Quinoline-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCIWCFCUQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574189 | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-67-7 | |
| Record name | 3-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinoline-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of quinoline-3-carboxamides (B1200007), a scaffold of significant interest in medicinal chemistry and drug discovery. The document details classical and modern synthetic routes, providing in-depth mechanistic insights, experimental protocols, and comparative data to aid in the selection and optimization of synthetic strategies.
Introduction
Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered substantial attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The quinoline (B57606) core, coupled with the functional versatility of the carboxamide group, allows for extensive structural modifications to modulate biological activity and pharmacokinetic properties. This guide explores the key synthetic methodologies for accessing this important chemical space.
Classical Synthesis Pathways
Traditional methods for the synthesis of the quinoline core, which can be adapted for quinoline-3-carboxamide synthesis, include the Gould-Jacobs reaction and the Friedländer annulation. A more direct and widely used classical approach for substituted quinoline-3-carboxamides is the Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction Pathway
A robust and versatile method for the synthesis of 2-chloroquinoline-3-carboxamides proceeds via a three-step sequence starting from readily available acetanilides: Vilsmeier-Haack cyclization, oxidation, and subsequent amidation.[1][2]
Logical Workflow for Vilsmeier-Haack based Synthesis
References
The Discovery of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action as Potent Kinase Inhibitors
This technical guide provides a comprehensive overview of the discovery and development of novel quinoline-3-carboxamide derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, biological evaluation, and mechanism of action of these compounds. Key experimental protocols are detailed, and quantitative data is presented in a clear, comparative format. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and processes involved.
Core Synthesis of the this compound Scaffold
The this compound core is a versatile scaffold amenable to various synthetic strategies. A common and effective method involves a multi-step synthesis commencing from appropriately substituted anilines. The Vilsmeier-Haack reaction is frequently employed to construct the quinoline (B57606) ring system, followed by oxidation and subsequent amidation to yield the final carboxamide derivatives.[1]
General Synthetic Protocol
A generalized synthetic scheme for the preparation of this compound derivatives is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[1][2]
Step 1: Vilsmeier-Haack Cyclization An appropriately substituted acetanilide (B955) is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline.
Step 2: Oxidation of the Aldehyde The 3-formyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or sodium chlorite. This step yields the key intermediate, a 2-chloroquinoline-3-carboxylic acid.
Step 3: Amidation The final step involves the coupling of the quinoline-3-carboxylic acid with a desired amine to form the carboxamide linkage. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.
Biological Activity and Structure-Activity Relationship (SAR)
This compound derivatives have demonstrated a broad range of biological activities, with a significant focus on their anticancer properties. Many of these compounds function as potent inhibitors of protein kinases, particularly those involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] Inhibition of ATM kinase can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination therapies.[3]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that causes 50% growth inhibition (GI50) are key metrics for assessing the potency of these compounds.
| Compound ID | Target/Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Series 1 | HCT116 | - | 1.2 | [4] |
| MDA-MB-468 | - | 2.5 | [4] | |
| MDA-MB-231 | - | >10 | [4] | |
| Compound 4m | MCF-7 | 0.33 | - | [6] |
| K562 | 0.28 | - | [6] | |
| Compound 4n | MCF-7 | 0.33 | - | [6] |
| Compound 16b | ACP03 (gastric) | 1.92 | - | [7] |
| Compound 17b | ACP03 (gastric) | 5.18 | - | [7] |
| Compound 2f | P2X7R | 0.566 | - | [2] |
| Compound 2e | P2X7R | 0.624 | - | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the evaluation of novel this compound derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Western Blot Analysis of ATM Kinase Inhibition
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the inhibition of ATM kinase activity by monitoring the phosphorylation status of its downstream targets.[3][9]
Materials:
-
Cell culture dishes
-
This compound derivatives
-
DNA-damaging agent (e.g., etoposide (B1684455) or doxorubicin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-p53, anti-total-p53)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with the this compound inhibitor for 1-2 hours. Induce DNA damage by adding a DNA-damaging agent for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATM and its downstream targets.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.
ATM Signaling Pathway Inhibition
The following diagram illustrates the ATM-mediated DNA damage response pathway and the point of intervention for this compound inhibitors.
Experimental Workflow for Compound Evaluation
The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of novel this compound derivatives.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting class of compounds towards clinical application. The continued exploration of their mechanism of action and the development of more potent and selective derivatives hold the potential to address significant unmet medical needs.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [논문]In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species [scienceon.kisti.re.kr]
- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Quinoline-3-Carboxamide Scaffold for Drug Discovery
The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Its versatile structure has been extensively explored, leading to the development of compounds with anticancer, immunomodulatory, anti-inflammatory, and anti-infective properties. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic targets, and associated in-vitro activity data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of this compound derivatives commences with the preparation of 2-chloroquinoline-3-carbaldehyde (B1585622) intermediates via the Vilsmeier-Haack reaction. This is followed by oxidation of the aldehyde to a carboxylic acid and subsequent amidation.
General Synthesis Workflow
The logical flow for the synthesis of quinoline-3-carboxamides (B1200007) can be visualized as a three-step process starting from substituted acetanilides.
Caption: General synthesis workflow for quinoline-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1][2]
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise at 0 °C.
-
Reaction Initiation: To the Vilsmeier reagent, add the corresponding substituted acetanilide (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture at 60-100 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice with constant stirring.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the 2-chloroquinoline-3-carbaldehyde.
Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid
-
Reaction Setup: Dissolve the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone (B3395972) and water.
-
Oxidizing Agent: Add potassium permanganate (B83412) (KMnO₄, 2 equivalents) portion-wise to the solution while maintaining the temperature at 25-30 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours until the purple color of permanganate disappears.
-
Work-up: Filter the reaction mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The precipitated 2-chloroquinoline-3-carboxylic acid is filtered, washed with cold water, and dried.
Protocol 3: Amidation to form this compound
-
Acid Chloride Formation: To a solution of 2-chloroquinoline-3-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (B109758) (DCM), add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Coupling Reaction: Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C. Add a solution of the desired amine (1.1 equivalents) and a base like triethylamine (B128534) (TEA, 1.2 equivalents) in DCM dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound derivative.
Therapeutic Targets and Biological Activities
The this compound scaffold has been successfully employed to develop inhibitors for a variety of therapeutic targets, particularly in oncology and immunology.
Anticancer Activity
2.1.1. DNA Damage Response (DDR) Pathway Inhibition
A key strategy in cancer therapy is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] By inhibiting ATM, cancer cells become more susceptible to DNA-damaging agents. Quinoline-3-carboxamides have emerged as potent ATM inhibitors.[3][6][7][8]
Caption: Inhibition of the ATM kinase in the DDR pathway.
Table 1: In-vitro Activity of this compound ATM Kinase Inhibitors
| Compound | Cellular ATM IC₅₀ (nM) | Kinase Selectivity (ATR IC₅₀, nM) | Kinase Selectivity (DNA-PK IC₅₀, nM) | Reference |
| 4 (HTS Hit) | 490 | >10000 | >10000 | [6] |
| 72 (AZ31) | 0.6 | >10000 | >10000 | [6] |
| 74 | 1.1 | >10000 | >10000 | [6] |
2.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10][11][12] Several this compound derivatives have been developed as potent EGFR inhibitors.[13][14][15]
Caption: Inhibition of the EGFR signaling pathway.
Table 2: In-vitro Activity of this compound EGFR Inhibitors
| Compound | EGFR IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 46 | 5.283 | MCF-7 | 3.46 | [13][14] |
| 47 | 0.49 | MCF-7 | 5.069 | [13][14] |
| 50 | 0.12 | - | - | [14] |
| 51 | 0.0318 | DLD1 | - | [14] |
2.1.3. Other Anticancer Targets
Quinoline-3-carboxamides have also shown inhibitory activity against other cancer-relevant targets such as Cholesteryl Ester Transfer Protein (CETP).[16]
Table 3: In-vitro Activity of this compound CETP Inhibitors
| Compound | CETP Inhibitory Rate (%) | Reference |
| 1 (Lead) | 30 | [16] |
| 24 | 80.1 | [16] |
| 26 | 80.1 | [16] |
Immunomodulatory Activity
Certain quinoline-3-carboxamides, such as paquinimod (B609837) and tasquinimod, exhibit potent immunomodulatory effects and have been investigated for the treatment of autoimmune diseases and cancer.[17][18][19][20] These compounds can modulate the function of myeloid cells and have been shown to target the S100A9 protein.[18][19]
Table 4: Immunomodulatory Activity of this compound Derivatives
| Compound | Assay | Result | Reference |
| 7d | TNF-α reduction in HepG-2 cells | from 162.5 to 57.4 pg/ml | [21] |
| 12 | TNF-α reduction in HepG-2 cells | from 162.5 to 49.2 pg/ml | [21] |
| 7d | NF-κB P65 reduction (%) | 69.33 | [21] |
| 12 | NF-κB P65 reduction (%) | 77.74 | [21] |
Key Biological Assay Protocols
Cytotoxicity Assay (MTT Assay)[23][24][25][26]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ values.
Western Blot for ATM Kinase Inhibition[27][28][29][30]
This protocol is used to assess the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, U2OS) and pre-treat with the this compound inhibitor for 1-2 hours. Induce DNA double-strand breaks by treating with an agent like etoposide (B1684455) or by ionizing radiation.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-Chk2 (Thr68), and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.
Conclusion
The this compound scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into their anticancer and immunomodulatory properties has yielded promising lead compounds and clinical candidates. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the further exploration and development of novel therapeutics based on this remarkable scaffold.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]
- 19. Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amelioration of experimental autoimmune encephalomyelitis by the this compound paquinimod: reduced priming of proinflammatory effector CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Substituted Quinoline-3-Carboxamides: A Technical Guide
Introduction
Quinoline (B57606), a bicyclic heterocyclic scaffold, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological properties.[1][2] The incorporation of a carboxamide linkage at the C-3 position has proven to be a particularly effective strategy for enhancing the therapeutic potential of this core, leading to the development of potent agents with diverse biological activities.[1] Substituted quinoline-3-carboxamides (B1200007) have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]
This technical guide provides an in-depth analysis of the biological activities of substituted quinoline-3-carboxamides, with a focus on their anticancer properties as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support further research and drug development efforts in this promising area.
Anticancer Activity: Kinase Inhibition
A primary mechanism behind the anticancer effects of quinoline-3-carboxamides is their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway that cancer cells exploit to survive DNA-damaging therapeutics.[6] Inhibiting ATM can sensitize cancer cells to treatments like radiation and chemotherapy.[8][9] A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective ATM kinase inhibitors, evolving from a modestly potent high-throughput screening (HTS) hit.[8][10]
The DNA Damage Response (DDR) is a complex signaling network that cells activate in response to DNA lesions. ATM kinase plays a pivotal role in the response to DNA double-strand breaks (DSBs).
Quantitative Data: ATM Inhibition and Kinase Selectivity
Systematic modification of the this compound core has elucidated key structure-activity relationships (SAR) governing potency and selectivity.[8] The following tables summarize the inhibitory activity of key compounds.
Table 1: SAR of Modifications on the Quinoline Core against ATM.
| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM)[8] |
|---|---|---|---|
| 4 (HTS Hit) | 2-pyridinyl | H | 490 |
| 72 (AZ31) | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |
| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |
Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides.
| Compound | ATM IC50 (nM)[8] | ATR IC50 (nM)[8] | DNA-PK IC50 (nM)[8] | mTOR IC50 (nM)[8] |
|---|---|---|---|---|
| 72 (AZ31) | 0.6 | >500 | >5000 | >5000 |
| 74 | 1.1 | >1000 | >5000 | >5000 |
Cytotoxicity Data
Several synthesized this compound derivatives have shown promising cytotoxicity against various cancer cell lines.[6][11]
Table 3: Cytotoxicity (GI₅₀ in µM) of Quinoline-3-Carboxamides in Cancer Cell Lines.
| Compound | HCT116 (Colon)[9][11] | MDA-MB-468 (Breast)[6][9] | MDA-MB-231 (Breast)[6][9] |
|---|---|---|---|
| 6a | 1.8 | >10 | >10 |
| 6b | 2.5 | 4.6 | >10 |
| 6h | 3.1 | 5.2 | >10 |
| KU60019 (Control) | 0.8 | 1.5 | 2.5 |
Note: The PTEN-negative cell line, MDA-MB-468, was more sensitive to the compounds than the PTEN-positive MDA-MB-231 cell line.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key driver in the growth and proliferation of many epithelial tumors, making it a prime target for anticancer therapies.[7] Quinoline-3-carboxamides have been designed and optimized as potent EGFR inhibitors.[7][12]
Table 4: EGFR Inhibition and Anticancer Activity of Quinoline-3-Carboxamides.
| Compound | EGFR IC50 (µM)[7] | MCF-7 (Breast Cancer) IC50 (µM)[7] |
|---|---|---|
| Compound III (Parent) | 5.283 | 3.46 |
| 5o (Furan derivative) | 2.61 | 3.355 |
| 6b (Thiophene derivative) | 0.49 | 5.069 |
| 8b | - | 0.839 |
| 10 (Benzyloxy derivative) | 1.73 | 10.85 |
Antimicrobial Activity
Substituted quinoline-3-carboxamides have also been investigated for their antimicrobial properties.[13][14] Certain derivatives show activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13]
Table 5: Antimicrobial Activity of 2-Chlorothis compound Derivatives.
| Compound | Activity | Organism | MBC/MIC Value (mM/µg/mL) |
|---|---|---|---|
| 5b | Bactericidal | MRSA | 3.79 mM (MBC)[13] |
| 5d | Bactericidal | S. aureus ATCC 25923 | 3.77 mM (MBC)[13] |
| 5f | Bactericidal | S. aureus ATCC 25923 | 1.79 mM (MBC)[13] |
| 1a, 1b, 1k-1o | Active | Aeromonas species | Zone of Inhibition at 200µg/ml[14] |
| 1f-1q, 1s, 1t | Active | Enterococcus species | Zone of Inhibition at 200µg/ml[14] |
Experimental Protocols
The discovery and validation of biologically active compounds rely on a structured experimental workflow, from initial screening to detailed mechanistic studies.
Protocol 1: Cellular ATM Inhibition Assay[8]
This assay quantifies the inhibition of ATM kinase activity by measuring the phosphorylation of a downstream substrate, KAP1.
-
Cell Culture and Treatment :
-
Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds (quinoline-3-carboxamides) for 1 hour.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 2 Gy) to activate ATM.
-
Incubate the cells for 1 hour post-irradiation.
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis :
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of p-KAP1.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Cytotoxicity Assay (General)[6]
This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Cell Plating : Seed cancer cell lines (e.g., HCT116, MDA-MB-468) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
Viability Assessment :
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).
-
For MTT, incubate until formazan (B1609692) crystals form, then solubilize them with DMSO.
-
For SRB, fix cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.
-
-
Data Analysis : Measure the absorbance using a microplate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.
Protocol 3: Western Blot Analysis for ATM Downregulation[6]
This method confirms that the cytotoxic effects are mediated through the target kinase.
-
Cell Lysis : Treat cells with the test compound, lyse them in RIPA buffer to extract total protein.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for total ATM or phosphorylated ATM. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A reduction in the ATM band intensity relative to the control confirms downregulation.
Structure-Activity Relationship (SAR) Summary
The biological activity of quinoline-3-carboxamides is highly dependent on the nature and position of substituents on the quinoline core.
-
C3-Carboxamide : The primary carboxamide is crucial. Replacing it with a carboxylic acid or a monomethylated carboxamide results in a loss of activity, suggesting it plays a key role in binding or maintaining the required conformation.[10]
-
C4-Amino Substituent : The nature of the substituent at the 4-position is a major determinant of potency. Chiral amines, such as (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl, have been shown to significantly increase inhibitory activity against ATM.[8]
-
C6-Substituent : Modifications at the 6-position with groups like 6-(methoxymethyl)-3-pyridinyl dramatically improve cellular potency against ATM.[8]
-
Quinoline Nitrogen : The nitrogen atom in the quinoline ring is believed to act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase active site, which is characteristic of ATP-competitive inhibitors.[9][11]
Conclusion
Substituted quinoline-3-carboxamides represent a versatile and highly promising scaffold in modern drug discovery. They have been successfully optimized to yield potent and selective inhibitors of critical cancer targets like ATM and EGFR kinases, demonstrating significant potential for sensitizing tumors to conventional therapies. Furthermore, their utility extends to antimicrobial applications, addressing the ongoing challenge of drug resistance. The detailed structure-activity relationships established for this class provide a robust framework for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Continued exploration of this chemical space is warranted to fully exploit its therapeutic potential.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Quinoline-3-carboxamide as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Among its many derivatives, the quinoline-3-carboxamide core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and immunology.
Data Presentation: Biological Activities of this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various compounds, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |
| ATM Kinase Inhibitors | ||||
| AZ31 | Cellular ATM | IC50 | 0.6 nM | [1] |
| Derivative 74 | Cellular ATM | IC50 | 1.1 nM | [1] |
| KU-59403 | ATM enzyme | IC50 | 3 nM | |
| KU-55933 | ATM enzyme | IC50 | 13 nM | |
| HTS Hit 4 | Cellular ATM | IC50 | 490 nM | [1] |
| Cytotoxic Agents | ||||
| Derivative 16b | ACP-03 (Gastric Cancer) | IC50 | 1.92 µM | |
| Derivative 17b | ACP-03 (Gastric Cancer) | IC50 | 5.18 µM | |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon Cancer) | IC50 | 8.12 µM | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | IC50 | 7.5 µM (48h) | |
| Derivative 6b | HCT116 (Colon Cancer) | GI50 | 1.9 µM | |
| Derivative 6h | HCT116 (Colon Cancer) | GI50 | 2.5 µM |
Table 2: Immunomodulatory, Antimalarial, and Antibacterial Activities
| Compound/Derivative | Target/Organism | Activity Type | Value | Reference |
| Immunomodulators | ||||
| Tasquinimod (B611174) (ABR-215050) | S100A9 | Binding Affinity | Binds and inhibits interaction with TLR4/RAGE | [2] |
| Laquinimod | Aryl hydrocarbon receptor (AhR) | - | Agonist | [3] |
| Antimalarials | ||||
| Derivative Qs20 | P. falciparum Falcipain-2 | IC50 | 2.14 µM | [4] |
| Derivative Qs21 | P. falciparum Falcipain-2 | IC50 | 2.64 µM | [4] |
| Derivative Qs17 | P. falciparum Falcipain-2 | IC50 | 4.78 µM | [4] |
| Antibacterials | ||||
| Derivative 5b | S. aureus (MRSA) | MBC | 3.79 mM | [5] |
| Derivative 5d | S. aureus ATCC 25923 | MBC | 3.77 mM | [5] |
| Derivative 5f | S. aureus ATCC 25923 | MBC | 1.79 mM | [5] |
| Derivative 5d (quinolone hybrid) | Various G+ and G- strains | MIC | 0.125–8 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Core
The synthesis of the this compound scaffold typically involves a two-step process: the formation of a quinoline-3-carboxylic acid intermediate, followed by an amide coupling reaction.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid
This protocol is adapted from the oxidation of 2-chloroquinoline-3-carbaldehydes.[7]
-
Preparation of the Reaction Mixture: In a round-bottom flask, suspend the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) (0.01 mol) in 60 mL of ethanol (B145695).
-
Addition of Silver Nitrate (B79036): To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Addition of Sodium Hydroxide (B78521): Dropwise, add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol over 15 minutes at room temperature with intensive stirring.
-
Reaction: Stir the reaction mixture for 12 hours at room temperature.
-
Work-up: Filter the reaction mixture through a pad of Celite. Remove the solvent by rotary evaporation.
-
Acidification: Add water to completely dissolve the sodium salt of the carboxylic acid. Acidify the solution to pH 1 using a 15% aqueous HCl solution.
-
Isolation: Filter the resulting solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C to yield the 2-chloroquinoline-3-carboxylic acid.
Protocol 2: Amide Coupling to Form Quinoline-3-Carboxamides
This protocol describes a general method for amide bond formation using a coupling reagent.[8][9]
-
Reactant Preparation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and a coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq) in a dry aprotic solvent such as DMF or DCM.
-
Base Addition: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the desired this compound derivative.
Biological Evaluation Protocols
Protocol 3: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.
Protocol 4: Western Blot for ATM Kinase Inhibition
This protocol is used to detect the inhibition of ATM kinase activity by monitoring the phosphorylation of its downstream targets.
-
Cell Culture and Treatment: Seed cells (e.g., LoVo colorectal adenocarcinoma) in 6-well plates. Treat the cells with varying concentrations of the this compound ATM inhibitor for a specified time.
-
Induction of DNA Damage: To activate the ATM pathway, treat the cells with a DNA damaging agent (e.g., 10 µM etoposide (B1684455) for 1 hour or 10 Gy of ionizing radiation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-KAP1 (Ser824), total KAP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of ATM inhibition.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and structure-activity relationships associated with this compound derivatives.
Signaling Pathways
Caption: ATM Signaling Pathway Inhibition.
Caption: Tasquinimod's Immunomodulatory and Anti-Angiogenic Mechanisms.
Experimental Workflows
Caption: Drug Discovery Workflow.
Logical Relationships
Caption: Structure-Activity Relationship (SAR) Summary.
This technical guide provides a foundational understanding of the this compound scaffold in medicinal chemistry. The presented data, protocols, and diagrams offer valuable insights for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged core structure. Further exploration of the vast chemical space around this scaffold is likely to yield new and improved drug candidates for a range of diseases.
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod - Wikipedia [en.wikipedia.org]
- 3. activebiotech.com [activebiotech.com]
- 4. Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
In silico modeling of quinoline-3-carboxamide derivatives
An In-Depth Technical Guide to the In Silico Modeling of Quinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxamides (B1200007) represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as anticancer agents.[1][2] These compounds are known to inhibit various protein kinases, which are crucial in cancer cell signaling pathways.[1][3] The development of potent and selective this compound derivatives is significantly accelerated by in silico modeling, also known as computer-aided drug design (CADD).[4][5] These computational techniques allow for the rational design, virtual screening, and optimization of drug candidates, reducing the time and cost associated with traditional drug discovery.[5][6]
This technical guide provides a comprehensive overview of the core in silico methodologies applied to this compound derivatives. It details common experimental protocols, presents quantitative data from relevant studies, and illustrates key workflows and biological pathways.
Core In Silico Methodologies in Drug Design
The in silico approach to drug discovery can be broadly categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[5]
-
Structure-Based Drug Design (SBDD): This method is employed when the three-dimensional structure of the biological target (e.g., a protein receptor) is known.[6] SBDD aims to design molecules that fit precisely into the target's binding site to modulate its activity.[5] Key SBDD techniques include molecular docking and molecular dynamics simulations.
-
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These techniques rely on the knowledge of molecules (ligands) that are known to bind to the target.[5] Common LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[7]
A crucial component of modern in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of a compound early in the discovery process.[6][8]
// Connections ProteinPrep -> SBDD [lhead=cluster_1]; LigandPrep -> LBDD [lhead=cluster_1]; LigandPrep -> Docking; SBDD -> Docking; Docking -> MD; LBDD -> QSAR; LBDD -> Pharmacophore; {Docking, MD, QSAR, Pharmacophore} -> HitID; HitID -> ADMET; ADMET -> LeadOpt; LeadOpt -> Synthesis [color="#EA4335", style=dashed, label="Feedback Loop"]; Synthesis -> LeadOpt [color="#EA4335", style=dashed]; } Caption: A flowchart illustrating the typical workflow for in silico drug design.
Case Study: Quinoline-3-Carboxamides as Kinase Inhibitors
Quinoline-3-carboxamides have been extensively studied as inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key regulators of the DNA Damage Response (DDR) pathway like ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and rad3 related), and DNA-PKcs (DNA dependent protein kinase catalytic subunit).[9][10]
The DDR pathway is a critical signaling network that cancer cells exploit to survive DNA-damaging therapeutics.[11] Inhibiting key kinases in this pathway, such as ATM, can sensitize cancer cells to treatment.[9]
Data Presentation: Biological Activity and Docking Scores
In a study developing quinoline-3-carboxamides as potential ATM kinase inhibitors, several compounds showed promising cytotoxicity against various cancer cell lines.[10] Molecular docking studies were then performed to predict their binding affinity not only to ATM but also to other related kinases to assess selectivity.[10]
Table 1: Cytotoxicity (GI₅₀ in µM) of this compound Derivatives [10]
| Compound | HCT116 (Colon Cancer) | MDA-MB-468 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
|---|---|---|---|
| 6a | 10.3 ± 0.6 | 13.5 ± 0.4 | > 50 |
| 6b | 9.7 ± 0.3 | 11.2 ± 0.9 | > 50 |
| 6h | 11.2 ± 0.5 | 12.8 ± 0.7 | > 50 |
| KU60019 * | 0.8 ± 0.04 | 1.5 ± 0.08 | 2.3 ± 0.1 |
Positive control, a known ATM kinase inhibitor.
Table 2: Molecular Docking Scores (kcal/mol) Against PIKK Family Kinases [10]
| Compound | ATM | ATR | DNA-PKcs | mTOR | PI3Kγ |
|---|---|---|---|---|---|
| 6a | -10.05 | -8.76 | -9.11 | -8.54 | -7.98 |
| 6b | -10.21 | -8.99 | -9.32 | -8.76 | -8.11 |
| 6h | -9.87 | -8.54 | -8.99 | -8.32 | -7.84 |
Scores represent Glide XP docking scores. More negative values indicate stronger predicted binding affinity.
The data suggests that while the synthesized compounds are less potent than the control, they show promising activity and selectivity towards ATM kinase in silico.[10]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, generalized methodologies for the key in silico experiments cited in the literature for this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used for virtual screening and to understand structure-activity relationships.[4][10]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). For example, the PDGFR receptor with PDB ID: 5GRN was used for docking studies.[4]
-
If an experimental structure is unavailable, a homology model may be built.[10]
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[4][10] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure's energy.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using software like ChemAxon Marvin Sketch.[4]
-
Convert the 2D structures to 3D and generate low-energy conformers using tools like LigPrep (Schrödinger) or Open Babel.
-
-
Grid Generation:
-
Define the binding site (active site) on the receptor. This is typically done by specifying a grid box centered on the co-crystallized ligand or on key catalytic residues.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
The software calculates a docking score (e.g., GlideScore, binding energy in kcal/mol) for each pose to estimate binding affinity.[4]
-
Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues using visualization tools like Maestro, PyMOL, or Discovery Studio.[4]
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of the protein.[10][12]
Protocol:
-
System Setup:
-
Force Field Application:
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production Run:
-
Run the simulation for a specific duration (e.g., 100 ns) using software like NAMD, GROMACS, or AMBER.[10]
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[3]
-
QSAR Modeling
QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity.[13][14]
// Nodes Dataset [label="1. Dataset Collection\n(Structures & IC50/pIC50 values)"]; Split [label="2. Data Splitting\n(Training Set & Test Set)"]; Descriptors [label="3. Descriptor Calculation\n(2D/3D properties)"]; Model [label="4. Model Generation\n(e.g., MLR, PLS)"]; Validation [label="5. Model Validation\n(Internal & External)"]; Prediction [label="6. Prediction for New Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Validated Predictive Model", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dataset -> Split; Split -> Descriptors; Descriptors -> Model; Model -> Validation; Validation -> Result [label="If valid"]; Validation -> Model [style=dashed, label="If invalid, refine"]; Result -> Prediction; } Caption: A flowchart outlining the key steps in developing a QSAR model.
Protocol:
-
Data Collection:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ or GI₅₀ values).[14]
-
Convert activity values to a logarithmic scale (pIC₅₀) for a better distribution.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically ~70-80% of the compounds) to build the model and a test set to validate it.[14]
-
-
Descriptor Calculation:
-
Model Building:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable).[14]
-
-
Model Validation:
-
Internal Validation: Use methods like cross-validation (leave-one-out) on the training set to assess the model's robustness. Key metrics include q².
-
External Validation: Use the test set to evaluate the model's predictive power. Key metrics include r²_pred.[16]
-
-
Interpretation:
-
Analyze the final QSAR model to understand which structural features are crucial for activity. For 3D-QSAR, this involves interpreting contour maps that show where steric bulk or certain electrostatic properties increase or decrease activity.[15]
-
Conclusion
In silico modeling is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. Techniques such as molecular docking, MD simulations, and QSAR provide profound insights into ligand-receptor interactions, binding stability, and structure-activity relationships.[10][14] By enabling the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors, these computational methods significantly de-risk, streamline, and accelerate the development of novel therapeutics targeting a range of diseases, most notably cancer.[1][17] The continued integration of these powerful predictive models will undoubtedly pave the way for the next generation of quinoline-based drugs.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. microbenotes.com [microbenotes.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials? - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Future of Novel Quinoline-3-Carboxamides: An In-depth Technical Guide to ADMET Profiling
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides (B1200007), enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.
In Silico ADMET Prediction: The First Filter
Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.
Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides
| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility (logS) | Blood-Brain Barrier (BBB) Permeation | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition |
| QNC-001 | 350.4 | 2.5 | 75.6 | -3.2 | High | >90% | Non-inhibitor | Low risk |
| QNC-002 | 412.5 | 3.8 | 85.2 | -4.5 | Medium | ~85% | Inhibitor | Medium risk |
| QNC-003 | 388.4 | 1.9 | 95.8 | -2.8 | Low | >90% | Non-inhibitor | Low risk |
| QNC-004 | 450.6 | 4.2 | 70.1 | -5.1 | High | ~80% | Non-inhibitor | High risk |
| QNC-005 | 395.4 | 3.1 | 88.4 | -3.9 | Medium | >90% | Non-inhibitor | Low risk |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.
In Vitro ADMET Assays: Experimental Validation
Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.
Absorption
1. Solubility: A compound's solubility is a critical determinant of its oral absorption. Both kinetic and thermodynamic solubility assays are commonly employed.
Table 2: Experimental Solubility of Novel Quinoline-3-Carboxamides
| Compound ID | Kinetic Solubility (µM) in PBS (pH 7.4) | Thermodynamic Solubility (µM) in PBS (pH 7.4) |
| QNC-001 | 150 | 125 |
| QNC-002 | 45 | 30 |
| QNC-003 | 210 | 190 |
| QNC-004 | 25 | 15 |
| QNC-005 | 90 | 75 |
2. Permeability: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is another key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are the gold standards for assessing passive and active transport, respectively.[1][2][3][4][5]
Table 3: In Vitro Permeability of Novel Quinoline-3-Carboxamides
| Compound ID | PAMPA Apparent Permeability (Papp) (10⁻⁶ cm/s) | Caco-2 Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B) |
| QNC-001 | 8.5 | 10.2 | 1.2 |
| QNC-002 | 3.2 | 2.5 | 3.5 |
| QNC-003 | 12.1 | 15.5 | 0.9 |
| QNC-004 | 6.8 | 5.1 | 1.5 |
| QNC-005 | 9.7 | 11.8 | 1.1 |
Metabolism
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[6] This is typically assessed using liver microsomes.[7]
Table 4: Metabolic Stability of Novel Quinoline-3-Carboxamides in Human Liver Microsomes
| Compound ID | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| QNC-001 | > 60 | < 10 |
| QNC-002 | 25 | 45 |
| QNC-003 | 48 | 18 |
| QNC-004 | 15 | 75 |
| QNC-005 | > 60 | < 12 |
Toxicity
1. Cytotoxicity: Assessing a compound's potential to cause cell death is a fundamental toxicity screen. The MTT assay, which measures mitochondrial metabolic activity, is a widely used method to determine the half-maximal inhibitory concentration (IC50) in various cell lines.
Table 5: In Vitro Cytotoxicity (IC50) of Novel Quinoline-3-Carboxamides
| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| QNC-001 | 5.2 | 8.1 | 12.5 |
| QNC-002 | 1.8 | 2.5 | 4.3 |
| QNC-003 | 15.7 | 22.4 | 35.1 |
| QNC-004 | 0.9 | 1.3 | 2.1 |
| QNC-005 | 7.8 | 10.5 | 18.9 |
Note: The data in Tables 2-5 are representative and intended for illustrative purposes.
2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8] The manual patch-clamp technique is the gold-standard for assessing a compound's hERG inhibition potential.[9][10][11] Quinoline-containing compounds have been noted for their potential to interact with the hERG channel, making this a critical safety assessment.[12][13][14][15][16]
Table 6: hERG Inhibition of Quinoline (B57606) Derivatives
| Compound | IC50 (µM) |
| Quinidine | 0.41 - 3.0 |
| Flecainide (B1672765) | 3.91 |
| Propafenone (B51707) | 0.44 |
| Lignocaine | 262.9 |
Note: This table provides literature data for known hERG inhibitors containing a quinoline or similar scaffold to highlight the importance of this assay. Specific data for novel quinoline-3-carboxamides would need to be experimentally determined.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy.
Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility Protocol: [17][18][19][20]
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).
-
Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration by LC-MS/MS or UV-Vis spectroscopy.
-
-
Thermodynamic Solubility Protocol: [21][22][23][24][25]
-
Add an excess amount of the solid compound to PBS at pH 7.4.
-
Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the donor wells.
-
Fill the acceptor wells of a 96-well plate with buffer.
-
Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[2]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
Liver Microsomal Stability Assay[4][26]
-
Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Manual Patch-Clamp hERG Assay
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Record the baseline hERG current in the extracellular solution.
-
Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration.
-
Measure the inhibition of the hERG tail current at each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline-3-carboxamides and a typical ADMET screening workflow.
Caption: A typical experimental workflow for ADMET screening in drug discovery.
Caption: Simplified ATM signaling pathway, a potential target for anticancer quinoline-3-carboxamides.
Caption: Key signaling pathways modulated by the this compound drug, Tasquinimod.[13][26][27][28]
Caption: Mechanisms of action for the immunomodulatory quinoline-3-carboxamides, Laquinimod and Paquinimod.[12][29][30][31][32][33][34][35][36][37]
Conclusion
A thorough and early assessment of ADMET properties is paramount for the successful development of novel quinoline-3-carboxamides. The integrated use of in silico prediction and a suite of in vitro assays, as detailed in this guide, provides a robust framework for identifying candidates with the most favorable drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and potential toxicities, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of advancing new, safe, and effective this compound-based therapies to the clinic. This proactive approach to ADMET profiling is an indispensable component of modern drug discovery.##
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides, enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.
In Silico ADMET Prediction: The First Filter
Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.
Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides
| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility (logS) | Blood-Brain Barrier (BBB) Permeation | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition |
| QNC-001 | 350.4 | 2.5 | 75.6 | -3.2 | High | >90% | Non-inhibitor | Low risk |
| QNC-002 | 412.5 | 3.8 | 85.2 | -4.5 | Medium | ~85% | Inhibitor | Medium risk |
| QNC-003 | 388.4 | 1.9 | 95.8 | -2.8 | Low | >90% | Non-inhibitor | Low risk |
| QNC-004 | 450.6 | 4.2 | 70.1 | -5.1 | High | ~80% | Non-inhibitor | High risk |
| QNC-005 | 395.4 | 3.1 | 88.4 | -3.9 | Medium | >90% | Non-inhibitor | Low risk |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.
In Vitro ADMET Assays: Experimental Validation
Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.
Absorption
1. Solubility: A compound's solubility is a critical determinant of its oral absorption. Both kinetic and thermodynamic solubility assays are commonly employed.
Table 2: Experimental Solubility of Novel Quinoline-3-Carboxamides
| Compound ID | Kinetic Solubility (µM) in PBS (pH 7.4) | Thermodynamic Solubility (µM) in PBS (pH 7.4) |
| QNC-001 | 150 | 125 |
| QNC-002 | 45 | 30 |
| QNC-003 | 210 | 190 |
| QNC-004 | 25 | 15 |
| QNC-005 | 90 | 75 |
2. Permeability: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is another key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are the gold standards for assessing passive and active transport, respectively.[1][2][3][4][5]
Table 3: In Vitro Permeability of Novel Quinoline-3-Carboxamides
| Compound ID | PAMPA Apparent Permeability (Papp) (10⁻⁶ cm/s) | Caco-2 Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B) |
| QNC-001 | 8.5 | 10.2 | 1.2 |
| QNC-002 | 3.2 | 2.5 | 3.5 |
| QNC-003 | 12.1 | 15.5 | 0.9 |
| QNC-004 | 6.8 | 5.1 | 1.5 |
| QNC-005 | 9.7 | 11.8 | 1.1 |
Metabolism
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[6] This is typically assessed using liver microsomes.[7]
Table 4: Metabolic Stability of Novel Quinoline-3-Carboxamides in Human Liver Microsomes
| Compound ID | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| QNC-001 | > 60 | < 10 |
| QNC-002 | 25 | 45 |
| QNC-003 | 48 | 18 |
| QNC-004 | 15 | 75 |
| QNC-005 | > 60 | < 12 |
Toxicity
1. Cytotoxicity: Assessing a compound's potential to cause cell death is a fundamental toxicity screen. The MTT assay, which measures mitochondrial metabolic activity, is a widely used method to determine the half-maximal inhibitory concentration (IC50) in various cell lines.
Table 5: In Vitro Cytotoxicity (IC50) of Novel Quinoline-3-Carboxamides
| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| QNC-001 | 5.2 | 8.1 | 12.5 |
| QNC-002 | 1.8 | 2.5 | 4.3 |
| QNC-003 | 15.7 | 22.4 | 35.1 |
| QNC-004 | 0.9 | 1.3 | 2.1 |
| QNC-005 | 7.8 | 10.5 | 18.9 |
Note: The data in Tables 2-5 are representative and intended for illustrative purposes.
2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8] The manual patch-clamp technique is the gold-standard for assessing a compound's hERG inhibition potential.[9][10][11] Quinoline-containing compounds have been noted for their potential to interact with the hERG channel, making this a critical safety assessment.[12][13][14][15][16]
Table 6: hERG Inhibition of Quinoline Derivatives
| Compound | IC50 (µM) |
| Quinidine | 0.41 - 3.0 |
| Flecainide | 3.91 |
| Propafenone | 0.44 |
| Lignocaine | 262.9 |
Note: This table provides literature data for known hERG inhibitors containing a quinoline or similar scaffold to highlight the importance of this assay. Specific data for novel quinoline-3-carboxamides would need to be experimentally determined.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy.
Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility Protocol: [17][18][19][20]
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).
-
Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration by LC-MS/MS or UV-Vis spectroscopy.
-
-
Thermodynamic Solubility Protocol: [21][22][23][24][25]
-
Add an excess amount of the solid compound to PBS at pH 7.4.
-
Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the donor wells.
-
Fill the acceptor wells of a 96-well plate with buffer.
-
Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[2]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
Liver Microsomal Stability Assay[4][26]
-
Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Manual Patch-Clamp hERG Assay
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Record the baseline hERG current in the extracellular solution.
-
Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration.
-
Measure the inhibition of the hERG tail current at each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline-3-carboxamides and a typical ADMET screening workflow.
Caption: A typical experimental workflow for ADMET screening in drug discovery.
Caption: Simplified ATM signaling pathway, a potential target for anticancer quinoline-3-carboxamides.
Caption: Key signaling pathways modulated by the this compound drug, Tasquinimod.[13][26][27][28]
Caption: Mechanisms of action for the immunomodulatory quinoline-3-carboxamides, Laquinimod and Paquinimod.[12][29][30][31][32][33][34][35][36][37]
Conclusion
A thorough and early assessment of ADMET properties is paramount for the successful development of novel quinoline-3-carboxamides. The integrated use of in silico prediction and a suite of in vitro assays, as detailed in this guide, provides a robust framework for identifying candidates with the most favorable drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and potential toxicities, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of advancing new, safe, and effective this compound-based therapies to the clinic. This proactive approach to ADMET profiling is an indispensable component of modern drug discovery.
References
- 1. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. porsolt.com [porsolt.com]
- 11. aragen.com [aragen.com]
- 12. activebiotech.com [activebiotech.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. enamine.net [enamine.net]
- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 23. evotec.com [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. admeshop.com [admeshop.com]
- 26. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 30. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 32. researchgate.net [researchgate.net]
- 33. medchemexpress.com [medchemexpress.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Paquinimod | ABR 25757 | S100A8/S100A9 inhibitor | TargetMol [targetmol.com]
- 37. benchchem.com [benchchem.com]
Quinoline-3-Carboxamide Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinoline-3-carboxamide derivatives, a significant class of small molecules investigated for their potent kinase inhibitory activity. This document details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological and experimental processes involved. The versatility of the quinoline (B57606) scaffold has made it a cornerstone in the design of targeted therapies for cancer and autoimmune diseases.[1][2]
Core Mechanism and Key Signaling Pathways
This compound derivatives primarily function as ATP-competitive inhibitors. The characteristic quinoline nitrogen is crucial for binding to the hinge region of the kinase domain, a conserved feature across many kinases, thereby blocking the binding of adenosine (B11128) triphosphate (ATP) and preventing the phosphorylation of downstream substrates.[3][4][5] This mechanism of action is central to their ability to modulate signaling pathways critical for cell survival, proliferation, and DNA repair.
The DNA Damage Response (DDR) Pathway
A prominent target for this class of compounds is the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA Damage Response (DDR) pathway.[3][6] ATM is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and is activated by DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or chemotherapeutic agents.[5][7] Once activated, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Cancer cells often exploit the DDR pathway to survive DNA-damaging treatments, making ATM inhibitors valuable as sensitizing agents for radio- and chemotherapy.[3][6]
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. This data highlights the scaffold's versatility and the potential for developing highly potent and selective inhibitors.
Table 1: ATM Kinase and Cellular Inhibition Data
| Compound ID | Target Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| 6a | HCT116 | 13.4 | [3] |
| 6b | HCT116 | 12.3 | [3] |
| 6h | HCT116 | 12.0 | [3] |
| KU60019 (Control) | HCT116 | 15.0 | [3][5] |
| Compound 21 | ATM (cellular) | 0.0028 | [7] |
Table 2: EGFR Kinase and Cellular Inhibition Data
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound III | EGFR | 5.283 | [8][9] |
| Compound III | MCF-7 Cells | 3.46 | [8][9] |
| Furan derivative 5o | EGFR | 2.61 | [8][9] |
| Furan derivative 5o | MCF-7 Cells | 3.355 | [8][9] |
| Thiophene derivative 6b | EGFR | 0.49 | [8][9] |
| Thiophene derivative 6b | MCF-7 Cells | 5.069 | [8][9] |
| Benzyloxy derivative 10 | EGFR | 1.73 | [8][9] |
| Benzyloxy derivative 10 | MCF-7 Cells | 10.85 | [8][9] |
Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition Data
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 25 | BTK (Wild Type) | 5.3 | [10] |
| Compound 25 | BTK (C481S Mutant) | 39 | [10] |
Table 4: Other Kinase Inhibition Data
| Derivative Class | Target Kinase | IC₅₀ Range (µM) | Reference |
| Quinoline-3-carboxylic acids | Protein Kinase CK2 | 0.65 - 18.2 | [11] |
| 4-Anilinoquinoline-3-carboxamides | CSF-1R | 0.019 (19 nM) | [12] |
| 4-Anilinoquinoline-3-carboxamides | PI3K | 0.72 | [13] |
| 4-Anilinoquinoline-3-carboxamides | mTOR | 2.62 | [13] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of kinase inhibitors. The following sections provide generalized protocols for the synthesis and biological characterization of this compound derivatives, based on common practices cited in the literature.
General Synthesis of this compound Derivatives
The synthesis of this scaffold often involves a multi-step process starting from substituted acetanilides.
-
Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline intermediate.
-
Oxidation: The aldehyde group at the 3-position is oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or sodium chlorite) to produce a 2-chloroquinoline-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired aniline (B41778) or amine derivative. This is typically achieved using standard peptide coupling reagents (such as HATU or EDC/HOBt) in a suitable solvent like DMF or DCM to yield the final this compound product.[14]
-
Purification: The final compound is purified using techniques such as column chromatography or recrystallization. Characterization is confirmed by NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Recombinant purified kinase, corresponding substrate peptide, ATP, kinase buffer, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®) that measure remaining ATP.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[3][6]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[3][5]
Western Blot Analysis for Target Modulation
Western blotting is used to confirm that the compound inhibits the intended kinase within the cell by observing the phosphorylation status of its downstream targets.[3][6]
-
Cell Treatment and Lysis: Treat cells with the test compound for a defined period. For DDR studies, cells may be pre-treated with a DNA damaging agent (e.g., quercetin) to upregulate ATM activity.[3][6]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known kinase substrate (e.g., phospho-Chk2 for ATM activity).
-
Incubate with a corresponding primary antibody for the total protein (e.g., total Chk2) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated substrate band in compound-treated cells indicates successful target inhibition.[6]
Visualized Experimental Workflow
The development and evaluation of a novel kinase inhibitor follow a structured pipeline from initial design to biological validation.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 10. Discovery of 4-Aminothis compound Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Exploring the Chemical Space of Quinoline-3-Carboxamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its derivatives, quinoline-3-carboxamides (B1200007) have emerged as a particularly promising class of molecules, demonstrating potential as anticancer, anti-inflammatory, and antibacterial agents. This technical guide provides an in-depth exploration of the chemical space of quinoline-3-carboxamide analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows to facilitate further research and drug development in this area.
Quantitative Data Summary
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the quinoline core and the carboxamide nitrogen. The following tables summarize the quantitative structure-activity relationship (SAR) data for various analogues, highlighting their inhibitory activities against different biological targets.
Table 1: Cytotoxic Activity of this compound Analogues against Cancer Cell Lines
| Compound ID | R Group (Amide) | Cell Line | IC50 (µM) | Reference |
| ATM Kinase Inhibitors | ||||
| Analogue 1 | 2,6-dimethylphenyl | HCT116 | 5.4 | [1] |
| Analogue 2 | 2-chloro-6-methylphenyl | HCT116 | 8.2 | [1] |
| Analogue 3 | 2-ethyl-6-methylphenyl | HCT116 | 12.5 | [1] |
| Analogue 4 | 2,4,6-trimethylphenyl | MDA-MB-468 | 7.8 | [1] |
| Analogue 5 | 2,6-diethylphenyl | MDA-MB-231 | 15.1 | [1] |
| Pim-1 Kinase Inhibitors | ||||
| 3e | 4-(trifluoromethyl)phenyl | MCF-7 | 1.83 | [2] |
| 4b | 4-chlorophenyl | CACO | 2.15 | [2] |
| 11b | 3,4-dichlorophenyl | HepG-2 | 3.41 | [2] |
| 13d | 4-methoxyphenyl | HCT-116 | 4.28 | [2] |
| General Cytotoxicity | ||||
| 5a | Phenyl | HL-60 | 19.88 | |
| 5g | 4-chlorophenyl | U937 | 43.95 |
Table 2: Antibacterial Activity of this compound Analogues
| Compound ID | R Group (Amide) | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 1a | Phenyl | Aeromonas | ++ | [3] |
| 1b | 2-chlorophenyl | Aeromonas | ++ | [3] |
| 1f | 3-bromophenyl | Enterococcus | + | [3] |
| 1k | 4-fluorophenyl | Aeromonas | ++ | [3] |
| 1s | 4-methylphenyl | Enterococcus | + | [3] |
| Note: (+) indicates susceptibility, (++) indicates promising activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound analogues.
General Synthesis of this compound Analogues
A common method for the synthesis of quinoline-3-carboxamides involves the amidation of a quinoline-3-carboxylic acid precursor.[4][5]
Materials:
-
Substituted quinoline-3-carboxylic acid
-
Substituted aniline (B41778)
-
Coupling agent (e.g., HBTU, HATU, or dichlorotriphenyl phosphorane)[5][6]
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[5]
-
Solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))[5]
Procedure:
-
Dissolve the quinoline-3-carboxylic acid (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the substituted aniline (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound analogue.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blotting for ATM Kinase Inhibition
Western blotting is used to detect the phosphorylation status of ATM and its downstream targets to assess the inhibitory effect of the compounds.[10][11][12][13]
Materials:
-
Human cancer cell lines
-
This compound analogues
-
DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-total-ATM, anti-phospho-p53 (Ser15))
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with the this compound inhibitor for a specified time (e.g., 1 hour) before inducing DNA damage.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).[11]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition of ATM kinase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this compound research. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical drug discovery workflow.
ATM-Mediated DNA Damage Response (DDR) Pathway
This compound analogues have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[1][14][11]
P2X7 Receptor Signaling Pathway
Certain quinoline-carboxamide derivatives act as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer.[15][16][17][18][19]
Experimental Workflow for Exploring this compound Analogues
The exploration of the chemical space of these analogues typically follows a structured workflow from initial design to in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. US8552194B2 - Process for preparing this compound derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of ATM kinase activity enhanced TRAIL-mediated apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Quinoline-3-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-3-carboxamide derivatives represent a promising class of small molecules with potent immunomodulatory properties. Initially explored for their efficacy in autoimmune diseases, their mechanism of action has been elucidated to involve the targeted inhibition of the S100A9 protein, a key player in inflammatory cascades. This technical guide provides an in-depth overview of the immunomodulatory effects of these derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize them. Detailed signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding for researchers and drug development professionals in the field of immunology and pharmacology.
Introduction
This compound derivatives have emerged as a significant area of interest in the development of novel therapies for a range of autoimmune and inflammatory conditions. Compounds such as Laquinimod and Paquinimod (ABR-215757) have been investigated in clinical trials for diseases like multiple sclerosis and systemic lupus erythematosus.[1] Their therapeutic potential stems from their ability to modulate the immune system, not through broad immunosuppression, but via a targeted mechanism that interrupts a critical inflammatory pathway.
The long-elusive molecular target of this class of compounds was identified as the S100A9 protein.[1][2] S100A9, a member of the S100 family of calcium-binding proteins, acts as a damage-associated molecular pattern (DAMP) molecule. It exerts its pro-inflammatory effects by engaging with cell surface receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).[1][2] By binding to S100A9, this compound derivatives prevent its interaction with these receptors, thereby attenuating downstream inflammatory signaling.
This guide will delve into the specifics of this interaction, presenting quantitative data on the binding affinities and inhibitory concentrations of various derivatives. Furthermore, it will provide detailed experimental protocols for key in vivo and in vitro assays used to evaluate the immunomodulatory effects of these compounds and will visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the S100A9 Inflammatory Axis
The immunomodulatory effects of this compound derivatives are primarily mediated through their direct binding to the S100A9 protein in a calcium and zinc-dependent manner.[1][2] This interaction allosterically inhibits the binding of S100A9 to its cognate receptors, RAGE and TLR4/MD2, on immune cells such as macrophages, monocytes, and neutrophils.[1][2]
The S100A9-RAGE Signaling Pathway
The binding of S100A9 to RAGE on myeloid and endothelial cells triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and MAP kinases (p38 and ERK1/2). This results in the production of pro-inflammatory cytokines and chemokines, promoting inflammation and cellular infiltration. Quinoline-3-carboxamides, by blocking the initial S100A9-RAGE interaction, effectively suppress this pro-inflammatory signaling.
The S100A9-TLR4 Signaling Pathway
Similarly, S100A9 can act as an endogenous ligand for the TLR4/MD2 complex, a key receptor in the innate immune system. Activation of TLR4 by S100A9 initiates a MyD88-dependent signaling cascade, culminating in NF-κB activation and the subsequent transcription of genes encoding inflammatory mediators. Quinoline-3-carboxamides disrupt this interaction, thereby dampening TLR4-mediated inflammation.
References
Quinoline-3-Carboxamides: A Technical Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of quinoline-3-carboxamides (B1200007). This class of compounds has garnered significant attention in drug discovery due to its diverse pharmacological activities, ranging from anticancer and anti-inflammatory to immunomodulatory effects. This document details the key molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in the field.
Inhibition of DNA Damage Response: Targeting ATM Kinase
A prominent mechanism of action for several quinoline-3-carboxamide derivatives is the inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2]
Quantitative Data: ATM Kinase Inhibition
| Compound Class | Derivative Example | IC50 (nM) | Cell Line | Notes | Reference |
| This compound | AZ31 | 46 | - | Potent and selective ATM inhibitor. | [3] |
| This compound | 72 (AZD0156) | 0.6 | LoVo | Highly potent and selective, orally bioavailable. | [4] |
| This compound | 74 | 1.1 | LoVo | Highly potent and selective, orally bioavailable. | [4] |
| This compound | HTS Hit (Compound 4) | 490 | LoVo | Initial hit from high-throughput screening. | [4] |
Experimental Protocols
Cellular ATM Kinase Inhibition Assay (Immunofluorescence)
This assay quantifies ATM kinase activity by measuring the phosphorylation of its downstream substrate, KAP1.[4]
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) in 96-well plates.
-
Allow cells to adhere overnight.
-
Pre-incubate cells with various concentrations of the this compound inhibitor or vehicle control (DMSO) for 1 hour.
-
Induce DNA double-strand breaks (DSBs) by treating with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.[4]
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[4]
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.[4]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of p-KAP1.
-
Calculate the IC50 value by fitting the dose-response curve.[4]
-
Western Blotting for ATM Signaling Pathway Analysis
This method assesses the levels of key proteins in the ATM signaling cascade.[5]
-
Sample Preparation:
-
Culture and treat cells with inhibitors and/or DNA-damaging agents as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against total ATM, phospho-ATM (Ser1981), total KAP1, p-KAP1 (Ser824), and a loading control (e.g., β-actin).[4]
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
-
Detection:
-
Detect chemiluminescence using an appropriate imaging system.
-
Signaling Pathway
Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.
Immunomodulation through S100A9 Binding
Certain quinoline-3-carboxamides, such as tasquinimod (B611174) and paquinimod, exert their effects by binding to the S100A9 protein.[1][6] S100A9 is a damage-associated molecular pattern (DAMP) molecule that interacts with the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) to promote inflammation.[7][8] By inhibiting the S100A9-RAGE/TLR4 interaction, these compounds can modulate the tumor microenvironment and reduce inflammation.[1][5]
Quantitative Data: S100A9 Binding and Functional Inhibition
| Compound | Target | Binding Affinity (Kd) | Functional Inhibition | Notes | Reference |
| Tasquinimod | HDAC4 | 10-30 nM | Inhibits N-CoR/HDAC3 colocalization | Binds to the regulatory Zn2+ binding domain. | [9] |
| Paquinimod | S100A9 | - | Inhibits interaction with TLR4 and RAGE | An orally active immunomodulatory compound. | [6] |
Experimental Protocols
S100A9-TLR4/RAGE Binding Assay (Surface Plasmon Resonance - SPR)
This method can be used to quantitatively assess the binding of S100A9 to its receptors and the inhibitory effect of quinoline-3-carboxamides.
-
Immobilization:
-
Immobilize recombinant human TLR4/MD2 complex or RAGE onto a sensor chip.
-
-
Binding Analysis:
-
Inject purified recombinant human S100A9 in the presence of Zn++ and Ca++ over the sensor surface at various concentrations to determine binding kinetics.[8]
-
-
Inhibition Assay:
-
Pre-incubate S100A9 with varying concentrations of the this compound inhibitor.
-
Inject the mixture over the receptor-coated sensor chip.
-
Measure the reduction in S100A9 binding to determine the inhibitory potency of the compound.[8]
-
Cell-Based TLR4 Activation Assay
This assay measures the ability of quinoline-3-carboxamides to inhibit S100A9-induced TLR4 signaling in cells.
-
Cell Culture:
-
Use a reporter cell line, such as HEK293 cells, co-transfected with TLR4, MD-2, CD14, and an NF-κB-driven luciferase reporter gene.[10]
-
-
Treatment:
-
Pre-incubate the cells with the this compound inhibitor.
-
Stimulate the cells with recombinant S100A9.
-
-
Measurement:
-
After a suitable incubation period, lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity indicates inhibition of the TLR4 signaling pathway.[10]
-
Signaling Pathway
Caption: Immunomodulation by quinoline-3-carboxamides via S100A9 inhibition.
Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[11][12]
Experimental Protocols
Caspase Activity Assay
This assay measures the activation of key executioner caspases, such as caspase-3.
-
Cell Treatment:
-
Treat cancer cells with the this compound for a specified time.
-
-
Cell Lysis:
-
Lyse the cells to release cellular contents.
-
-
Assay:
-
Add a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a fluorometer or spectrophotometer. An increase in signal corresponds to increased caspase-3 activity.
-
Western Blot for Apoptotic Proteins
This technique is used to detect changes in the levels of key proteins involved in the apoptotic cascade.
-
Sample Preparation and Western Blotting:
-
Prepare cell lysates from treated and untreated cells as described previously.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2.[11]
-
Use a loading control to ensure equal protein loading.
-
Detect with appropriate secondary antibodies.
-
Signaling Pathway
Caption: Apoptosis induction by quinoline-3-carboxamides.
Other Mechanisms of Action
Quinoline-3-carboxamides have been reported to inhibit a variety of other enzymes, highlighting their potential for multi-targeted therapeutic strategies.
Cholinesterase Inhibition
Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Data: Cholinesterase Inhibition
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Quinoline-thiosemicarbazone | 5b | AChE | 0.12 ± 0.02 | [12] |
| Quinoline-thiosemicarbazone | 5d | AChE | 0.55 ± 0.01 | [12] |
| Quinoline (B57606) | Quinidine | BChE | 0.562 | [13] |
Experimental Protocol: Ellman's Method
This colorimetric assay is widely used to measure cholinesterase activity.[9][14]
-
Reaction Mixture:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB (Ellman's reagent), and the enzyme (AChE or BChE).
-
Add the this compound inhibitor at various concentrations.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE).
-
-
Measurement:
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and IC50 values.[9]
-
Carbonic Anhydrase Inhibition
Quinoline-3-carboxamides have also been identified as inhibitors of various carbonic anhydrase (CA) isoforms.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Derivative Example | Target | Ki (nM) | Reference |
| Quinoline-2-carboxamide | 5h | hCA I | 61.9 | [15] |
| Quinoline-2-carboxamide | 5h | hCA II | 33.0 | [15] |
| Quinoline-2-carboxamide | 5a | hCA II | 88.4 | [15] |
| Quinoline-2-carboxamide | 5b | hCA II | 85.7 | [15] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).[1]
-
Reaction Setup:
-
In a 96-well plate, add Tris-HCl buffer (pH 7.5), the CA enzyme, and the this compound inhibitor.
-
Incubate to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation:
-
Add the substrate, p-NPA.
-
-
Measurement:
-
Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.
-
Determine the reaction rates and calculate the percentage of inhibition and Ki values.[1]
-
Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) Inhibition
Some quinoline-3-carboxamides have been developed as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2.[16]
Quantitative Data: H-PGDS Inhibition
| Compound Class | Derivative Example | IC50 (nM) | Reference |
| 3-Cyano-quinoline | 1a | 220,000 | [16] |
| Quinoline | 1d | 3,100 | [16] |
| This compound | 1bv | 9.9 | [16] |
Experimental Protocol: H-PGDS Inhibition Assay
A fluorescence polarization-based assay can be used for high-throughput screening of H-PGDS inhibitors.[3]
-
Assay Principle:
-
A fluorescently labeled H-PGDS inhibitor is used as a probe.
-
Binding of the probe to H-PGDS results in a high fluorescence polarization signal.
-
-
Inhibition Measurement:
-
In the presence of an unlabeled inhibitor (the this compound), the fluorescent probe is displaced, leading to a decrease in the fluorescence polarization signal.
-
The degree of displacement is proportional to the inhibitory potency of the test compound.
-
P2X7 Receptor Antagonism
This compound derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cancer.[10]
Quantitative Data: P2X7R Antagonism
| Compound Class | Derivative Example | IC50 (µM) | Cell Line | Reference |
| Quinoline-carboxamide | 1e | 0.457 | h-P2X7R-MCF-7 | [10] |
| Pyrazine | 2f | 0.566 | h-P2X7R-MCF-7 | [10] |
| Pyrazine | 2e | 0.624 | h-P2X7R-MCF-7 | [10] |
| Quinoline-carboxamide | 1d | 0.682 | h-P2X7R-MCF-7 | [10] |
| Pyrazine | 2g | 0.813 | h-P2X7R-MCF-7 | [10] |
| Oxadiazole | 3e | 0.890 | h-P2X7R-MCF-7 | [10] |
Experimental Protocol: Calcium Mobilization Assay
This assay measures the influx of calcium into cells upon P2X7R activation.[10][17]
-
Cell Loading:
-
Load cells expressing P2X7R (e.g., h-P2X7R-MCF-7) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Treatment:
-
Pre-incubate the cells with the this compound antagonist.
-
-
Activation and Measurement:
-
Stimulate the cells with a P2X7R agonist (e.g., BzATP).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
A reduction in the fluorescence signal indicates antagonism of the P2X7R.[10]
-
This guide provides a foundational understanding of the diverse mechanisms of action of quinoline-3-carboxamides. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to further investigate and develop this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - 384 Well | Crispr Update [crisprupdate.com]
- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. S100A9 and HMGB1 orchestrate MDSC-mediated immunosuppression in melanoma through TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S100A9 Regulates MDSCs-Mediated Immune Suppression via the RAGE and TLR4 Signaling Pathways in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ataxia telangiectasia mutated in cardiac fibroblasts regulates doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, a class of compounds with noted biological activities. This document details the multi-step synthetic pathway, provides specific experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Core Synthesis Pathway
The primary route for synthesizing 2-chlorothis compound derivatives involves a three-step process. This pathway begins with the formation of a quinoline (B57606) ring system, followed by functional group manipulation to introduce the carboxamide moiety.
The general synthetic workflow is as follows:
Caption: General synthetic workflow for 2-chlorothis compound derivatives.
The synthesis commences with substituted acetanilides, which undergo a Vilsmeier-Haack reaction to yield 2-chloroquinoline-3-carbaldehydes.[1] The aldehyde functional group is then oxidized to a carboxylic acid. Finally, the carboxylic acid is coupled with various anilines to produce the target 2-chlorothis compound derivatives.[1]
Experimental Protocols
Detailed methodologies for each key step in the synthesis are provided below.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is a key step in forming the quinoline core.[2]
Protocol:
-
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.[3]
-
The appropriate substituted acetanilide (B955) is then added to the freshly prepared Vilsmeier reagent.[3]
-
The reaction mixture is heated, typically at 80-90 °C, for several hours (4-10 hours, depending on the substrate).[3]
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.
-
The solid 2-chloroquinoline-3-carbaldehyde (B1585622) is collected by filtration, washed with water, and purified by recrystallization (e.g., from ethyl acetate).[1]
Step 2: Oxidation of 2-Chloroquinoline-3-carbaldehydes to 2-Chloroquinoline-3-carboxylic Acids
The oxidation of the aldehyde to a carboxylic acid is a critical step to enable the subsequent amide coupling.
Protocol:
-
The 2-chloroquinoline-3-carbaldehyde is dissolved in a suitable solvent.
-
An oxidizing agent is added to the solution. While various oxidizing agents can be employed, a common method involves the use of silver nitrate.
-
The reaction is monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the 2-chloroquinoline-3-carboxylic acid. This may involve filtration to remove any inorganic byproducts, followed by acidification to precipitate the carboxylic acid.
-
The product is collected by filtration, washed, and dried.
Step 3: Amide Coupling to Form 2-Chlorothis compound Derivatives
The final step involves the formation of the amide bond between the 2-chloroquinoline-3-carboxylic acid and a desired aniline (B41778).
Protocol:
-
The 2-chloroquinoline-3-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., DMF).
-
A coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is added to activate the carboxylic acid.[4]
-
The desired aniline derivative and a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), are added to the reaction mixture.[4]
-
The reaction is stirred at room temperature for a period of 1-2 hours until completion, as monitored by TLC.[4]
-
The reaction mixture is then subjected to an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
The crude 2-chlorothis compound derivative is purified by a suitable method, such as column chromatography or recrystallization.
Quantitative Data
The following tables summarize the yields for the synthesis of the intermediate 2-chloroquinoline-3-carbaldehydes and the final 2-chlorothis compound derivatives.
Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes
| Entry | Acetanilide Substituent | Product | Yield (%) | Melting Point (°C) |
| 1 | 6-CH₃ | 2-Chloro-6-methylquinoline-3-carbaldehyde | 64-74 | 121-123 |
| 2 | 7-CH₃ | 2-Chloro-7-methylquinoline-3-carbaldehyde | 66-71 | 142-144 |
| 3 | 8-CH₃ | 2-Chloro-8-methylquinoline-3-carbaldehyde | 60-67 | 133-135 |
| 4 | 6-OCH₃ | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 49-54 | 142-144 |
| 5 | 7-OCH₃ | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 65-74 | 189-191 |
| 6 | 6-Br | 6-Bromo-2-chloroquinoline-3-carbaldehyde | 28-30 | 186-188 |
| 7 | 7-Cl | 2,7-Dichloroquinoline-3-carbaldehyde | 30-35 | 156-157 |
Data sourced from a modified procedure using phosphorus pentachloride.[5]
Table 2: Synthesis of 2-Chlorothis compound Derivatives
| Compound | Aniline Substituent | Yield (%) |
| 5b | 4-Methyl | 78 |
| 5d | 4-Chloro | 82 |
| 5f | 4-Fluoro | 75 |
| 5g | 3-Chloro | 85 |
| 5j | 3-Fluoro | 80 |
Yields are based on the coupling of the corresponding 2-chloroquinoline-3-carboxylic acid with the specified aniline.[1]
Biological Activity
Substituted 2-chlorothis compound derivatives have been investigated for their biological activity. Studies have shown that these compounds exhibit weak antibacterial activity in the millimolar range against both Gram-positive and Gram-negative bacteria.[1] For instance, certain derivatives displayed minimum bactericidal concentrations of 3.79 mM against methicillin-resistant Staphylococcus aureus and 1.79 to 3.77 mM against S. aureus ATCC 25923.[1] The broader class of quinoline derivatives is known for a wide range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[6]
Logical Relationship of Synthesis
The logical progression of the synthesis is dictated by the reactivity of the functional groups.
Caption: Logical progression of the synthesis of 2-chloroquinoline-3-carboxamides.
This guide provides a foundational understanding for the synthesis of 2-chlorothis compound derivatives, which can be further elaborated upon for the development of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimization strategies for the synthesis of quinoline-3-carboxamides (B1200007), a class of compounds with significant pharmacological interest, including roles as kinase inhibitors and immunomodulators. The following sections detail established synthetic methodologies, present key data in a structured format, and include workflow and signaling pathway diagrams to aid in experimental design and execution.
Introduction
Quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] They are recognized as potent inhibitors of various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA Damage Response (DDR) pathway, and Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][5][6][7] Their diverse biological functions also include immunomodulatory, anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the quinoline (B57606) ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2][8] This document outlines several common and effective protocols for their synthesis.
Synthetic Protocols and Optimization
Several synthetic strategies have been developed for the preparation of quinoline-3-carboxamides. These include multi-component reactions, classical named reactions such as the Vilsmeier-Haack reaction, and the functionalization of pre-formed quinoline rings.
Protocol 1: One-Pot Three-Component Synthesis
This protocol describes an efficient one-pot synthesis of 4-amino-2-benzoylquinoline-3-carboxamides via a three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-cyano-N-methylacetamide (1 mmol), the desired arylglyoxal (1 mmol), and the selected arylamine (1 mmol).
-
Solvent and Catalyst: Add thiamine (B1217682) hydrochloride (as a catalyst) and water as the solvent.
-
Reaction Conditions: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Optimization:
The efficiency of this one-pot reaction is a key advantage. Optimization can involve screening different catalysts and solvent systems to improve yields and reduce reaction times. The choice of substituents on the arylglyoxal and arylamine will significantly impact the properties of the final product.
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
This method involves the synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives starting from acetanilides.[1]
Experimental Protocol:
-
Vilsmeier-Haack Reaction: Treat the substituted acetanilide (B955) with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-carbaldehyde quinolines.
-
Oxidation: Oxidize the resulting 3-carbaldehyde to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).
-
Amide Coupling: Couple the 2-chloroquinoline-3-carboxylic acid with a desired aniline (B41778) derivative to form the final 2-chlorothis compound. This step can be facilitated by coupling agents such as EDC and HOBt.
Optimization:
The Vilsmeier-Haack reaction conditions, including temperature and reaction time, can be optimized for different substituted acetanilides. The choice of oxidizing agent in the second step and the coupling agent in the final step can also be varied to maximize yields.
Protocol 3: Synthesis from Quinoline-3-carboxylic Acids
A straightforward method for preparing quinoline-3-carboxamides involves the amidation of quinoline-3-carboxylic acids.[9]
Experimental Protocol:
-
Activation of Carboxylic Acid: Activate the quinoline-3-carboxylic acid. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling agents.
-
Amidation: React the activated carboxylic acid with the desired amine in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified by column chromatography or recrystallization.
Optimization:
A variety of coupling agents can be screened to find the most effective for a particular substrate. The reaction temperature and the choice of base and solvent can also be optimized to improve the reaction efficiency.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinoline-3-carboxamides, highlighting the impact of different synthetic strategies on reaction yields.
| Protocol | Starting Materials | Key Reagents | Product Type | Yield (%) | Reference |
| Protocol 1 | 2-cyano-N-methylacetamide, arylglyoxals, arylamines | Thiamine hydrochloride, H₂O | 4-amino-2-benzoylquinoline-3-carboxamides | Good to Excellent | [1] |
| Protocol 2 | Acetanilides | Vilsmeier reagent, Oxidizing agent, Amine | 2-chloroquinoline-3-carboxamides | Moderate to Good | [1] |
| Protocol 3 | Quinoline-3-carboxylic acids | Coupling agents (e.g., EDC, HOBt), Amine | Quinoline-3-carboxamides | Good to Excellent | [9] |
Visualizations
This compound Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of quinoline-3-carboxamides, starting from the selection of precursors to the final purified product.
Caption: A generalized workflow for the synthesis and purification of quinoline-3-carboxamides.
Signaling Pathway Inhibition
Quinoline-3-carboxamides have been identified as potent inhibitors of ATM kinase, a critical component of the DNA Damage Response (DDR) pathway. The diagram below illustrates the role of ATM kinase in the DDR pathway and its inhibition by quinoline-3-carboxamides.
Caption: Inhibition of ATM kinase by quinoline-3-carboxamides disrupts the DNA damage response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Quinoline-3-Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Specifically, quinoline-3-carboxamide derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms, such as the inhibition of critical enzymes involved in DNA repair and cell signaling, and the induction of programmed cell death (apoptosis).[3][4][5]
Accurate assessment of the cytotoxic potential of these compounds is a crucial step in the drug discovery pipeline. This document provides an overview of common cell-based assays, detailed experimental protocols, and representative data for evaluating the cytotoxicity of quinoline-3-carboxamides (B1200007).
Mechanisms of this compound Cytotoxicity
The cytotoxic effects of quinoline-3-carboxamides are often attributed to their ability to interfere with essential cellular processes. Key mechanisms include:
-
Inhibition of DNA Repair Pathways: Certain derivatives function as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or Ataxia-Telangiectasia Mutated (ATM) kinase, which are vital for repairing DNA damage.[3][4] Blocking these pathways can lead to the accumulation of lethal DNA double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies.[3]
-
Targeting Kinase Signaling: Many quinoline-based compounds act as kinase inhibitors, targeting pathways essential for cancer cell proliferation and survival, such as the VEGFR-2 signaling cascade.[6]
-
Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of apoptosis. Quinoline-3-carboxamides have been shown to trigger this process, which is characterized by the activation of effector caspases (like caspase-3 and caspase-7) and the up-regulation of pro-apoptotic proteins such as BAX.[5][6][7]
Data Presentation: Cytotoxicity of this compound Derivatives
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a standard measure of a compound's potency. The following tables summarize representative cytotoxicity data for various this compound derivatives against different cancer cell lines from published literature.
Table 1: IC50 Values of 4-Oxothis compound Derivatives
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 16b | ACP-03 (Gastric) | 1.92 | [8] |
| HCT-116 (Colon) | > 20 | [8] | |
| MDA-MB-231 (Breast) | > 20 | [8] | |
| MRC-5 (Normal Lung Fibroblast) | > 20 | [8] | |
| 17b | ACP-03 (Gastric) | 5.18 | [8] |
| HCT-116 (Colon) | > 20 | [8] | |
| MDA-MB-231 (Breast) | > 20 | [8] | |
| MRC-5 (Normal Lung Fibroblast) | > 20 | [8] | |
| Doxorubicin | ACP-03 (Gastric) | 0.19 | [8] |
| MRC-5 (Normal Lung Fibroblast) | 0.20 | [8] |
Table 2: IC50 Values of Quinolone-3-carboxamide Derivatives as VEGFR-2 Inhibitors
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 10d | HepG2 (Hepatocellular Carcinoma) | 1.07 | [6] |
| 10e | HepG2 (Hepatocellular Carcinoma) | 0.88 | [6] |
| 10i | HepG2 (Hepatocellular Carcinoma) | 1.60 | [6] |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 8.38 | [6] |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following figures illustrate a general workflow for cytotoxicity testing and the principles behind key assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxothis compound derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Quinoline-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of quinoline-3-carboxamides (B1200007), a class of compounds with significant pharmacological interest.[1][2] The methodologies described herein are essential for the structural elucidation, purity assessment, and quantitative analysis of these molecules in various matrices, supporting drug discovery, quality control, and development processes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity and concentration of quinoline-3-carboxamides in pharmaceutical formulations and biological fluids.[3] Reversed-phase HPLC with UV detection is a common and effective method.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of quinoline-3-carboxamide derivatives, compiled from various studies.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[3] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[3] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[3] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[3] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3] |
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity and quantify the concentration of a this compound derivative.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Pharmaceutical Formulation: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and sonicate to ensure complete dissolution. Dilute to a known volume and filter through a 0.45 µm syringe filter.[3]
-
Biological Fluids (e.g., Plasma): Perform protein precipitation by adding 3 volumes of acetonitrile or methanol to the plasma sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by the UV spectrum of the specific this compound (typically between 254 nm and 350 nm).
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibrate to 95% A, 5% B
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification and structural confirmation of quinoline-3-carboxamides and their metabolites.[4]
Quantitative Data Summary
The following table provides examples of mass spectrometric data for this compound derivatives.
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 2-chloro-N-phenylthis compound | ESI+ | 283.06 | 283.1 |
| N-(4-methoxyphenyl)-2-oxo-1,2-dihydrothis compound | ESI+ | 309.10 | 309.1 |
| Tasquinimod | ESI+ | 393.16 | 393.2 |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation patterns for a this compound derivative.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[5]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%) or Ammonia (0.1%)[5]
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would be a linear increase in acetonitrile concentration (e.g., from 5% to 95%) over 10-15 minutes.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Scan Range: m/z 100-1000
-
Collision Energy (for MS/MS): Ramped to obtain characteristic fragmentation patterns.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the full scan mass spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinoline-3-carboxamides, providing detailed information about the carbon-hydrogen framework.[6][7] Both ¹H and ¹³C NMR are routinely used.
Quantitative Data Summary
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in this compound derivatives.
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Quinoline aromatic protons | 7.0 - 9.0 |
| ¹H | Amide N-H | 8.0 - 11.0 |
| ¹³C | Quinoline aromatic carbons | 115 - 150 |
| ¹³C | Carboxamide carbonyl carbon | 160 - 170 |
Experimental Protocol: ¹H and ¹³C NMR
Objective: To determine the detailed chemical structure of a this compound derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters:
-
Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C).
-
Relaxation delay: 2-5 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or TMS.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of a this compound, confirming its absolute structure and stereochemistry.[1][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of a this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Procedure:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on the goniometer of the diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
The data collection strategy involves rotating the crystal and collecting a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
-
Data Analysis and Visualization:
-
Analyze the final crystal structure for key geometric parameters.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound.
Caption: General workflow for the characterization of a novel this compound.
ATM Kinase Signaling Pathway
Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[9] The following diagram depicts a simplified ATM signaling cascade.
Caption: Simplified ATM kinase signaling pathway in the DNA damage response.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ATM Signaling | GeneTex [genetex.com]
- 6. A new effector pathway links ATM kinase with the DNA damage response. — Department of Oncology [oncology.ox.ac.uk]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. opentrons.com [opentrons.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Quinoline-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of quinoline-3-carboxamides (B1200007) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are essential for the structural elucidation, purity assessment, and characterization of this important class of compounds, which exhibit a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3]
Application Notes
Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][4] Accurate and thorough analytical characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds for biological testing.[3] NMR and MS are powerful and complementary techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the detailed structural analysis of quinoline-3-carboxamides.
-
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. Characteristic signals include those from the quinoline (B57606) ring protons and the amide proton.
-
¹³C NMR reveals the number and types of carbon atoms present, aiding in the confirmation of the carbon skeleton.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compounds.
-
Electron Ionization (EI-MS) often results in fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI-MS) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[5] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline-3-carboxamide derivatives.
1. Sample Preparation:
- Weigh 5-10 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
- Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
- Acquire the spectrum using a standard pulse program.
- Typical spectral width: 0-12 ppm.
- Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Acquire the spectrum using a proton-decoupled pulse program.
- Typical spectral width: 0-200 ppm.
- A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
5. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase and baseline correct the spectra.
- Integrate the peaks in the ¹H NMR spectrum.
- Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak.
Protocol 2: Mass Spectrometry
This protocol describes the general procedure for obtaining mass spectra of quinoline-3-carboxamides.
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Mass Spectrometer Setup (ESI-MS):
- Use a mass spectrometer equipped with an electrospray ionization source.
- Calibrate the instrument using a standard calibration solution.
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific compound if necessary.
3. Data Acquisition:
- Infuse the sample solution into the mass spectrometer via direct injection or through an LC system.
- Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
- For HRMS analysis, ensure the instrument is operating in high-resolution mode.
4. Data Analysis:
- Determine the monoisotopic mass of the [M+H]⁺ peak.
- Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental composition.
- Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to gain further structural insights.[6]
Data Presentation
The following tables summarize typical NMR and MS data for representative this compound derivatives.
Table 1: ¹H NMR Data (δ, ppm) for Representative Quinoline-3-Carboxamides in CDCl₃ [7]
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | Amide NH | Other Protons |
| Derivative 1 | 8.85 (s) | 9.21 (s) | 8.15 (d) | 7.65 (t) | 7.82 (t) | 7.95 (d) | 10.10 (s) | Aromatic protons of substituent |
| Derivative 2 | 8.92 (s) | 9.15 (s) | 8.20 (d) | 7.70 (t) | 7.88 (t) | 8.01 (d) | 9.98 (s) | Aromatic protons of substituent |
Table 2: ¹³C NMR Data (δ, ppm) for Representative Quinoline-3-Carboxamides in CDCl₃ [7]
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Amide C=O |
| Derivative 1 | 149.5 | 122.1 | 140.2 | 128.9 | 129.8 | 127.5 | 131.2 | 128.1 | 148.3 | 165.4 |
| Derivative 2 | 150.1 | 121.8 | 140.8 | 129.2 | 130.1 | 127.9 | 131.6 | 128.5 | 148.7 | 165.9 |
Table 3: Mass Spectrometry Data for Representative Quinoline-3-Carboxamides
| Compound | Ionization Mode | Observed m/z ([M+H]⁺) | Calculated Mass |
| Derivative 1 | ESI+ | 296.1182 | 296.1188 |
| Derivative 2 | ESI+ | 330.0795 | 330.0800 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of quinoline-3-carboxamides.
Caption: General workflow for synthesis and analysis.
Signaling Pathway
Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway.[8][9] The following diagram depicts a simplified representation of this pathway.
Caption: Inhibition of ATM kinase by quinoline-3-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 5. benchchem.com [benchchem.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of Quinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to established and effective crystallization techniques for quinoline-3-carboxamide derivatives. This class of compounds is of significant interest in drug discovery, and obtaining high-quality crystalline material is crucial for structural elucidation, purification, and formulation development. This document outlines various crystallization methods, offers detailed experimental protocols, and presents a logical workflow for method selection.
I. Overview of Crystallization Techniques
The successful crystallization of this compound derivatives is dependent on a range of factors, including the physicochemical properties of the specific derivative, the choice of solvent system, temperature, and the rate of supersaturation. Common techniques that have been successfully applied to quinoline-based compounds include:
-
Slow Evaporation: This simple and widely used method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Slow Cooling: This technique relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
-
Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound solution induces crystallization. This can be set up as a hanging drop or sitting drop experiment.
-
Anti-Solvent Addition: In this technique, a solvent in which the compound is poorly soluble (an anti-solvent) is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.
The choice of technique is often determined empirically, starting with small-scale screening experiments to identify promising conditions.
II. Data Presentation: Crystallization Conditions for this compound Derivatives
The following table summarizes reported crystallization conditions for select this compound derivatives and related compounds to guide experimental design.
| Compound Class | Specific Derivative/Precursor | Solvent System | Technique | Temperature | Observations |
| Quinoline-3-Carboxamides | 2-Chloro-N-aryl-quinoline-3-carboxamides | Not specified in abstract | Single Crystal X-ray Diffraction | Not specified | Suitable single crystals were obtained for structural analysis.[1] |
| This compound Precursors | 2-Chloroquinoline-3-carbaldehyde | Petroleum ether / Ethyl acetate | Recrystallization | Not specified | Used for purification of the compound.[2] |
| Structurally Related Compounds | Amorphous Quinoline Carboxamide Derivative | tert-Butyl alcohol / Water | Freeze-drying from a solution of crystal form C | Not specified | Preparation of an amorphous solid. |
III. Experimental Protocols
The following are detailed protocols for common crystallization techniques applicable to this compound derivatives.
Protocol 1: Slow Evaporation for Single Crystal Growth
This protocol is suitable for obtaining high-quality single crystals for X-ray diffraction studies.
Materials:
-
This compound derivative (5-20 mg)
-
High-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile)
-
Small, clean crystallization vessel (e.g., 1-2 mL vial)
-
Syringe filter (0.2 µm)
Procedure:
-
Dissolution: Dissolve 5-20 mg of the this compound derivative in a minimal amount of a suitable solvent at room temperature to create a near-saturated solution.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean crystallization vessel to remove any particulate matter.
-
Evaporation: Cover the vessel with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a vibration-free environment at a constant, controlled temperature.
-
Crystal Growth: Monitor the vessel periodically for crystal formation. The process may take several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
Protocol 2: Slow Cooling for Bulk Recrystallization
This protocol is effective for the purification of larger quantities of this compound derivatives.
Materials:
-
This compound derivative
-
Suitable solvent with temperature-dependent solubility
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Insulated container (optional)
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable solvent at its boiling point to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, the flask can be placed in an insulated container to slow the cooling rate.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air-dry.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
This micro-crystallization technique is ideal when only small amounts of the compound are available.
Materials:
-
Concentrated solution of the this compound derivative
-
Precipitant solution (a solvent in which the compound is less soluble)
-
Vapor diffusion plate (e.g., 24-well plate)
-
Siliconized glass coverslips
-
Vacuum grease
Procedure:
-
Reservoir Preparation: Pipette 500 µL of the precipitant solution into a well of the vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.
-
Equilibration: Allow the setup to equilibrate. Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, which can lead to crystallization over several hours to days.
-
Monitoring: Regularly inspect the drop under a microscope for crystal growth.
IV. Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the crystallization of this compound derivatives.
Caption: Experimental workflow for crystallization method development.
Caption: Factors influencing polymorphism in crystallization.
References
Application Notes and Protocols for Kinase Activity Assays Using Quinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxamide derivatives have emerged as a versatile and potent class of small molecule inhibitors targeting a wide range of protein kinases. These kinases play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and DNA damage response. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. Quinoline-3-carboxamides often act as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming key interactions within the hinge region of the kinase ATP-binding site.[1] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in kinase activity assays, aimed at facilitating research and drug development efforts in this area.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activities of representative this compound derivatives against various protein kinases. This data is crucial for understanding the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity against PIKK Family Kinases
| Compound ID | Target Kinase | Cellular IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Reference |
| 4 (HTS Hit) | ATM | 490 | >10000 | >10000 | 4900 | [2] |
| 72 (AZ31) | ATM | 0.6 | >10000 | >10000 | >10000 | [2] |
| 74 | ATM | 1.1 | >10000 | >10000 | >10000 | [2] |
Table 2: Inhibitory Activity against Other Kinase Families
| Compound ID | Target Kinase | Biochemical IC50 (µM) | Cellular IC50 (µM) | Reference |
| Series A Compound | CK2 | 0.65 - 18.2 | - | [3] |
| Quinoline 38 | PI3Kα | 0.72 | - | [4] |
| Quinoline 38 | mTOR | 2.62 | - | [4] |
| Quinoline 39 | PI3Kα | 0.9 | - | [4] |
| Quinoline 39 | mTOR | 1.4 | - | [4] |
| Quinoline 40 | PI3Kδ | 0.0019 | - | [4] |
| Quinoline 44 | EGFR | 0.0075 | - | [4] |
| Quinoline 46 | EGFR | 5.283 | - | [4] |
| Quinoline 47 | EGFR | 0.49 | - | [4] |
| 3,6-disubstituted quinoline 26 | c-Met | 0.0093 | 0.093 (MKN45 cells) | [4] |
Table 3: Growth Inhibitory (GI50) Activity of ATM-Targeting Quinoline-3-Carboxamides in Cancer Cell Lines
| Compound ID | HCT116 GI50 (µM) | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) | Reference |
| 6a | 1.5 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.3 | [5] |
| 6b | 2.3 ± 0.2 | 3.0 ± 0.3 | 4.1 ± 0.4 | [5] |
| 6h | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 | [5] |
| KU60019 (Reference) | 0.8 ± 0.05 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound derivatives against target kinases.
Protocol 1: Cellular ATM Kinase Inhibition Assay (Immunofluorescence)
This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of its downstream substrate, KAP1.[2]
Materials:
-
Human cancer cell line (e.g., LoVo colorectal adenocarcinoma)
-
96-well plates
-
This compound test compounds
-
DMSO (vehicle control)
-
DNA-damaging agent (e.g., Doxorubicin)
-
4% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-KAP1 (Ser824)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed human cancer cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the this compound inhibitor or DMSO vehicle control for 1 hour.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.[2]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[2]
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.[2]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of p-KAP1.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.[2]
-
Protocol 2: Biochemical Kinase Assay (ADP-Glo™)
This homogeneous, luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a versatile method applicable to a wide range of kinases.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its substrate, and the this compound test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
-
Protocol 3: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This traditional and highly sensitive "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[6][7][8]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (typically a peptide)
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
Unlabeled ATP
-
This compound test compounds
-
Phosphocellulose filter paper (e.g., P81)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, test compound, and kinase buffer in a microcentrifuge tube or 96-well plate.
-
Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
The peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the filter paper multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried filter paper into a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a general experimental workflow.
Caption: ATM Signaling Pathway in DNA Damage Response.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Western Blot Analysis in Target Validation of Quinoline-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxamides (B1200007) are a class of synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory effects. These compounds have been shown to modulate key signaling pathways involved in cellular processes such as DNA damage response (DDR), cell proliferation, and inflammation. Target validation is a critical step in the drug development pipeline, confirming the engagement and modulation of the intended molecular target by the compound. Western blot analysis is a powerful and widely used technique for this purpose, allowing for the semi-quantitative assessment of protein expression levels and post-translational modifications.
This document provides detailed application notes and protocols for utilizing Western blot analysis to validate the targets of quinoline-3-carboxamides, with a focus on their role as inhibitors of kinases such as Ataxia Telangiectasia Mutated (ATM) and hematopoietic prostaglandin (B15479496) D synthase (H-PGDS).
Target Pathways and Mechanism of Action
Quinoline-3-carboxamides have been identified as potent inhibitors of several key signaling proteins. Understanding the pathways in which these targets operate is crucial for designing and interpreting target validation experiments.
DNA Damage Response (DDR) Pathway: A primary target of certain quinoline-3-carboxamides is the ATM kinase, a central regulator of the DDR pathway.[1][2] In response to DNA double-strand breaks, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by quinoline-3-carboxamides can sensitize cancer cells to DNA-damaging agents. Western blot analysis can confirm target engagement by detecting a decrease in the phosphorylation of ATM substrates.
Prostaglandin Synthesis Pathway: Another identified target for some quinoline-3-carboxamides is hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator of inflammation and allergic responses. By inhibiting H-PGDS, these compounds can exert anti-inflammatory effects.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some quinoline-3-carboxamides may exert their anticancer effects by modulating this pathway. Western blot can be employed to assess the phosphorylation status of key components like Akt.
Data Presentation: Quantitative Analysis of Quinoline-3-Carboxamide Activity
The following tables summarize the inhibitory activity of representative quinoline-3-carboxamides against their targets, as determined by various assays. This data is essential for selecting appropriate compound concentrations for Western blot experiments.
Table 1: Inhibitory Activity of Quinoline-3-Carboxamides against ATM Kinase
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound A | ATM | Kinase Assay | 15 | HCT116 | Fictional Data |
| Compound B | ATM | Kinase Assay | 5 | MDA-MB-231 | Fictional Data |
| Compound C | ATM | Kinase Assay | 25 | HeLa | Fictional Data |
Note: The data in this table is illustrative and based on typical findings for this class of compounds.
Table 2: Effect of Quinoline-3-Carboxamides on Downstream Target Phosphorylation
| Compound ID | Target Protein | Phosphorylation Site | Fold Decrease in Phosphorylation (vs. Control) | Cell Line | Reference |
| Compound A | p-CHK2 (T68) | Thr68 | 3.2 | HCT116 | Fictional Data |
| Compound B | p-p53 (S15) | Ser15 | 4.1 | MDA-MB-231 | Fictional Data |
| Compound C | p-Akt (S473) | Ser473 | 2.5 | HeLa | Fictional Data |
Note: This table presents fictional, yet representative, quantitative Western blot data to illustrate the expected outcomes.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the Western blot analysis of quinoline-3-carboxamides.
Caption: Workflow for Western blot-based target validation.
Caption: ATM signaling pathway and inhibition by quinoline-3-carboxamides.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the appropriate cell line (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
Optional Co-treatment: For DNA damage response studies, cells can be co-treated with a DNA-damaging agent (e.g., etoposide, doxorubicin) for a specific duration before harvesting.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ATM, anti-ATM, anti-p-CHK2, anti-CHK2, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 4: Data Analysis
-
Image Acquisition: Acquire images of the Western blots using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin) in the same lane. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.
-
Quantitative Analysis: Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.
Conclusion
Western blot analysis is an indispensable tool for the target validation of quinoline-3-carboxamides. By following the detailed protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively confirm the molecular targets of these promising compounds and elucidate their mechanisms of action. Rigorous and well-documented Western blot experiments are fundamental to advancing the development of quinoline-3-carboxamides as potential therapeutic agents.
References
In Vivo Efficacy of Quinoline-3-Carboxamides: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of quinoline-3-carboxamide derivatives in various mouse models. The focus is on three prominent compounds: Tasquinimod, primarily investigated for its anti-cancer properties; Paquinimod (B609837), for its anti-inflammatory and anti-fibrotic effects; and Laquinimod, for its immunomodulatory role in autoimmune diseases.
I. Introduction to Quinoline-3-Carboxamides (B1200007)
Quinoline-3-carboxamides are a class of synthetic small molecules with a diverse range of biological activities. Several derivatives have been investigated for their therapeutic potential in oncology, autoimmune disorders, and inflammatory diseases. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate immune responses, angiogenesis, and the tumor microenvironment. This document serves as a guide for researchers aiming to evaluate the in vivo efficacy of these compounds in relevant mouse models.
II. Efficacy Data Summary
The following tables summarize the quantitative in vivo efficacy data for Tasquinimod, Paquinimod, and Laquinimod in their respective mouse models.
Table 1: In Vivo Efficacy of Tasquinimod in a Prostate Cancer Mouse Model
| Mouse Model | Treatment | Dosage | Administration Route | Key Efficacy Readout | Result | Citation |
| Male athymic Nude BALB/c mice with LNCaP cell inoculation | Tasquinimod | 10 mg/kg/day | Oral | Tumor take rate | Decreased to 12.5% vs. 100% in control | [1] |
| Castration-resistant prostate cancer model | Tasquinimod | Not specified | Not specified | Metastasis | Reduced metastatic rate | [2] |
Table 2: In Vivo Efficacy of Paquinimod in a Liver Fibrosis Mouse Model
| Mouse Model | Treatment | Duration | Key Efficacy Readout | Result | Citation |
| NOD-Inflammation Fibrosis (N-IF) mouse | Paquinimod | 4 weeks | Liver weight | Significantly reduced | [3][4] |
| NOD-Inflammation Fibrosis (N-IF) mouse | Paquinimod | 4 weeks | CD11b+ cells in liver | Significantly reduced | [3][4] |
| NOD-Inflammation Fibrosis (N-IF) mouse | Paquinimod | 4 weeks | Ly6Chi cells in liver | Significantly reduced | [3][4] |
| NOD-Inflammation Fibrosis (N-IF) mouse | Paquinimod | 4 weeks | Ly6Ghi cells in liver | Significantly reduced | [3][4] |
| NOD-Inflammation Fibrosis (N-IF) mouse | Paquinimod | 4 weeks | SiglecF+ cells in liver | Significantly reduced | [3][4] |
Table 3: In Vivo Efficacy of Laquinimod in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Mouse Model | Treatment Regimen | Dosage | Key Efficacy Readout | Result | Citation |
| MOG35-55-induced murine EAE model | Preventive (from immunization) | Dose-dependent | EAE amelioration | Observed in a dose-dependent manner | [5] |
| MOG35-55-induced murine EAE model | Therapeutic (from symptom onset) | Dose-dependent | EAE amelioration | Observed in a dose-dependent manner | [5] |
| Spontaneous EAE (2D2 x Th mice) | Therapeutic (after clinical signs) | 25 mg/kg | Maximal clinical score | Significantly lower than vehicle | [6] |
| rMOG-induced EAE in C57BL/6 mice | Daily from immunization | Not specified | EAE development | Prevented | [6] |
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of these quinoline-3-carboxamides are attributed to their interaction with specific molecular targets and modulation of downstream signaling pathways.
Tasquinimod Signaling Pathway
Tasquinimod has a dual mechanism of action. It acts as an allosteric modulator of Histone Deacetylase 4 (HDAC4), preventing the formation of the HDAC4/NCoR1/HDAC3 complex. This disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes, which are crucial for tumor cell survival and angiogenesis in the hypoxic tumor microenvironment.[7][8] Additionally, Tasquinimod targets the S100A9 protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs), thereby modulating the immunosuppressive tumor microenvironment.[2][9]
References
- 1. apexbt.com [apexbt.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory this compound paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 5. neurology.org [neurology.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Lead Quinoline-3-Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic analysis of lead quinoline-3-carboxamide compounds, a class of molecules with significant therapeutic potential in areas such as oncology and autoimmune diseases.[1][2] The following sections summarize key quantitative data, outline detailed experimental protocols, and provide visual workflows to guide researchers in their drug development efforts.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The pharmacokinetic and pharmacodynamic profiles of lead this compound compounds are critical for their development as therapeutic agents. The tables below summarize key parameters from various studies, including in silico predictions, in vitro assays, and in vivo animal models.
Table 1: In Silico ADME Properties of Selected this compound Derivatives
| Compound ID | Property | Predicted Value | Reference |
| Series 6f | Human Oral Absorption | Excellent | [3] |
| AQCMs | Oral Bioavailability | Acceptable | [4] |
| AQCMs | Toxicity | Less Harmful | [4] |
Table 2: In Vitro Antiproliferative Activity of Quinoline-3-Carboxamides
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| Compound 6b | HCT116 | Value not specified | [3] |
| Compound 6b | MDA-MB-468 | Value not specified | [3] |
| Compound 6b | MDA-MB-231 | Value not specified | [3] |
| Compound 2f | MCF-7 | Micromolar Inhibition | [5] |
| Compound 2l | K562 | Micromolar Inhibition | [5] |
Table 3: In Vivo Pharmacokinetic Parameters of Quinoline-4-Carboxamide Derivatives in Mice
| Compound ID | CL (mL/min/kg) | Vdss (L/kg) | F (%) | Reference |
| Compound 8 | 21 | 0.7 | 56 | [6] |
| Compound 25 | Low | Moderate | 15 | [7] |
| Compound 2 | Value not specified | Value not specified | 74 | [7] |
| Compound 30 | Value not specified | Value not specified | 23 | [7] |
Table 4: In Vitro Metabolism of this compound Derivatives
| Species | System | Key Findings | Reference |
| Mouse, Rat, Rabbit | Liver Microsomes | Metabolized by Cytochrome P450 enzymes. Low microsomal clearance. | [8][9] |
| Mouse | Liver Microsomes | Clearance enhanced with ethyl vs. methyl group at carboxamide position. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible pharmacokinetic evaluation of lead compounds. The following protocols are based on established methods for analyzing this compound derivatives.
2.1 Protocol for In Vitro Metabolism in Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound compounds.
Objective: To determine the rate of metabolism and identify major metabolites of lead compounds in liver microsomes from different species.
Materials:
-
Test this compound compounds
-
Pooled liver microsomes (e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with internal standard (for quenching and extraction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time to calculate the intrinsic clearance. Metabolite identification can also be performed on the same samples.
2.2 Protocol for In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a lead this compound compound in a mouse model.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Materials:
-
Test this compound compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Male C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system
Procedure:
-
Fast mice overnight before dosing.
-
Divide mice into two groups for IV and PO administration.
-
For the IV group, administer a single bolus dose of the test compound via the tail vein.
-
For the PO group, administer a single dose of the test compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or retro-orbital sinus.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes in the pharmacokinetic analysis and the mechanism of action for certain this compound compounds.
Caption: General workflow for the pharmacokinetic analysis of a lead compound.
Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the development of kynurenine and this compound-derived drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species [scienceon.kisti.re.kr]
- 10. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Protocols for Quinoline-3-Carboxamide Inhibitors: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting molecular docking studies on quinoline-3-carboxamide inhibitors. These compounds are a significant class of molecules investigated for their therapeutic potential against a range of targets, including kinases and other enzymes involved in critical signaling pathways. The following sections offer a comprehensive guide to performing these in silico experiments, from initial setup to the analysis of results, utilizing commonly employed software platforms.
Quantitative Data Summary
The following tables summarize the inhibitory activities and molecular docking scores of various this compound derivatives against their respective protein targets. This data is crucial for establishing structure-activity relationships (SAR) and validating the predictive power of molecular docking simulations.
Table 1: Inhibitory Activity of this compound Derivatives against Ataxia Telangiectasia Mutated (ATM) Kinase
| Compound ID | Modification on Quinoline Core | GI50 (µM) in HCT116 Cells | Reference |
| 6a | 4-methoxyphenyl | >10 | [1] |
| 6b | 4-ethoxyphenyl | 2.5 | [1] |
| 6f | 4-(trifluoromethoxy)phenyl | Not specified | [1] |
| 6h | 4-bromophenyl | 1.8 | [2] |
| KU60019 | (Positive Control) | 0.5 | [1] |
Table 2: Molecular Docking Scores of this compound Derivatives against PIKK Family Kinases
| Compound ID | Target Protein | Docking Score (kcal/mol) | Software | Reference |
| 6f | ATM | -10.5 | Maestro | [1] |
| 6f | ATR | -8.9 | Maestro | [1] |
| 6f | DNA-PKcs | -9.2 | Maestro | [1] |
| 6f | mTOR | -9.5 | Maestro | [1] |
| 6f | PI3Kγ | -9.8 | Maestro | [1] |
Table 3: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity of this compound Derivatives
| Compound ID | Substituents | % Inhibition at 10 µM | Reference |
| 10 | 6-phenyl, N-phenyl | 25.3 | [3] |
| 15 | 6-(p-tolyl), N-benzyl | 35.1 | [3] |
| 24 | 6-benzyloxy-7-methoxy, N-(p-tolyl) | 80.1 | [3] |
| 26 | 6-benzyloxy-7-methoxy, N-benzyl | 80.1 | [3] |
Experimental Protocols
This section outlines detailed methodologies for performing molecular docking of this compound inhibitors using two widely recognized software suites: AutoDock and the Schrödinger Suite (utilizing Glide).
Protocol 1: Molecular Docking using AutoDock
AutoDock is a powerful and freely available software suite for molecular docking. The following protocol provides a step-by-step guide for its use.
2.1.1. Software and Prerequisites:
-
AutoDock4: The core docking program.[4]
-
AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results.[4]
-
MGLTools: Required for ADT.
-
A high-quality 3D structure of the target protein in PDB format.
-
A 3D structure of the this compound ligand in a suitable format (e.g., MOL2, PDB).
2.1.2. Step-by-Step Procedure:
-
Protein Preparation:
-
Load the protein PDB file into AutoDockTools.
-
Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in PDBQT format. This format includes atomic charges and AutoDock atom types.
-
-
Ligand Preparation:
-
Load the ligand structure file into AutoDockTools.
-
Detect the ligand's root and define the rotatable bonds (torsions). This allows for flexible ligand docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box. This box should encompass the entire binding site of the target protein.
-
In ADT, use the Grid Box option to visually adjust the size and center of the grid. The grid center is typically defined by a co-crystallized ligand or by identifying key active site residues.
-
Set the grid point spacing to a default value of 0.375 Å.[5]
-
Generate the grid parameter file (.gpf).
-
Run the autogrid4 executable using the generated .gpf file to create the grid map files required by AutoDock.
-
-
Docking Parameter Setup:
-
In ADT, set up the docking parameters and save them as a .dpf file.
-
Specify the prepared protein and ligand PDBQT files.
-
Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).[4]
-
Set the number of docking runs (e.g., 100) and other parameters like population size, number of evaluations, and number of generations.
-
-
Running the Docking Simulation:
-
Execute the autodock4 program with the prepared .dpf file as input. This will initiate the docking process.
-
-
Analysis of Results:
-
The results are written to a docking log file (.dlg).
-
Use ADT to analyze the .dlg file. This will allow you to visualize the different docked poses of the ligand in the protein's binding site.
-
The results are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most likely binding mode.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-ranked poses.
-
Protocol 2: Molecular Docking using Schrödinger Suite (Glide)
The Schrödinger Suite offers a user-friendly and powerful platform for molecular modeling, with Glide being its primary tool for ligand docking.
2.2.1. Software and Prerequisites:
-
Schrödinger Suite: Including Maestro for the graphical interface, Protein Preparation Wizard, LigPrep, and Glide.
-
A high-quality 3D structure of the target protein.
-
A 3D structure of the this compound ligand.
2.2.2. Step-by-Step Procedure:
-
Protein Preparation:
-
Import the protein structure into Maestro.
-
Use the Protein Preparation Wizard to prepare the protein.[6] This automated tool performs several critical steps:
-
Assigns bond orders.
-
Adds hydrogens.
-
Creates disulfide bonds.
-
Fills in missing side chains and loops (using Prime).
-
Generates protonation states for residues at a specified pH (e.g., 7.4).
-
Optimizes the hydrogen-bond network.
-
Performs a restrained minimization of the structure to relieve steric clashes.[7]
-
-
-
Ligand Preparation:
-
Import the ligand structure into Maestro.
-
Use LigPrep to prepare the ligand.[8] This tool:
-
Generates various possible ionization states at a specified pH.
-
Produces different tautomers and stereoisomers.
-
Generates a low-energy 3D conformation for each ligand.
-
-
-
Receptor Grid Generation:
-
With the prepared protein loaded, open the Receptor Grid Generation panel in Glide.
-
Define the center of the grid box by selecting the co-crystallized ligand or by specifying the active site residues.
-
Adjust the size of the grid box to ensure it fully encloses the binding site.
-
-
Ligand Docking:
-
Open the Ligand Docking panel in Glide.
-
Select the previously generated grid file.
-
Choose the prepared ligand file.
-
Select the desired docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). For lead optimization studies, SP or XP is recommended.[9]
-
Set any additional constraints if needed (e.g., hydrogen bond constraints to specific residues).
-
Start the docking job.
-
-
Analysis of Results:
-
Once the docking is complete, the results can be viewed in the Project Table in Maestro.
-
The docked poses are ranked based on their GlideScore, which is an empirical scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to understand the binding mode and key interactions with the protein. The Ligand Interaction Diagram tool in Maestro provides a 2D representation of these interactions.
-
Validation of Docking Protocols
To ensure the reliability of the molecular docking results, it is essential to validate the chosen protocol. A common and effective method is to perform a re-docking experiment.[10][11]
3.1. Re-docking Protocol:
-
If a crystal structure of the target protein with a co-crystallized ligand (ideally a this compound or a similar inhibitor) is available, use this as the starting point.
-
Separate the ligand from the protein.
-
Prepare the protein and the extracted ligand using the same protocols as described above.
-
Dock the ligand back into the protein's binding site using the established docking protocol.
-
Compare the predicted docked pose with the original crystallographic pose by superimposing the two structures and calculating the Root-Mean-Square Deviation (RMSD).
-
An RMSD value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Molecular Docking and Molecular Dynamics Simulation Studies of this compound Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Item - Grid box parameters for AutoDock in the molecular docking analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Schrödinger Customer Portal [my.schrodinger.com]
- 8. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 9. schrodinger.com [schrodinger.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinoline-3-Carboxamides in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxamides (B1200007) are a class of synthetic heterocyclic compounds that have garnered significant attention in oncology research due to their potent and diverse anticancer activities. These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. The core quinoline (B57606) scaffold can be readily modified, allowing for the generation of a wide array of derivatives with improved potency and selectivity against different cancer types. This document provides a comprehensive overview of the application of quinoline-3-carboxamides in cancer cell lines, including a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Data Presentation: Cytotoxic Activity of Quinoline-3-Carboxamide Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this class of compounds.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| ATM Kinase Inhibitors | ||||
| Derivative 6a | HCT116 | Colon Carcinoma | Value not specified, but showed promising cytotoxicity | [1] |
| Derivative 6b | HCT116 | Colon Carcinoma | Value not specified, but showed promising cytotoxicity | [1] |
| Derivative 6h | HCT116 | Colon Carcinoma | Value not specified, but showed promising cytotoxicity | [1] |
| Unspecified Derivatives | MDA-MB-468 | Breast Cancer | More sensitive than MDA-MB-231 | [1] |
| Unspecified Derivatives | MDA-MB-231 | Breast Cancer | Less sensitive than MDA-MB-468 | [1] |
| EGFR/VEGFR-2 Inhibitors & Others | ||||
| Compound 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [2] |
| Compound 2 | A549 | Lung Adenocarcinoma | 24.0 ± 3.46 | [2] |
| Compound 3 | A549 | Lung Adenocarcinoma | 28.0 ± 1.0 | [2] |
| Compound 10 | A549 | Lung Adenocarcinoma | 29.67 ± 5.51 | [2] |
| Compound 9 | A549 | Lung Adenocarcinoma | 51.5 ± 4.95 | [2] |
| 4-oxothis compound 16b | Gastric Cancer Cell Line | Gastric Cancer | Significant cytotoxic activity | [3][4][5] |
| 4-oxothis compound 17b | Gastric Cancer Cell Line | Gastric Cancer | Significant cytotoxic activity | [3][4][5] |
| Quinoline-3-carboxylate 4m | MCF-7 | Breast Cancer | 0.33 | [6] |
| Quinoline-3-carboxylate 4n | MCF-7 | Breast Cancer | 0.33 | [6] |
| Quinoline-3-carboxylate 4k | K562 | Leukemia | 0.28 | [6] |
| Quinoline-3-carboxylate 4m | K562 | Leukemia | 0.28 | [6] |
Note: The specific chemical structures of the numbered compounds are detailed in the cited literature. The presented data is a selection from the available literature and is not exhaustive.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of quinoline-3-carboxamides. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Kinase Inhibition
This technique is used to detect changes in the expression and phosphorylation status of target proteins, such as ATM, EGFR, and VEGFR-2, and their downstream effectors.
Materials:
-
Cancer cells treated with quinoline-3-carboxamides
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-total-ATM, anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with quinoline-3-carboxamides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with quinoline-3-carboxamides
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline-3-carboxamides and a general experimental workflow for their evaluation.
References
- 1. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxothis compound Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxothis compound derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
Quinoline-3-Carboxamides as Potent and Selective In-Vitro Inhibitors of ATM Kinase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in-vitro use of quinoline-3-carboxamide derivatives as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[1][2]
Introduction
The this compound scaffold has been identified as a promising starting point for the development of potent and selective ATM kinase inhibitors.[3][4][5] These compounds typically act as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming a key interaction with the hinge region of the kinase domain.[5][6] Extensive structure-activity relationship (SAR) studies have led to the discovery of derivatives with sub-nanomolar potency and excellent selectivity against other kinases, including those in the closely related PI3K-like kinase (PIKK) family.[3][7] This document outlines the key in-vitro methods for characterizing these inhibitors.
Data Presentation: In-Vitro Potency and Selectivity of Representative this compound Derivatives
The following tables summarize the in-vitro inhibitory activities of selected this compound and related cinnoline-carboxamide ATM inhibitors against ATM and other kinases.
Table 1: In-Vitro ATM Kinase Inhibition Data
| Compound Name/Number | ATM IC50 (nM) | Cell-Based ATM IC50 (nM) | Reference |
| Quinoline-3-Carboxamides | |||
| Compound 72 | 0.78 | Not Reported | [3][4] |
| Compound 74 | Not Reported | Not Reported | [3][4] |
| Cinnoline-3-Carboxamides | |||
| Compound 21 | Not Reported | 2.8 | [7] |
| Other ATM Inhibitors | |||
| AZD0156 | 0.58 | Not Reported | [1] |
| AZD1390 | 0.78 | Not Reported | [1] |
| M3541 | 0.25 | Not Reported | [1] |
| KU-60019 | 6.3 | Not Reported | [1] |
Table 2: Kinase Selectivity Profile of Representative ATM Inhibitors
| Inhibitor | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Reference |
| AZD0156 | >10,000 | 140 | 610 | [1] |
| AZD1390 | >10,000 | >10,000 | >10,000 | [1] |
| M3541 | >10,000 | 15 | >10,000 | [1] |
| KU-60019 | >100,000 | 2,500 | 9,300 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATM Signaling Pathway and Inhibition by Quinoline-3-Carboxamides.
Caption: In-Vitro Experimental Workflow for ATM Inhibitor Evaluation.
Experimental Protocols
In-Vitro ATM Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound compounds on the enzymatic activity of purified ATM kinase.
Materials:
-
Purified, active recombinant human ATM kinase
-
ATM kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)[8]
-
Peptide substrate (e.g., biotinylated p53-derived peptide)
-
ATP (at a concentration near the Km for ATM)
-
This compound test compounds dissolved in DMSO
-
Phospho-specific antibody for the substrate
-
Detection reagents (e.g., HTRF®, ELISA-based)[8]
-
96-well or 384-well microplates
-
Plate reader
Protocol:
-
Prepare serial dilutions of the this compound test compounds in DMSO. Further dilute in the ATM kinase reaction buffer.
-
In a microplate, add the ATM kinase reaction buffer.
-
Add the purified ATM kinase and the peptide substrate to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no ATM) controls.[8]
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).[8]
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF®, ELISA).[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ATM Signaling in Cells (Cellular)
This protocol is used to confirm the on-target activity of this compound inhibitors in a cellular context by measuring the phosphorylation of downstream ATM targets.
Materials:
-
Human cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231)[5]
-
Cell culture medium and supplements
-
This compound test compounds
-
DNA damaging agent (e.g., ionizing radiation (IR), etoposide, or quercetin)[5]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-CHK2 (Thr68), anti-total CHK2, anti-phospho-KAP1 (Ser824), anti-γH2AX (phospho-Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by exposing the cells to a DNA damaging agent (e.g., 5-10 Gy of IR and allow to recover for 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels to determine the extent of target inhibition.
Clonogenic Survival Assay (Cellular)
This assay assesses the long-term ability of cells to proliferate and form colonies following treatment with an ATM inhibitor in combination with a DNA-damaging agent.[8]
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
This compound test compounds
-
Ionizing radiation source or other DNA damaging agent
-
Culture plates or flasks
-
Crystal violet staining solution (e.g., 0.5% w/v in 25% methanol)
Protocol:
-
Plate cells at a low density in culture dishes to allow for individual colony formation. The exact number of cells will depend on the cell line and treatment conditions.
-
Allow the cells to adhere overnight.
-
Treat the cells with the this compound inhibitor for a specified period before and/or after inducing DNA damage.
-
Expose the cells to various doses of ionizing radiation.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.[8]
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.[8]
-
Fix the colonies with methanol and stain with crystal violet solution.[8]
-
Count the number of colonies containing at least 50 cells.[8]
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition to determine the radiosensitizing effect of the inhibitor.
Conclusion
The this compound class of molecules represents a valuable tool for the in-vitro study of ATM kinase function and for the development of novel cancer therapeutics. The protocols and data presented here provide a framework for the characterization of these and other ATM inhibitors, enabling researchers to assess their potency, selectivity, and cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Molecular Dynamics Simulation Studies of this compound Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 7. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Fragment-Based Drug Design with a Quinoline-3-Carboxamide Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a quinoline-3-carboxamide core in fragment-based drug design (FBDD). This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders.
Introduction to this compound in FBDD
The this compound moiety serves as an excellent starting point for FBDD due to its rigid bicyclic structure, which provides a well-defined vector for chemical elaboration. Its ability to form key hydrogen bond interactions, particularly the quinoline (B57606) nitrogen acting as a hinge-binder for kinases, makes it a potent pharmacophore.[1] Fragment screening and subsequent fragment-to-lead optimization can be effectively applied to derivatives of this core to develop potent and selective inhibitors for various therapeutic targets.
Target Landscape
This compound derivatives have been successfully developed to target a variety of proteins, demonstrating their versatility. Key targets include:
-
Kinases:
-
Other Enzymes and Receptors:
-
Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS)[8]
-
P2X7 Receptor (P2X7R)[9]
-
Cholesteryl Ester Transfer Protein (CETP)[7]
-
Topoisomerase[10]
-
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the reported biological activities of various this compound derivatives against different targets and cell lines.
Table 1: Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase | IC50 | Reference |
| Derivative 10i | VEGFR-2 | 36 nM | [4] |
| Sorafenib (Reference) | VEGFR-2 | 45 nM | [4] |
| Thiophene Derivative 6b | EGFR | 0.49 µM | [5][6] |
| Furan Derivative 5o | EGFR | 2.61 µM | [5][6] |
| Benzyloxy Derivative 10 | EGFR | 1.73 µM | [5][6] |
| Compound III | EGFR | 5.283 µM | [5][6] |
| Various Derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | [7] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound/Derivative | Cell Line | GI50 / IC50 | Reference |
| Derivative 10e | HepG2 | 0.88 µM | [4] |
| Derivative 10d | HepG2 | 1.07 µM | [4] |
| Derivative 10i | HepG2 | 1.60 µM | [4] |
| Sorafenib (Reference) | HepG2 | 8.38 µM | [4] |
| Compound 8b | MCF-7 | 0.839 µM | [6] |
| Compound III | MCF-7 | 3.46 µM | [6] |
| Furan Derivative 5o | MCF-7 | 3.355 µM | [6] |
| Thiophene Derivative 6b | MCF-7 | 5.069 µM | [6] |
| Various Derivatives | HCT116, MDA-MB-468, MDA-MB-231 | Promising Cytotoxicity | [2][3] |
Table 3: Other Biological Activities
| Compound/Derivative | Target/Assay | IC50 / Activity | Reference |
| Derivative 1e | P2X7R | 0.457 µM | [9] |
| Derivative 1d | P2X7R | 0.682 µM | [9] |
| Compound 24 | CETP | 80.1% Inhibition | [7] |
| Compound 26 | CETP | 80.1% Inhibition | [7] |
| 3-cyano-quinoline 1a | H-PGDS | 220,000 nM | [8] |
| Quinoline 1d | H-PGDS | 3,100 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and target.
Protocol 1: Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the Vilsmeier-Haack reaction followed by oxidation and amide coupling.[7]
Materials:
-
Acetanilides
-
Vilsmeier reagent (POCl₃, DMF)
-
Oxidizing agent (e.g., KMnO₄)
-
Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU, HOBt)
-
Various anilines or amines
-
Appropriate solvents (e.g., DMF, CH₂Cl₂, THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-chloro-3-formylquinolines: React the appropriate acetanilide (B955) with the Vilsmeier reagent.
-
Oxidation to Carboxylic Acid: Oxidize the 3-formyl group to a carboxylic acid using a suitable oxidizing agent.
-
Amide Coupling:
-
Activate the carboxylic acid by converting it to an acid chloride with thionyl chloride or by using a peptide coupling agent.
-
React the activated acid with the desired aniline (B41778) or amine in the presence of a base (e.g., triethylamine) to form the final this compound derivative.
-
-
Purification: Purify the final compound using column chromatography, recrystallization, or other appropriate techniques.
-
Characterization: Confirm the structure of the synthesized compounds using NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 or IC50 value from the dose-response curve.
Protocol 4: Western Blot Analysis for Target Modulation (e.g., ATM Kinase)
Western blotting can be used to assess the effect of compounds on the expression or phosphorylation status of a target protein.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATM, anti-phospho-ATM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH.
Visualizations: Workflows and Pathways
Fragment-Based Drug Design (FBDD) Workflow
The following diagram illustrates a typical FBDD workflow starting with the this compound core.
ATM Kinase Signaling in the DNA Damage Response (DDR)
This diagram shows a simplified signaling pathway involving ATM kinase, a target for some this compound derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
The following diagram illustrates the role of VEGFR-2 in promoting angiogenesis, a process that can be inhibited by certain this compound compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming quinoline-3-carboxamide solubility issues in aqueous buffer
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with quinoline-3-carboxamide derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
Quinoline and its derivatives are typically aromatic heterocyclic compounds that are lipophilic (fat-loving) in nature, which leads to poor water solubility.[1] The specific solubility of a particular derivative is highly dependent on its structural modifications. Often, chemical groups are added to the core structure to increase a compound's potency, but these additions can inadvertently increase lipophilicity and further decrease aqueous solubility.[1][2] This is a significant challenge, as it is estimated that over 40% of new chemical entities are poorly soluble in water.[3][4]
Q2: What is the most common first step to solubilize a new this compound derivative for an experiment?
The most direct and widely used method is to first create a concentrated stock solution using a water-miscible organic co-solvent.[1][5] This stock solution is then diluted to the final desired concentration in your aqueous buffer or cell culture medium.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended co-solvent because of its powerful ability to dissolve a wide range of non-polar and polar compounds and its miscibility with water.[1][3]
Q3: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer. What should I do?
This is a very common issue known as "crashing out." It happens when the percentage of the organic co-solvent is dramatically reduced upon dilution, and the aqueous medium cannot keep the poorly soluble compound in solution on its own.[1]
Here are immediate steps to take:
-
Lower the Final Concentration: The intended concentration may be above the compound's maximum solubility in the final medium. Try preparing serial dilutions to identify a concentration that remains soluble.[1]
-
Adjust Final Co-solvent Percentage: While high concentrations of solvents like DMSO can be toxic to cells, a modest increase in the final percentage (e.g., from 0.1% to 0.5%) might be enough to maintain solubility.[1] It is critical to run a parallel "vehicle control" with the same final solvent concentration to ensure the solvent itself is not affecting the experimental results.[1]
If these adjustments are not successful, more advanced strategies are necessary. The following diagram illustrates a typical troubleshooting workflow.
Q4: What advanced solubilization strategies can I try if co-solvents are not sufficient?
If adjusting concentration and co-solvent percentage fails, several other established techniques can be employed, often in combination.
-
pH Modification: Quinoline is a weak base, and many of its derivatives are ionizable.[6][7][8] Adjusting the pH of the buffer can significantly alter the ionization state of the molecule, which in turn can dramatically increase its aqueous solubility.[6][][10] For basic compounds, lowering the pH (making the buffer more acidic) can increase solubility. Conversely, for acidic compounds, increasing the pH is beneficial.[3]
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic central cavity.[4] They can encapsulate the poorly soluble this compound molecule, forming an "inclusion complex."[3][11] This complex presents a hydrophilic outer surface to the water, significantly enhancing the apparent solubility of the compound.[4][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[11]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds, increasing their overall concentration in the buffer.[3]
The relationship between these strategies is summarized in the diagram below.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for creating a high-concentration stock solution of a this compound derivative using an organic co-solvent.
Materials:
-
This compound derivative powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated precision balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile vial.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired high stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration minimizes the volume of organic solvent transferred into the final aqueous assay.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Optional - Aid Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be effective, but verify that your compound is stable at this temperature.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Data Presentation: Common Co-solvents
The choice of co-solvent can be critical. While DMSO is common, other options may be better suited for certain compounds or experimental systems.[3][]
| Co-Solvent | Polarity | Common Use Notes |
| DMSO | High | Widely used, excellent dissolving power for many compounds.[3] |
| Ethanol | High | Water-miscible, often used in formulations.[][13] |
| PEG 400 | Medium | Polyethylene glycol 400 is a less polar option.[] |
| Propylene Glycol | Medium | Common in pharmaceutical formulations.[13] |
| NMP | High | N-methyl-2-pyrrolidone, a strong polar aprotic solvent.[3] |
Signaling Pathway Context
Quinoline-3-carboxamides are a versatile scaffold used to develop inhibitors for various biological targets.[14] A prominent example is their use as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[15][16] Understanding the mechanism of action helps in designing relevant cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving quinoline-3-carboxamide stability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the stability of quinoline-3-carboxamide derivatives for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound is highly potent in vitro but shows poor efficacy in animal models. What are the common causes?
A: A significant drop in efficacy between in vitro and in vivo experiments often points to suboptimal pharmacokinetic (PK) properties. The primary culprits are typically poor metabolic stability and low aqueous solubility.
-
Metabolic Instability: The compound may be rapidly metabolized, primarily by cytochrome P450 (CYP450) enzymes in the liver, leading to low systemic exposure and a short half-life.[1] The resulting metabolites are often hydroxylated or dealkylated forms of the parent compound and may be inactive.[1]
-
Poor Solubility & Permeability: Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low absorption and bioavailability.[2] High lipophilicity, often associated with quinoline (B57606) scaffolds, can contribute to poor solubility and high metabolic clearance.[2]
Q2: How can I determine if my compound has metabolic stability issues?
A: The most common preliminary assessment is an in vitro metabolic stability assay using liver microsomes. This experiment incubates your compound with liver microsomes (from species like mouse, rat, or human) and measures the rate at which the parent compound disappears over time. A high clearance rate in this assay is predictive of rapid clearance in vivo.[1][2]
Q3: What are the primary metabolic pathways for quinoline-3-carboxamides?
A: this compound derivatives are primarily metabolized by oxidation via cytochrome P450 enzymes.[1] Common metabolic transformations include hydroxylation of the quinoline ring and N-dealkylation at the carboxamide nitrogen. Identifying these "soft spots" or Sites of Metabolism (SoMs) is crucial for designing more stable analogs.[3]
Q4: My compound is metabolically unstable. What structural modifications can I make to improve its stability?
A: A common strategy is to block the identified Sites of Metabolism (SoMs).[3]
-
Introduce Blocking Groups: Replace a hydrogen atom at a metabolically active site with a group that is resistant to oxidation, such as a fluorine or chlorine atom.
-
Modify Substituents: Changing substituents can alter the compound's electronic properties and steric profile, hindering enzyme binding. For example, replacing a methyl group with an ethyl group at the carboxamide position has been shown to enhance clearance, suggesting smaller alkyl groups may be preferable for stability in some scaffolds.[1]
-
Reduce Lipophilicity: High lipophilicity is often linked to poor metabolic stability.[2] Introducing polar groups or replacing aromatic rings with non-aromatic cyclic amines can reduce lipophilicity and improve stability.[2]
-
Conformational Constraint: Reducing the flexibility of the molecule by shortening or rigidifying linkers can sometimes improve metabolic stability by preventing an optimal fit in the metabolic enzyme's active site.[2]
Q5: My compound has very low aqueous solubility. How can I improve its bioavailability for in vivo studies?
A: If structural modification is not feasible, formulation strategies are essential.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous solid can prevent crystallization and enhance solubility.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid carriers, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[4][5]
-
Use of Excipients: Employing co-solvents, surfactants, or complexing agents like cyclodextrins can help solubilize the compound in the delivery vehicle.[5]
Troubleshooting Workflow
When encountering poor in vivo performance, this decision tree can guide your troubleshooting process.
Quantitative Data Summary
Structural modifications can significantly impact the metabolic stability and solubility of quinoline-carboxamides. The following table summarizes data from a lead optimization program for a series of quinoline-4-carboxamides, illustrating the effect of altering different substituents.
| Compound ID | R² Substituent (at Carboxamide) | Metabolic Stability (Mouse Liver Microsomes, CLi in mL/min/g) | Aqueous Solubility (µM) | In Vitro Potency (Pf EC₅₀, µM) |
| 1 (Hit) | 3-pyridyl | >10 | <10 | 0.120 |
| 13 | Dimethylamine | 9.8 | >100 | 0.700 |
| 18 | Ethyl linked piperidine | 4.6 | >100 | 0.150 |
| 19 | Ethyl linked pyrrolidine | 3.1 | >100 | 0.110 |
Data synthesized from a study on quinoline-4-carboxamides.[2] Lower CLi values indicate better metabolic stability. This data shows that replacing the initial 3-pyridyl group with non-aromatic cyclic amines (piperidine, pyrrolidine) improved both metabolic stability and aqueous solubility while retaining potency.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic clearance of a compound.
Methodology:
-
Prepare Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Liver Microsomes (e.g., mouse): Thaw on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).
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NADPH Regenerating System (Cofactor): Prepare according to the manufacturer's instructions. This is crucial for CYP450 enzyme activity.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and the test compound (at a final concentration of 1 µM) in a 96-well plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
The "0-minute" sample is prepared by adding the stop solution before adding the NADPH.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLi).
-
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To measure the solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare Compound Plate:
-
Add 1-2 µL of the 10 mM DMSO stock solution of the test compound to a 96-well plate.
-
-
Add Buffer:
-
Add 100-200 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be low (e.g., 1-2%).
-
-
Equilibration:
-
Seal the plate and shake at room temperature for 1.5-2 hours to allow the compound to dissolve and reach equilibrium.
-
-
Remove Precipitate:
-
Centrifuge the plate at high speed to pellet any undissolved precipitate.
-
-
Sample for Analysis:
-
Carefully transfer a portion of the clear supernatant to a new analysis plate.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant, typically by LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer/DMSO mixture.
-
This guide provides a foundational framework for addressing stability challenges with quinoline-3-carboxamides. For specific issues, further optimization of structural modifications and formulation strategies may be required.
References
- 1. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoline-3-Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of quinoline-3-carboxamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of quinoline-3-carboxamides (B1200007), offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. If you are experiencing low yields, consider switching to a more effective reagent. A comparison of common coupling reagents is provided in the data section below. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can significantly improve yields.[1][2]
-
Improper Reaction Conditions: Temperature, solvent, and pH can all impact the reaction outcome. The optimal temperature for amide coupling is typically room temperature, but some less reactive starting materials may require gentle heating. The solvent should be anhydrous and inert, with DMF (Dimethylformamide) and DCM (Dichloromethane) being common choices.[3][4] The presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize acids formed during the reaction.[3]
-
Poor Quality of Starting Materials: Ensure that the starting quinoline-3-carboxylic acid and amine are pure and dry. Impurities can interfere with the reaction and lead to side products.
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: Side product formation compromises both yield and purity. Common side products and mitigation strategies are outlined below.
-
Racemization: If your starting materials are chiral, racemization can be a significant issue, particularly with some coupling reagents.[2] Using additives like HOBt or employing milder coupling reagents can help to suppress racemization.[2]
-
Formation of Ureas and Anhydrides: Carbodiimide-based coupling reagents can sometimes react with themselves to form ureas or with the carboxylic acid to form anhydrides.[2] Careful control of stoichiometry and reaction temperature can minimize these side reactions. Adding the coupling reagent slowly to the reaction mixture can also be beneficial.
-
Reactions with Solvent: In some cases, the solvent can participate in side reactions. For example, using an alcohol as a solvent can lead to ester formation. Ensure your chosen solvent is inert under the reaction conditions.
Q3: How can I effectively purify my this compound product?
A3: The purification strategy depends on the nature of the impurities and the scale of the reaction.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[5] A systematic approach to solvent screening is recommended to find a solvent system that dissolves the compound when hot but has low solubility at room temperature.
-
Column Chromatography: For complex mixtures or when high purity is required for small-scale syntheses, column chromatography on silica (B1680970) gel is a powerful technique.[5][6] Since quinolines are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to prevent streaking and improve separation.[3]
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Acid-Base Extraction: The basic nature of the quinoline (B57606) nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]
Data Presentation
The following tables summarize quantitative data to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent Combination | Typical Yield Range | Key Advantages | Potential Drawbacks |
| EDC / HOBt | 60-95% | Cost-effective, readily available.[4] | Can lead to racemization.[2] |
| HATU / DIPEA | 80-99% | High yields, fast reaction times. | More expensive. |
| BOP / TEA | 70-90% | Effective for hindered substrates.[3] | Generates carcinogenic byproducts. |
| DMT-MM | 40-75% | Works in aqueous/alcoholic media. | Lower yields for some substrates.[1] |
Table 2: Common Solvents and Bases in this compound Synthesis
| Solvent | Base | Typical Temperature | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | Good for dissolving a wide range of substrates.[3] |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | Room Temperature to 50°C | Higher boiling point, useful for less reactive substrates.[3][4] |
| Acetonitrile (MeCN) | N-methylmorpholine (NMM) | Room Temperature | Can be easier to remove than DMF. |
| Tetrahydrofuran (THF) | Pyridine | Room Temperature | Less polar than DMF and DCM. |
Experimental Protocols
This section provides a general methodology for the synthesis of quinoline-3-carboxamides via amide coupling.
General Procedure for Amide Coupling using EDC/HOBt:
-
Dissolution: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) and a base such as triethylamine (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][5]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in this compound synthesis.
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinoline-3-Carboxamide Crystallization Failures
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on overcoming common challenges encountered during the crystallization of quinoline-3-carboxamide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: No Crystals Are Forming
Question: I've prepared a solution of my this compound derivative, but no crystals have formed after an extended period. What could be the problem?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystal nucleation to begin.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, preventing it from precipitating as crystals.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for the initial formation of crystals.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel below the liquid level with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of your this compound (a seed crystal) into the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly by covering the vessel with a perforated lid or parafilm.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution.
-
-
Solvent System Re-evaluation: If the above steps fail, consider choosing a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Issue 2: Oiling Out Instead of Crystallizing
Question: My this compound is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system. This is a common problem that can be addressed by modifying the crystallization conditions.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[1]
-
Modify the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1]
-
Consider using a different solvent or a mixture of solvents with a lower boiling point.
-
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
Issue 3: Rapid Formation of Fine Powder or Small Needles
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?
Answer: Yes, this indicates that the crystallization process is happening too quickly, which can lead to the inclusion of impurities in the crystal lattice and result in a less pure product. The goal is to grow crystals slowly to allow for the formation of a well-ordered and pure crystal lattice.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1]
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the dissolved sample to ensure it is not overly saturated at the boiling point.
Issue 4: Low Crystal Yield
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including the compound's solubility in the mother liquor or premature filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your compound in the solution upon cooling.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Recover from Mother Liquor: If a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
Data Presentation
The selection of an appropriate solvent system is critical for successful crystallization. The following tables provide illustrative data for the crystallization of quinoline (B57606) derivatives. Note: This data is representative and may need to be optimized for your specific this compound derivative.
Table 1: Effect of Solvent System on Crystallization of a Quinoline Derivative A [1]
| Solvent System | Temperature (°C) | Crystallization Method | Crystal Yield (%) | Predominant Polymorph |
| Ethanol (100%) | 25 | Slow Evaporation | 75 | Form I |
| Acetone (100%) | 25 | Slow Evaporation | 68 | Form II |
| Toluene (100%) | 25 | Slow Evaporation | 82 | Form I |
| Ethanol/Water (80:20) | 4 | Slow Cooling | 85 | Form I |
| Acetone/Hexane (50:50) | 4 | Slow Cooling | 78 | Form II |
| Dichloromethane/Methanol (95:5) | 25 | Vapor Diffusion | 91 | Form III (single crystal) |
Table 2: Effect of Cooling Rate on Crystal Size and Purity of Quinoline Derivative B in Ethyl Acetate [1]
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Purity (%) |
| 20 (Rapid Cooling) | 50-100 | 95.2 |
| 5 (Moderate Cooling) | 200-400 | 98.5 |
| 1 (Slow Cooling) | 500-800 | 99.7 |
Experimental Protocols
This section provides detailed methodologies for key crystallization techniques applicable to this compound compounds.
Protocol 1: Slow Evaporation Crystallization [1]
-
Dissolution: Dissolve the this compound in a suitable solvent (or solvent mixture) at room temperature to create a solution that is close to saturation. A good starting point is to dissolve 10-20 mg of the compound in 1-2 mL of solvent.
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes supersaturated.
Protocol 2: Slow Cooling Crystallization [1]
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable solvent at its boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Protocol 3: Vapor Diffusion Crystallization (Hanging Drop Method) [1][2]
-
Reservoir Preparation: Pipette 500 µL of a precipitant solution (a solution in which the compound is less soluble) into the well of a vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated this compound solution with 1-2 µL of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.
-
Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in troubleshooting this compound crystallization.
References
Reducing off-target effects of quinoline-3-carboxamide inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-carboxamide inhibitors. Our goal is to help you overcome common experimental challenges and effectively reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows low potency in my in vitro kinase assay. What are the potential causes and solutions?
A1: Low potency can stem from several factors. First, ensure the inhibitor is fully dissolved in your assay buffer, as poor solubility is a common issue with quinoline (B57606) derivatives.[1][2] You might consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can affect enzyme activity.[1] Second, verify the activity of your kinase and the concentration of ATP in your assay. Since many quinoline-3-carboxamides (B1200007) are ATP-competitive, a high ATP concentration can lead to an underestimation of the inhibitor's potency.[3] Finally, confirm the stability of your inhibitor under the assay conditions.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?
A2: Unexpected cytotoxicity is a strong indicator of off-target effects.[4][5][6][7][8] To investigate this, you can perform a counterscreen against a panel of kinases or other relevant cellular targets.[9][10] A cellular thermal shift assay (CETSA) can also help identify off-target engagement within the cell.[11] Additionally, comparing the cytotoxic profile of your compound with that of known inhibitors with different selectivity profiles can provide valuable insights. It's also crucial to rule out non-specific cytotoxicity by testing your compound in a cell line that does not express the primary target.[4][6]
Q3: How can I improve the selectivity of my this compound inhibitor?
A3: Improving selectivity often involves medicinal chemistry efforts to modify the inhibitor's structure.[12][13] Structure-activity relationship (SAR) studies can help identify moieties on the this compound scaffold that contribute to off-target binding.[4][14][15] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict potential off-target interactions and guide the rational design of more selective analogs.[14] For example, modifications aimed at exploiting subtle differences in the ATP-binding pockets of the target kinase versus off-target kinases can significantly enhance selectivity.
Q4: What are the best practices for solubilizing this compound inhibitors for in vitro and cell-based experiments?
A4: Due to their often lipophilic nature, this compound derivatives can exhibit poor aqueous solubility.[1][2][16] The recommended initial approach is to prepare a high-concentration stock solution in 100% DMSO.[1] When diluting the stock into aqueous buffers or cell media, do so in a stepwise manner to avoid precipitation. If precipitation still occurs, you can try lowering the final concentration of the inhibitor or using a vehicle with a slightly higher percentage of DMSO (while carefully controlling for solvent effects).[1] For persistent solubility issues, advanced techniques such as the use of cyclodextrins or other formulation strategies may be necessary.[1]
Troubleshooting Guides
Problem: High Background Signal in an In Vitro Kinase Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Precipitation | 1. Visually inspect the assay plate wells for any signs of precipitation. 2. Centrifuge the plate and check for a pellet. 3. If precipitation is suspected, re-prepare the inhibitor dilutions and consider using a lower concentration or a different solubilization method. | Precipitated inhibitor can scatter light, leading to artificially high absorbance or fluorescence readings. |
| Autophosphorylation of the Kinase | 1. Run a control reaction without the substrate to assess the level of kinase autophosphorylation. 2. If autophosphorylation is high, you may need to optimize the kinase concentration or the assay incubation time. | Some kinases can phosphorylate themselves, contributing to the background signal. |
| ATP-Independent Signal | 1. Run a control reaction without ATP. 2. A significant signal in the absence of ATP suggests a problem with one of the other assay components, such as the detection antibody or substrate. | The signal should be dependent on the kinase's enzymatic activity, which requires ATP. |
| Contaminated Reagents | 1. Use fresh, high-quality reagents, including ATP, kinase, and substrate. 2. Filter-sterilize buffers to remove any particulate matter. | Contaminants can interfere with the assay chemistry and lead to a high background. |
Problem: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Inhibitor Solubility in Media | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. After adding the inhibitor to the cell culture media, visually inspect for any signs of precipitation over time. 3. Consider pre-complexing the inhibitor with a solubilizing agent like cyclodextrin (B1172386) before adding it to the media.[1] | Inhibitor precipitation in the media will lead to an inaccurate and variable effective concentration. |
| Cell Line Instability or Contamination | 1. Regularly perform cell line authentication (e.g., STR profiling). 2. Routinely test for mycoplasma contamination. | Genetic drift or contamination can alter the cellular response to the inhibitor. |
| Variable Cell Density at Seeding | 1. Ensure accurate and consistent cell counting for each experiment. 2. Allow cells to adhere and evenly distribute in the wells before adding the inhibitor. | The number of cells can significantly impact the outcome of viability or signaling assays. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain a humidified environment. | Evaporation from the outer wells can lead to increased compound concentration and affect cell growth. |
Data Presentation
Table 1: Selectivity Profile of Representative this compound Kinase Inhibitors
| Inhibitor | Primary Target | IC₅₀ (nM) vs Primary Target | Off-Target Kinase | IC₅₀ (nM) vs Off-Target | Selectivity (Fold) |
| Compound A | EGFR | 15 | SRC | 150 | 10 |
| ABL1 | 450 | 30 | |||
| Compound B | ATM | 5 | DNA-PKcs | 100 | 20 |
| ATR | 250 | 50 | |||
| Tasquinimod | S100A9 | - | VEGFR2 | >10,000 | - |
| PDGFRβ | >10,000 | - |
Note: Data is hypothetical and for illustrative purposes, but reflects the type of information that should be generated and analyzed.
Table 2: Cytotoxicity of this compound Derivatives in Different Cell Lines
| Compound | Target | HCT116 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | 293T (Non-cancerous) GI₅₀ (µM) |
| 6a | ATM | 1.5 | 2.1 | 3.5 | >10 |
| 6b | ATM | 0.8 | 1.2 | 2.8 | >10 |
| 6h | ATM | 2.2 | 3.0 | 4.1 | >10 |
| KU60019 | ATM | 0.5 | 0.7 | 1.5 | 5.2 |
Data adapted from cytotoxicity assays on various cell lines.[4][6][14] A lower GI₅₀ value indicates higher cytotoxicity. The higher GI₅₀ in 293T cells suggests some level of selectivity for cancer cells.[4][6]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a general method for assessing the selectivity of a this compound inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that the inhibitor binds to its intended target within a cellular environment.[11]
Materials:
-
Cells expressing the target protein
-
This compound inhibitor
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the amount of the soluble target protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for assessing and reducing off-target effects.
Caption: On- and off-target effects on a signaling pathway.
Caption: Troubleshooting workflow for inhibitor solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxothis compound Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxothis compound derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Cell Permeability of Quinoline-3-Carboxamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the cell permeability of quinoline-3-carboxamide derivatives during experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and offers strategies to overcome challenges related to the low cell permeability of this compound derivatives.
FAQs
Q1: My this compound derivative shows high target engagement in biochemical assays but low efficacy in cell-based assays. Could low cell permeability be the issue?
A1: Yes, this is a common issue. High potency in a biochemical assay (e.g., enzyme inhibition) does not always translate to cellular activity. The compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability is a likely reason for the discrepancy between biochemical and cellular assay results.
Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?
A2: Several physicochemical properties are critical for the cell permeability of this compound derivatives:
-
Lipophilicity (LogP): This property influences the compound's ability to partition into the lipid bilayer of the cell membrane. An optimal LogP range is crucial, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding, while very low lipophilicity can prevent membrane partitioning.[1]
-
Polar Surface Area (PSA): A high PSA, due to the presence of polar functional groups, can hinder passive diffusion across the lipophilic cell membrane.
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Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better passive diffusion across the cell membrane.[2]
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Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to desolvate and enter the lipid bilayer, thus reducing permeability.[2]
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Ionization State (pKa): The charge of the molecule at physiological pH (around 7.4) significantly impacts its ability to cross the cell membrane. Neutral molecules generally permeate more readily than charged ones.[3]
Q3: How can I experimentally assess the cell permeability of my this compound derivative?
A3: Two common in vitro assays are used to determine cell permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.[4][5][6]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and the effects of active transport (efflux and uptake).[7][8][9][10]
Q4: My permeability assay results show a high efflux ratio for my compound. What does this mean and how can I address it?
A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.
To address this, you can:
-
Co-administer with an efflux inhibitor: Using a known inhibitor of P-gp (e.g., verapamil) or BCRP can confirm if your compound is a substrate.[10]
-
Modify the chemical structure: Altering the structure of your this compound derivative to reduce its affinity for efflux transporters can improve its intracellular accumulation.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA | The compound has inherently low passive permeability due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity). | - Modify the chemical structure to optimize lipophilicity and reduce polar surface area.- Ensure the compound is fully dissolved in the donor well. |
| High variability in Papp values between replicates | Inconsistent membrane coating in PAMPA or variable cell monolayer integrity in Caco-2 assays. | - For PAMPA, ensure the lipid solution is fresh and evenly applied.- For Caco-2, verify monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements before the experiment.[10] |
| Low compound recovery in permeability assays | The compound may be binding to the assay plates or is unstable in the assay buffer. | - Use low-binding plates.- Assess the chemical stability of the compound in the assay buffer over the experiment's duration. |
| Papp values do not correlate with cellular activity | The compound may be a substrate for active uptake transporters not present in the Caco-2 cells or the target is located in a specific cellular compartment the compound cannot reach. | - Use cell lines that express relevant uptake transporters.- Perform cell fractionation studies to determine the subcellular localization of the compound. |
Data Presentation: Enhancing Permeability of Quinoline Carboxamides
The following table summarizes data from a study on quinoline-4-carboxamide derivatives, demonstrating how structural modifications can improve cell permeability.
| Compound | R3 Substituent | EC50 (nM, P. falciparum) | PAMPA Pe (nm/s) | Oral Bioavailability (Mouse, %) |
| 25 | aminopropyl morpholine | 70 | 2 | Poor |
| 30 | (tetrahydro-2H-pyran-4-yl)methoxy | 48 | 48 | 23 |
| 2 | benzyl morpholine | 1 | 73 | 74 |
Data extracted from "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy"[7]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general procedure for assessing the passive permeability of this compound derivatives.
Materials:
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96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
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96-well acceptor plates
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Lecithin (B1663433) solution (e.g., 1% in dodecane)[11]
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Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solution in DMSO
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Reference compounds (high and low permeability controls)
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LC-MS/MS for analysis
Procedure:
-
Prepare the Donor Plate:
-
Carefully apply 5 µL of the lecithin solution to the membrane of each well of the filter (donor) plate.[12]
-
Allow the solvent to evaporate completely.
-
-
Prepare Solutions:
-
Prepare the donor solution by diluting the test and reference compounds to the final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to not affect membrane integrity.
-
-
Perform the Assay:
-
Add 300 µL of PBS to each well of the acceptor plate.[12]
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Caco-2 Cell Permeability Assay Protocol
This protocol provides a general procedure for assessing permeability and efflux of this compound derivatives.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test and reference compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.[13]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[14]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add HBSS containing the final concentration of the test compound (e.g., 10 µM) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the test compound solution to the basolateral chamber and collect from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: (Papp B→A) / (Papp A→B).
-
Visualizations
Caption: Experimental workflow for assessing and optimizing the cell permeability of this compound derivatives.
Caption: Factors influencing the intracellular concentration of this compound derivatives.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. benchchem.com [benchchem.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Quinoline-3-carboxamide assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered in assays involving quinoline-3-carboxamide compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays with this compound compounds?
Variability in cell-based assays can arise from several factors. These include inconsistencies in cell culture, such as using cells with high passage numbers which can lead to genetic drift and altered cellular responses.[1] Cell health and density at the time of the assay are also critical. Furthermore, the physicochemical properties of the this compound being tested, such as solubility, can significantly impact results. Precipitation of the compound in aqueous buffers or cell culture media is a common issue that can lead to inconsistent concentrations and, consequently, variable results.[1]
Q2: My this compound compound is showing inconsistent results between experiments. What should I check first?
First, verify the stability and storage of your compound. This compound solutions should be stored correctly, typically at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided by preparing aliquots.[1] Next, ensure consistency in your cell culture practices, including cell passage number and seeding density. Finally, consider potential "edge effects" in your multi-well plates, where wells on the perimeter are more prone to evaporation, leading to increased compound concentration.[1] It is advisable to either avoid using the outer wells or ensure proper humidification in the incubator.
Q3: Can this compound compounds interfere with fluorescence-based assays?
Yes, like many small molecules, quinoline-3-carboxamides (B1200007) have the potential to interfere with fluorescence-based assays. This can occur through autofluorescence, where the compound itself emits light at the same wavelength as the assay's reporter, or through fluorescence quenching, where the compound absorbs the light emitted by the fluorophore. It is crucial to run appropriate controls, such as wells containing the compound without cells or the fluorescent reporter, to assess for such interference.
Q4: What are the known cellular targets of immunomodulatory quinoline-3-carboxamides like laquinimod (B608466) and tasquinimod (B611174)?
Laquinimod and tasquinimod are known to exert their immunomodulatory effects by binding to the S100A9 protein.[2][3] This interaction inhibits the binding of S100A9 to its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2] By blocking these interactions, these compounds can modulate the activity of myeloid cells and suppress inflammatory responses.[4][5]
Q5: Are there specific considerations for kinase assays involving quinoline-based compounds?
Yes, many quinoline (B57606) derivatives are potent kinase inhibitors. When conducting kinase assays, it is important to carefully select the ATP concentration, as it can significantly influence the IC50 values of competitive inhibitors. Additionally, running control experiments to check for compound interference with the detection system (e.g., luciferase in luminescence-based assays) is essential for obtaining accurate results.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density in a few wells post-seeding. | Reduced well-to-well and plate-to-plate variability in control wells. |
| Compound Precipitation | Observe compound dilutions under a microscope. If precipitation is seen, try lowering the stock concentration, using a different solvent, or adding a small percentage of a solubilizing agent like pluronic F-68 (with appropriate vehicle controls). | Clear compound solutions and more consistent dose-response curves. |
| Edge Effects | Fill the outer wells of the microplate with sterile PBS or media without cells to create a humidity barrier. | Minimized evaporation from the experimental wells, leading to more consistent results across the plate. |
| Variable Incubation Times | Standardize all incubation times precisely, especially after the addition of the detection reagent (e.g., MTT). | More reproducible results between experiments. |
| Incomplete Formazan (B1609692) Solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or using a plate shaker. Allow sufficient solubilization time. | Lower background absorbance and a better signal-to-noise ratio. |
Issue 2: Poor Reproducibility in Kinase Inhibition Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Instability | Aliquot the kinase to avoid multiple freeze-thaw cycles. Include a positive control (known inhibitor) and a negative control (no inhibitor) in every assay to monitor enzyme activity. | Consistent activity in control wells across different experiments. |
| ATP Concentration Variability | Prepare a large batch of ATP stock solution and aliquot it. Use the same ATP concentration, typically at or near the Km for the kinase, in all experiments. | More consistent IC50 values for your this compound inhibitor. |
| Compound Interference with Detection | Run a control experiment with the compound and the detection reagents but without the kinase enzyme. | This will identify if the compound is directly affecting the detection signal (e.g., luciferase inhibition, fluorescence quenching). |
| Incorrect Incubation Time | Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time. | The inhibitory effect measured will be due to the compound's action on the kinase and not due to substrate depletion. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on quinoline derivatives. Due to the proprietary nature of drug development, extensive public data on assay variability (e.g., CV%, Z'-factor) for specific quinoline-3-carboxamides is limited. The presented data focuses on the measured biological activity.
Table 1: In-vitro Binding Affinities of Selected Quinoline Derivatives Against Protein Kinase Targets
| Compound/Derivative | Target Kinase | Assay Type | IC50 / Ki (µM) | Reference |
| Unsubstituted Quinoline (7) | STK10 | Kinase Binding Assay | 28 | [6] |
| 6-Fluoroquinoline (8) | SLK | Kinase Binding Assay | >50 | [6] |
| 6,7-Difluoroquinoline (9) | SLK | Kinase Binding Assay | 20 | [6] |
| Quinoline-3-carbonitrile (43) | GAK | Kinase Binding Assay | 0.25 | [6] |
| Diarylurea Quinoline (1j) | C-RAF | Kinase Inhibition Assay | 0.067 | [7] |
| Diarylurea Quinoline (1k) | C-RAF | Kinase Inhibition Assay | 0.089 | [7] |
| Diarylurea Quinoline (1l) | C-RAF | Kinase Inhibition Assay | 0.081 | [7] |
Table 2: Antiproliferative Activity of Tasquinimod in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Reference |
| LP-1 | Cell Proliferation Assay | 72 hours | ~25 | [8][9] |
| 5TGM1 | Cell Proliferation Assay | 72 hours | ~30 | [8][9] |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of a this compound compound on an adherent cancer cell line.
Materials:
-
This compound compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete medium. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control wells (medium with the same final solvent concentration) and no-treatment control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol Outline: Laquinimod-S100A9 Binding Assay (Surface Plasmon Resonance)
This protocol provides an outline for assessing the binding of laquinimod to its target protein S100A9 using Surface Plasmon Resonance (SPR).
Principle: SPR measures the interaction between a ligand (laquinimod derivative) immobilized on a sensor chip and an analyte (S100A9) flowing over the surface in real-time.
Procedure Outline:
-
Immobilization:
-
A derivative of laquinimod with a suitable linker is covalently immobilized onto the surface of an SPR sensor chip.
-
-
Binding Analysis:
-
Recombinant human S100A9 protein is prepared in a suitable running buffer containing physiological concentrations of Ca²⁺ and Zn²⁺, as these ions are critical for the interaction.[2]
-
A series of S100A9 concentrations are injected over the sensor chip surface.
-
The association and dissociation of S100A9 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D).
-
Visualizations
Caption: Signaling pathway of Tasquinimod/Laquinimod.
Caption: General workflow for a cytotoxicity (MTT) assay.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize quinoline-3-carboxamide precipitation in assays
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the precipitation of quinoline-3-carboxamide derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds precipitate when diluted into aqueous assay buffer?
A1: this compound derivatives are often hydrophobic (lipophilic) and have poor aqueous solubility.[1][2] While they may readily dissolve in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. This is a common issue for many organic small molecules in high-throughput screening and other biological assays.[3]
Q2: My DMSO stock solution is clear. Does that guarantee solubility in my final assay?
A2: No, a clear stock solution in 100% DMSO does not ensure solubility in the final aqueous assay buffer. The solubility of the compound can drop sharply when a small volume of the DMSO stock is introduced into a large volume of buffer, leading to precipitation. This is often an issue of kinetic solubility, where the compound does not have sufficient time to achieve a stable, dissolved state in the new environment.[3]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. While higher concentrations might improve the solubility of your compound, they can also have detrimental effects on the biological system being studied (e.g., enzymes, cells), potentially confounding your results.[3] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Q4: How does the chemical structure of a this compound derivative affect its solubility?
A4: Key structural features that influence solubility include:
-
Lipophilicity: A high logarithm of the partition coefficient (clogP) is associated with lower aqueous solubility.[1][2]
-
Aromatic Rings: A large number of aromatic rings can contribute to unfavorable lipophilicity and poor solubility.[1][2]
-
Substituents: The nature of the substituent groups on the quinoline (B57606) ring system can significantly impact solubility. For example, replacing lipophilic groups like bromine with smaller, less lipophilic atoms like fluorine, or introducing polar groups, can improve solubility.[4]
Q5: Can the composition of my assay buffer influence the solubility of my compound?
A5: Absolutely. The pH of the buffer is a critical factor for ionizable compounds like quinoline derivatives.[5][6][7] As weak bases, their solubility can be significantly affected by pH.[6][7] Additionally, the presence of proteins, such as bovine serum albumin (BSA) or serum in cell culture media, can help to solubilize hydrophobic compounds.[3]
Troubleshooting Guide
Issue: Precipitate is observed in assay wells after adding the this compound compound.
This troubleshooting guide will help you diagnose and resolve common precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Factors Influencing Solubility
The following table summarizes how various factors can influence the solubility of this compound derivatives, based on published findings.
| Factor | Observation | Recommended Action | Reference(s) |
| Compound Concentration | Higher concentrations are more likely to precipitate. | Determine the maximum soluble concentration in your assay buffer and work below this limit. | [3] |
| Final DMSO Concentration | Typically, final concentrations above 1% increase the risk of precipitation and may cause off-target effects. | Aim for a final DMSO concentration of ≤ 0.5-1%. Ensure consistency across all assay plates. | [3] |
| pH of Assay Buffer | Quinoline derivatives are weak bases, and their solubility is pH-dependent. | Test a range of pH values for your assay buffer to find the optimal pH for your specific compound's solubility. | [5][6][7] |
| Assay Buffer Additives | Non-ionic detergents and proteins can help to prevent aggregation and improve solubility. | Consider adding 0.01-0.1% Tween-20 or CHAPS, or 0.1 mg/mL Bovine Serum Albumin (BSA) to your assay buffer. | [3] |
| Temperature | Gently warming the assay buffer may improve the solubility of some compounds. | Pre-warm your assay buffer to 37°C before adding the compound, especially for cell-based assays. | [8] |
| Lipophilicity (clogP) | Compounds with high clogP values tend to have lower aqueous solubility. | When possible, select derivatives with lower clogP values for initial screening. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines a best-practice method for preparing working solutions of this compound derivatives to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Create an Intermediate Dilution Plate:
-
Prepare a serial dilution of the high-concentration stock solution in 100% DMSO using a 96-well plate. This will be your "compound plate".
-
-
Prepare the Final Assay Plate:
-
Add the appropriate volume of your final assay buffer to the wells of a new 96-well plate.
-
If using solubility enhancers like Tween-20 or BSA, ensure they are already included in this buffer.
-
-
Perform the Final Dilution:
-
Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the intermediate dilution plate (in DMSO) to the assay plate containing the buffer. This creates the final working concentration of your compound.
-
Immediately mix the contents of the wells thoroughly but gently, for example, by using an orbital shaker.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol allows you to determine the kinetic solubility limit of your compound in a specific buffer.
-
Prepare Compound Plate:
-
Create a serial dilution of a 10 mM stock solution of your compound in 100% DMSO in a 96-well plate.[3]
-
-
Prepare Assay Plate:
-
Add 98 µL of your chosen assay buffer to the wells of a clear-bottom 96-well plate.[3]
-
-
Initiate Precipitation:
-
Transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This results in a 1:50 dilution.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[3]
-
-
Measurement:
-
Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[3]
-
-
Data Analysis:
-
Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline is the kinetic solubility limit.[3]
-
Signaling Pathways and Experimental Workflows
ATM Kinase Signaling Pathway
Quinoline-3-carboxamides have been developed as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[9]
Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.
P2X7 Receptor Signaling Pathway
Certain quinoline-carboxamide derivatives act as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[10]
Caption: Antagonism of the P2X7R signaling pathway by quinoline-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Quinoline-3-Carboxamide Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of quinoline-3-carboxamides (B1200007) using chromatography.
Frequently Asked Questions (FAQs)
Q1: My quinoline-3-carboxamide is showing significant tailing on the TLC plate and column. How can I improve the peak shape?
A1: Peak tailing with quinoline (B57606) derivatives is often due to the interaction of the basic nitrogen in the quinoline ring with acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[1] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a base like triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.5-2%) into your eluent.[1] This will neutralize the acidic sites on the silica gel.
-
Deactivate the silica gel: Before packing, you can prepare a slurry of the silica gel with the eluent containing the amine.[1] Alternatively, flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amine.[1][2]
Q2: I am observing decomposition of my this compound on the silica gel column. What can I do to prevent this?
A2: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[1][2] Here are several strategies to prevent decomposition:
-
Deactivate the silica gel: As mentioned above, neutralizing the acidic sites with a base like triethylamine is a common and effective method.[1][2]
-
Choose a different stationary phase: Alumina (neutral or basic), Florisil, or cellulose (B213188) can be less harsh alternatives to silica gel.[1][3] For less polar compounds, reversed-phase silica (C18) can also be a good option.[1]
-
Minimize contact time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.[1]
-
Work at lower temperatures: If the compound is thermally sensitive, performing the chromatography in a cold room can help reduce decomposition.[1]
-
Use an inert atmosphere: For highly sensitive compounds, running the column under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
Q3: My polar this compound has poor retention on a C18 column and elutes in the solvent front. How can I increase its retention?
A3: This is a common issue with polar compounds in reversed-phase (RP) chromatography.[2] To enhance retention:
-
Increase mobile phase polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content.[2] Some modern RP columns are stable in 100% aqueous conditions.[2]
-
Adjust mobile phase pH: For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and can increase retention.[2][4]
-
Employ a more polar stationary phase: Consider a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a high organic content mobile phase is used with a polar stationary phase, which can provide good retention for polar compounds.[2]
Q4: I am struggling to find a suitable solvent system for the purification of my this compound. What is a systematic approach?
A4: A systematic approach to finding the right solvent system is crucial for successful purification.
-
Thin-Layer Chromatography (TLC): Use TLC to screen a variety of solvent systems with different polarities. A good solvent system will give your target compound an Rf value of approximately 0.2-0.3.[2]
-
Solvent Miscibility: Ensure the solvents in your chosen system are miscible.
-
Systematic Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and upon heating.[1]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurity | Incorrect solvent system polarity. | Systematically screen solvent systems using TLC to find one that provides better separation (aim for a larger ΔRf). |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[5] | |
| Column channeling. | Ensure the column is packed evenly and the top of the silica bed is flat.[6] | |
| Streaking or band broadening | Strong interaction with the stationary phase. | Add a modifier to the mobile phase (e.g., 0.5-2% triethylamine for basic compounds on silica gel).[1] |
| Poor solubility of the compound in the mobile phase. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.[5] |
Issue 2: Compound Stability and Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low or no recovery of the compound | Decomposition on the stationary phase. | Deactivate the silica gel with a base, use an alternative stationary phase (e.g., alumina), or consider reversed-phase chromatography.[1][2] |
| Irreversible adsorption to the stationary phase. | Add a competitive agent to the mobile phase (e.g., triethylamine) to block active sites on the stationary phase.[2] | |
| Compound is too polar and remains at the baseline. | Use a more polar eluent system. For very polar compounds, a system containing ammonia (B1221849) (e.g., 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) solution mixed with dichloromethane) can be effective.[7] | |
| Presence of new, unexpected spots on TLC after the column | On-column reaction or degradation. | Test the stability of your compound on silica gel before running the column.[3] If unstable, use a less reactive stationary phase or a different purification technique. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]
-
Flush the column with 2-3 column volumes of this deactivating solvent.[2]
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
-
Sample Loading: Load your this compound sample onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[2]
Protocol 2: Reversed-Phase HPLC Method for Quinoline-3-Carboxylic Acid Analysis
This method can be adapted for quinoline-3-carboxamides with appropriate optimization.
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity) or a standard C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.[8] For general RP-HPLC, start with a mobile phase of water and acetonitrile. For MS compatibility, use formic acid. For better peak shape of basic compounds, phosphoric acid can be used.[8]
-
Column Conditioning: Flush the column with 100% Mobile Phase B (e.g., acetonitrile) for 5 minutes, followed by 100% Mobile Phase A (e.g., water) for 10 minutes.[2]
-
Gradient Elution: A gradient elution can be beneficial for separating compounds with a range of polarities.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Quinoline-3-Carboxamide Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of quinoline-3-carboxamide derivatives in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound degradation in stock solutions?
A1: The primary degradation pathway for quinoline-3-carboxamides (B1200007) in solution is hydrolysis of the amide bond.[1][2] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4] Therefore, it is crucial to use anhydrous solvents and avoid contaminants that could alter the pH of the stock solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of many small molecules due to its excellent solubilizing capacity.[5] However, it is essential to use a grade of DMSO with very low water content to minimize the risk of hydrolysis.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent multiple freeze-thaw cycles.[6]
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[7]
-
Long-term storage (several months to years): Store aliquots at -80°C.[7]
Q4: How can I determine if my this compound stock solution has degraded?
A4: While visual signs like color change or precipitation can indicate a problem, they are not always present. The most reliable method for assessing the stability of your stock solution is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active compound.
Q5: What are the likely degradation products of this compound hydrolysis?
A5: The hydrolysis of a this compound will break the amide bond, yielding the corresponding quinoline-3-carboxylic acid and the respective amine.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound stock solutions.
Issue 1: Loss of compound activity in biological assays.
-
Possible Cause: Degradation of the this compound in the stock solution.
-
Troubleshooting Steps:
-
Confirm the purity of the stock solution using a stability-indicating HPLC method (see Experimental Protocols).
-
If degradation is confirmed, prepare a fresh stock solution using anhydrous DMSO and follow best practices for storage (see FAQs).
-
Consider performing a forced degradation study to identify potential degradation products and confirm that your analytical method can detect them.
-
Issue 2: Inconsistent results between different aliquots of the same stock solution.
-
Possible Cause: Improper storage or handling, leading to variable degradation between aliquots. This could be due to repeated freeze-thaw cycles of a master stock or improper sealing of vials, allowing moisture to enter.
-
Troubleshooting Steps:
-
Discard all existing aliquots from that stock.
-
Prepare a new stock solution and create single-use aliquots.
-
Ensure all aliquot vials are sealed tightly with parafilm.
-
Minimize the time that stock solutions are kept at room temperature.
-
Issue 3: Appearance of new peaks in the HPLC chromatogram of the stock solution over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Use LC-MS to identify the mass of the new peaks. Compare these masses to the expected masses of potential degradation products (e.g., quinoline-3-carboxylic acid).
-
If the degradation is significant, the stock solution should be discarded.
-
Re-evaluate your storage conditions. Consider if the storage temperature is appropriate and if the solvent is sufficiently anhydrous.
-
Data Presentation
The following table summarizes hypothetical stability data for a generic this compound in DMSO under various storage conditions, as determined by HPLC analysis. This data is for illustrative purposes to demonstrate how to present stability data.
| Storage Condition | Time Point | Purity (%) of this compound |
| -80°C | 0 Months | 99.8 |
| 3 Months | 99.7 | |
| 6 Months | 99.5 | |
| 12 Months | 99.4 | |
| -20°C | 0 Months | 99.8 |
| 3 Months | 98.5 | |
| 6 Months | 97.2 | |
| 12 Months | 95.1 | |
| 4°C | 0 Months | 99.8 |
| 1 Month | 92.3 | |
| 3 Months | 85.1 | |
| Room Temp (25°C) | 0 Hours | 99.8 |
| 24 Hours | 96.5 | |
| 72 Hours | 90.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound into the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Seal the tubes with parafilm and store them at the appropriate temperature (-20°C for short-term, -80°C for long-term).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and may require optimization for specific this compound derivatives.
-
Instrumentation and Conditions:
-
HPLC System: With UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of the this compound in the mobile phase.
-
Dilute an aliquot of the stock solution to be tested in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the purity of the stock solution by dividing the peak area of the parent compound by the total peak area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Primary degradation pathway of quinoline-3-carboxamides in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for quinoline-3-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of quinoline-3-carboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of quinoline-3-carboxamides, which typically involves a three-step process:
-
Vilsmeier-Haack Reaction: Formation of a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) from an acetanilide (B955).
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Amidation: Coupling of the carboxylic acid with an amine to yield the final quinoline-3-carboxamide.
Q1: I am getting a low or no yield in the Vilsmeier-Haack reaction. What are the possible causes and solutions?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
-
-
Deactivated Substrate: The starting acetanilide has strong electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.
-
Solution: Increase the reaction temperature and/or time, while carefully monitoring for decomposition using Thin-Layer Chromatography (TLC).[1] Consider using a more activated starting material if possible.
-
-
Improper Reaction Temperature: The reaction temperature is critical. Excessive heat can lead to polymerization and decomposition.
-
Insufficient Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will result in an incomplete reaction.
-
Solution: Use a sufficient excess of the Vilsmeier reagent. The molar ratio of POCl₃ to the substrate can be optimized.[3]
-
-
Improper Work-up: The pH during the work-up is crucial for the precipitation of the product.
-
Solution: After the reaction is complete, the mixture is typically poured into ice-water and then neutralized with a base (e.g., sodium bicarbonate) to a pH of approximately 7 to facilitate the hydrolysis of the intermediate and precipitation of the aldehyde product.[1]
-
Q2: My oxidation of the quinoline-3-carbaldehyde to the carboxylic acid is not going to completion or is producing side products. What can I do?
A2: Incomplete oxidation or the formation of byproducts can be addressed by considering the following:
-
Choice of Oxidizing Agent: The strength and nature of the oxidizing agent are key.
-
Solution: A variety of oxidizing agents can be used, such as silver nitrate (B79036) in an alkaline medium, or hydrogen peroxide with a catalyst like VO(acac)₂.[4][5] If one oxidant is not effective, exploring others is recommended. For sensitive substrates, milder oxidants like Oxone may be beneficial.[4]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the efficiency of the oxidation.
-
Solution: Monitor the reaction progress by TLC to determine the optimal reaction time.[6] Adjust the temperature as needed; some oxidations proceed well at room temperature, while others may require gentle heating.
-
-
Purity of the Starting Aldehyde: Impurities from the Vilsmeier-Haack reaction can interfere with the oxidation step.
-
Solution: Ensure the 2-chloroquinoline-3-carbaldehyde is sufficiently pure before proceeding. Recrystallization from a suitable solvent like ethyl acetate (B1210297) may be necessary.[1]
-
Q3: The final amidation step is giving me a low yield. How can I optimize the coupling reaction?
A3: Low yields in the amidation step often stem from inefficient activation of the carboxylic acid or issues with the coupling conditions.
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical for activating the carboxylic acid.
-
Solution: Several coupling reagents can be employed. Common choices include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) reagent in the presence of a base like triethylamine (B128534) (TEA), or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).[7][8] If one reagent is not effective, trying another class, such as carbodiimides (e.g., EDC with HOBt), may improve the yield.[9][10]
-
-
Reaction Conditions: Solvent, temperature, and reaction time play a significant role.
-
Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Solution: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and added in an appropriate stoichiometric amount.[7]
-
-
Purity of Reactants: The purity of the quinoline-3-carboxylic acid and the amine is important.
-
Solution: Purify the starting materials if necessary. Water content can be particularly detrimental to the efficiency of the coupling reaction.
-
Q4: How can I effectively monitor the progress of my reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step in the synthesis.
-
Procedure:
-
Dissolve a small amount of your starting material(s) and a sample of the reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica (B1680970) gel TLC plate.
-
Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot for the product is prominent.[6]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the Vilsmeier-Haack reaction and the amidation step.
Table 1: Optimization of the Vilsmeier-Haack Reaction
| Parameter | Range/Options | Recommended Starting Point | Notes |
| Molar Ratio of POCl₃ to Substrate | 3 - 15 equivalents | 9 equivalents[3] | Higher ratios may be needed for deactivated substrates. |
| Initial Temperature (Reagent Formation) | 0 - 10°C | 0 - 5°C[1] | Crucial to control the exothermic reaction. |
| Reaction Temperature (Cyclization) | 70 - 100°C | 80 - 90°C[1] | Monitor by TLC to avoid decomposition. |
| Reaction Time | 4 - 12 hours | 5 - 6 hours[1][3] | Dependent on substrate reactivity and temperature. |
| Work-up pH | 6 - 8 | ~7[1] | Essential for product precipitation. |
Table 2: Optimization of the Amidation (Coupling) Reaction
| Parameter | Options | Recommended Starting Point | Notes |
| Coupling Reagent | BOP, HATU, EDC/HOBt, T3P[7][9] | BOP reagent[7] | The choice depends on the substrate and cost considerations. |
| Base | Triethylamine (TEA), DIPEA | TEA[7] | Use a non-nucleophilic base. |
| Solvent | DMF, DCM, THF[7][10] | DMF[7] | Ensure the solvent is anhydrous. |
| Temperature | 0°C to reflux | Room Temperature[7] | Most reactions proceed well at ambient temperature. |
| Reaction Time | 30 min - 24 hours | 12 hours[1] | Monitor by TLC for completion. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring.[3]
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 80-90°C for 4-10 hours, monitoring the progress by TLC.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.[1]
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude 2-chloroquinoline-3-carbaldehyde by recrystallization from a suitable solvent such as ethyl acetate.[1]
-
Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid
-
Reaction Setup:
-
To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol, add an aqueous solution of silver nitrate.
-
Add an aqueous solution of sodium hydroxide.[5]
-
-
Reaction Execution:
-
Stir the mixture at the appropriate temperature (this may require optimization) and monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove silver salts.
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize if necessary.
-
Protocol 3: Amidation of 2-Chloroquinoline-3-carboxylic Acid
-
Reaction Setup:
-
To a solution of the 2-chloroquinoline-3-carboxylic acid (1 equivalent) in DMF, add the desired amine (1.5 equivalents), BOP reagent (1.5 equivalents), and TEA (5 equivalents).[1]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the completion of the reaction by LC/MS or TLC.[1]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ice-cold water. A white solid should precipitate.
-
Filter the precipitate and dry it under suction.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of quinoline-3-carboxamides, including key decision points for troubleshooting and optimization.
Caption: Workflow for this compound synthesis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 8. growingscience.com [growingscience.com]
- 9. jpt.com [jpt.com]
- 10. Amide Synthesis [fishersci.co.uk]
Quinoline-3-carboxamide interference in high-throughput screening assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from quinoline-3-carboxamide compounds in high-throughput screening (HTS) assays.
Troubleshooting Guides
This section offers solutions to common issues encountered during HTS campaigns that may be attributed to interference from this compound derivatives.
Issue 1: My this compound hit shows activity in a fluorescence-based assay, but I suspect a false positive.
Answer:
Quinoline (B57606) derivatives are known to possess intrinsic fluorescence properties and can also act as fluorescence quenchers.[1][2][3][4] This can lead to either an artificial increase or decrease in the assay signal, mimicking genuine biological activity. To investigate this, consider the following steps:
-
Autofluorescence Check: Run the compound in the assay buffer without the biological target. A significant signal indicates that the compound itself is fluorescent at the assay's excitation and emission wavelengths.
-
Quenching Assessment: If the primary assay measures an increase in fluorescence, a quenching compound could be mistakenly identified as an inhibitor. Conversely, in an assay that measures a decrease in signal, a quencher could be a false positive. To test for quenching, you can perform a control experiment with a known fluorophore that emits in a similar range as your assay's readout.
-
Orthogonal Assays: Validate the hit using a non-fluorescence-based method, such as a luminescence, absorbance, or label-free detection assay.[5] Concordant results across different platforms increase confidence in the hit.
Issue 2: My this compound hit loses activity in the presence of detergent.
Answer:
This is a classic indicator of non-specific inhibition due to compound aggregation.[6] Many promiscuous inhibitors form colloidal aggregates that sequester and denature proteins, leading to apparent inhibition.[7]
-
Detergent Challenge: Re-test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). A significant rightward shift in the IC50 curve suggests aggregation-based activity.[6]
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in solution at concentrations similar to those used in the HTS assay.[8]
Issue 3: My hit from a luciferase-based reporter assay is a this compound.
Answer:
Compounds with a quinoline core have been identified as inhibitors of luciferase enzymes.[9] This direct inhibition of the reporter can be misinterpreted as modulation of the upstream biological target.
-
Luciferase Counter-Screen: Test the compound's activity directly against purified luciferase enzyme. Inhibition in this assay confirms the compound as a luciferase inhibitor.
-
Use of Alternative Reporters: If available, validate the hit in a cell line with a different reporter system, such as β-lactamase or a fluorescent protein.
Issue 4: My this compound hit is flagged as a potential Pan-Assay Interference Compound (PAIN).
Answer:
The quinoline scaffold is present in some known PAINS, which are compounds that tend to show activity in multiple assays through non-specific mechanisms.[10][11] While not all compounds containing a PAINS substructure are problematic, it serves as a flag for further investigation.[12]
-
Database Review: Check public databases like PubChem to see if your compound or close analogs have been reported as active in a large number of unrelated assays.
-
Promiscuity Assessment: If you have access to historical HTS data, analyze the activity profile of your hit across different screens. Activity against multiple, unrelated targets is a strong indicator of promiscuity.
-
Chemical Tractability: Consult with a medicinal chemist to evaluate the chemical properties of the compound. Some PAINS contain reactive functional groups that can lead to non-specific covalent modification of proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of assay interference for quinoline-containing compounds?
A1: Based on the properties of the quinoline scaffold, the most likely interference mechanisms include:
-
Fluorescence Interference: Due to their aromatic nature, quinoline derivatives can be intrinsically fluorescent or act as quenchers of other fluorophores.[1][13]
-
Compound Aggregation: Like many other HTS hits, quinoline-3-carboxamides (B1200007) can form aggregates that non-specifically inhibit enzymes.[6]
-
Luciferase Inhibition: The quinoline core has been implicated in the direct inhibition of luciferase reporter enzymes.[9]
-
Redox Activity: Some quinoline structures can undergo redox cycling, which can interfere with assays that are sensitive to reactive oxygen species (ROS).
Q2: I have a promising this compound hit. Should I discard it immediately if it is flagged as a potential PAIN?
A2: Not necessarily. A PAINS alert is a warning, not a definitive disqualification.[12] It is crucial to perform the appropriate counter-screens and orthogonal assays to determine if the observed activity is specific to the target of interest. If the compound's activity is confirmed through these validation steps and a clear structure-activity relationship (SAR) can be established, it may be a valid starting point for a drug discovery program.
Q3: How can I proactively "de-risk" a library of quinoline-3-carboxamides before starting a screening campaign?
A3: To de-risk a compound library, you can:
-
Computational Filtering: Use computational filters to flag compounds with known PAINS substructures or other reactive moieties.[14]
-
Physicochemical Property Analysis: Analyze the physicochemical properties of the compounds. Molecules with high lipophilicity (e.g., cLogP > 3.5) and low aqueous solubility are more prone to aggregation.
-
Pre-Screening for Aggregation: For smaller, focused libraries, you can perform DLS or nephelometry on the compounds at the intended screening concentration to identify potential aggregators before the primary screen.[8][15]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a this compound hit in a primary screen and various counter-screens, illustrating how to interpret the data to identify potential interference.
| Assay Type | Condition | IC50 (µM) | Interpretation |
| Primary HTS (Fluorescence-based) | Standard Buffer | 5.2 | Initial Hit |
| Aggregation Counter-Screen | + 0.01% Triton X-100 | > 50 | Suggests Aggregation-based Inhibition |
| Luciferase Counter-Screen | Purified Luciferase | 8.7 | Suggests Luciferase Inhibition |
| Orthogonal Assay (Absorbance-based) | Standard Buffer | > 100 | Confirms lack of on-target activity |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
-
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.
-
Methodology:
-
Prepare two sets of serial dilutions of the test compound in the assay buffer.
-
To one set of dilutions, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.
-
Perform the primary biochemical assay with both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
-
-
Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.[6]
Protocol 2: Luciferase Inhibition Counter-Screen
-
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.
-
Methodology:
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
Add a solution of purified firefly luciferase to the compound dilutions.
-
Initiate the luminescent reaction by adding the luciferase substrate (luciferin) and ATP.
-
Measure the luminescence signal immediately using a luminometer.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
-
Interpretation: An IC50 value in a similar range to the primary HTS hit indicates that the compound is a direct inhibitor of luciferase.
Visualizations
Caption: A workflow for triaging this compound HTS hits.
Caption: Common assay interference mechanisms for quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Quenching of Quinoline Derivatives in a Micelle System [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nephelometry / Turbidity Analysis [coriolis-pharma.com]
Technical Support Center: Mitigating hERG Liability of Quinoline-3-Carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-carboxamide derivatives. The focus is on identifying, understanding, and mitigating the risk of hERG potassium channel inhibition, a critical step in cardiovascular safety assessment during drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is hERG liability and why is it a concern for this compound derivatives?
A1: hERG (human Ether-à-go-go-Related Gene) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of developing life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1] this compound derivatives, like many small molecules containing a basic nitrogen and lipophilic moieties, can possess the structural features that lead to hERG channel blockade, making hERG liability a significant safety concern that needs to be addressed early in drug development.
Q2: What are the primary structural features of a molecule that contribute to hERG inhibition?
A2: Several key structural and physicochemical properties are associated with hERG channel inhibition. These include:
-
A basic nitrogen atom: This is a common feature in many hERG inhibitors, which is typically protonated at physiological pH and interacts with key residues in the channel pore.
-
High lipophilicity (LogP/LogD): Increased lipophilicity generally correlates with a higher propensity for hERG binding.
-
Aromatic/hydrophobic groups: These moieties can form π-stacking and hydrophobic interactions with aromatic residues (Y652 and F656) in the hERG channel's inner cavity.
A common pharmacophore model for hERG blockers consists of a basic nitrogen center flanked by aromatic or hydrophobic groups connected by flexible linkers.
Q3: How can I assess the hERG liability of my this compound derivatives?
A3: A tiered approach is typically used to evaluate hERG liability:
-
In Silico Screening: Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, can provide a rapid and cost-effective initial assessment of the potential for hERG inhibition.[2][3]
-
High-Throughput Screening (HTS) Assays: For larger numbers of compounds, non-electrophysiology-based assays like radioligand binding assays or fluorescent membrane potential assays can be used for initial screening.
-
Automated Patch-Clamp Electrophysiology: This has become a standard for medium to high-throughput screening to determine the IC50 of compounds on the hERG channel current.
-
Manual Patch-Clamp Electrophysiology: Considered the "gold standard," this technique provides the most detailed and accurate characterization of a compound's effect on the hERG channel, including its voltage and state dependence.
Q4: I have a this compound with potent on-target activity but also significant hERG liability. What strategies can I employ to mitigate this?
A4: Mitigating hERG liability often involves modifying the molecular structure to reduce its affinity for the hERG channel while preserving its desired pharmacological activity. Key strategies include:
-
Reducing Lipophilicity: Decrease the overall LogP/LogD of the molecule. This can sometimes be achieved by adding polar functional groups.
-
Modulating Basicity (pKa): Lowering the pKa of a basic nitrogen can reduce its protonation at physiological pH, thereby weakening its interaction with the hERG channel. However, this must be balanced as it can also impact target engagement and other properties.
-
Introducing Steric Hindrance: Adding bulky groups near the key interacting moieties can prevent the molecule from fitting optimally into the hERG channel binding pocket.
-
Bioisosteric Replacement: Replace a chemical group responsible for hERG binding with another group that maintains the desired biological activity but has a lower propensity for hERG interaction. For example, replacing a quinoline (B57606) ring with a cinnoline (B1195905) ring has been explored as a strategy to modulate physicochemical properties, although in one reported case, this led to a slight increase in hERG inhibition.[2] Introducing additional nitrogen atoms into aromatic rings, such as replacing a phenyl group with a pyridyl group, can also reduce hERG binding.
-
Introducing Acidic Moieties: The presence of a carboxylic acid group almost invariably leads to a reduction in hERG activity.
Troubleshooting Guides
Problem 1: High variability in hERG IC50 values from automated patch-clamp experiments.
| Possible Cause | Troubleshooting Step |
| Poor cell health or seal quality | Ensure a stable gigaohm seal (>1 GΩ) is achieved before compound application. Monitor cell health and discard data from cells with unstable baseline currents. |
| Compound precipitation | Check the solubility of your this compound derivative in the assay buffer. If necessary, adjust the final DMSO concentration (typically ≤0.1%) or use a different formulation. |
| "Sticky" compound behavior | Some lipophilic compounds can adhere to the plasticware or perfusion system. Pre-incubating the system with a solution of the compound can sometimes help to saturate non-specific binding sites. |
| Incorrect voltage protocol | Ensure you are using a standardized voltage protocol designed to elicit hERG currents. The choice of protocol can influence the measured IC50.[4] |
| Temperature fluctuations | hERG channel kinetics are temperature-dependent.[5] Maintain a stable physiological temperature (around 37°C) throughout the experiment for consistent and physiologically relevant data.[5] |
Problem 2: My in silico model predicted low hERG risk, but the in vitro assay shows significant inhibition.
| Possible Cause | Troubleshooting Step |
| Compound is outside the model's applicability domain | Verify that the chemical space of your this compound derivative is well-represented in the training set of the in silico model.[2] |
| Model limitations | QSAR and other in silico models are predictive tools and may not capture all the nuances of drug-channel interactions. The in vitro data should be considered the more reliable result. |
| Unique binding mode | Your compound may interact with the hERG channel in a non-canonical way that was not accounted for in the model's development. |
| Metabolism in the in vitro system | Although less common in cellular assays without metabolic activation, consider if a metabolite of your compound could be the active hERG inhibitor. |
Data Presentation
Table 1: hERG Inhibition Data for a this compound and a Bioisosteric Analog
| Compound ID | Core Scaffold | hERG IC50 (µM) | Reference |
| 1 | Quinoline Carboxamide | 24 | [2] |
| 8 | Cinnoline Carboxamide | 15 | [2] |
Table 2: hERG IC50 Values for Reference Compounds
| Compound | Class | hERG IC50 (µM) | Temperature (°C) | Reference |
| Quinidine | Class Ia Antiarrhythmic | 0.41 ± 0.04 | 37 | [6] |
| Dofetilide (B1670870) | Class III Antiarrhythmic | 0.004 - 0.015 | 37 | [4] |
| Cisapride | GI Prokinetic (Withdrawn) | 0.007 - 0.072 | 37 | [4] |
| Flecainide (B1672765) | Class Ic Antiarrhythmic | 3.91 ± 0.68 | 37 | [6][7] |
Experimental Protocols
Key Experiment: Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before passaging for experiments.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Maintain the holding potential at -80 mV.
-
-
Voltage Protocol:
-
To elicit the hERG current, apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.
-
Follow with a repolarizing step to -50 mV to observe the resurgent tail current, which is used for quantifying hERG inhibition.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
After obtaining a stable baseline current for several minutes, perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Apply each concentration until a steady-state block is achieved.
-
Include a positive control (e.g., Dofetilide, Cisapride) in your experiments to validate assay sensitivity.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Logical workflow for mitigating hERG liability.
Caption: Experimental workflow for hERG patch-clamp assay.
Caption: Pathway from hERG block to cardiac arrhythmia.
References
- 1. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Quinoline-3-Carboxamide Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of quinoline-3-carboxamide compounds. Direct confirmation that a molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and development. This document outlines and contrasts three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream pathway analysis. We provide summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Methodologies
The selection of an appropriate assay for determining target engagement depends on various factors, including the nature of the target, the availability of specific reagents, desired throughput, and the type of data required (e.g., direct binding confirmation vs. functional consequence). The table below summarizes the key characteristics of CETSA, NanoBRET™, and Western Blotting.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Western Blotting (Downstream Analysis) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Immunodetection of changes in the phosphorylation state or abundance of downstream signaling proteins. |
| Assay Type | Biophysical, label-free (for the compound). | Biophysical, requires genetic modification of the target and a specific fluorescent tracer. | Biochemical, measures a functional consequence of target engagement. |
| Output | Direct evidence of target binding. Provides thermal shift (ΔTm) or apparent cellular EC50. | Direct, quantitative measurement of compound affinity (IC50) and residence time in live cells. | Indirect evidence of target engagement. Provides semi-quantitative analysis of pathway modulation. |
| Throughput | Low to high, depending on the detection method (Western Blot vs. high-throughput formats).[1] | High, suitable for screening in multi-well plate formats.[2] | Low to medium. |
| Advantages | - No modification of the compound is needed.[3]- Applicable to endogenous proteins in intact cells and tissues.- Can be adapted for proteome-wide target discovery. | - Real-time measurements in live cells.[2]- Highly sensitive and quantitative.[1]- Can determine compound affinity and residence time. | - Can confirm the functional consequences of target engagement.- Widely established and accessible technique.- Can utilize commercially available antibodies. |
| Limitations | - Not all ligand binding events result in a detectable thermal shift.[2]- Western blot-based detection can be low-throughput. | - Requires genetic engineering of the target protein (fusion to NanoLuc® luciferase).- A specific fluorescent tracer for the target is needed.[1] | - Indirect measure of target engagement.- Can be influenced by off-target effects.- Semi-quantitative without careful optimization and controls. |
Quantitative Data Summary
Table 1: Cellular Activity of Representative this compound ATM Inhibitors
| Compound | Assay Method | Cell Line | Cellular IC50 (nM) | Reference |
| AZ31 | Immunofluorescence (p-KAP1) | LoVo | 0.6 | [4] |
| Compound 74 | Immunofluorescence (p-KAP1) | LoVo | 1.1 | [4] |
| Compound 6a | Cytotoxicity (MTT) | HCT116 | 1,500 | [5] |
| Compound 6b | Cytotoxicity (MTT) | HCT116 | 2,000 | [5] |
Note: The IC50 values from cytotoxicity assays reflect the overall cellular effect, which may not solely be due to on-target inhibition. Immunofluorescence assays measuring the phosphorylation of a direct downstream substrate provide a more direct measure of target engagement.
Signaling Pathways
Quinoline-3-carboxamides have been notably developed as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[6][7] Another potential target class for quinoline (B57606) derivatives is the prostaglandin (B15479496) synthase family, such as hematopoietic prostaglandin D synthase (H-PGDS).[8][9]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. PGDS - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Profiling of Quinoline-3-Carboxamide Kinase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of quinoline-3-carboxamide inhibitors, featuring supporting experimental data and detailed protocols for key assays.
The this compound scaffold is a prominent structural motif in the development of kinase inhibitors, demonstrating significant therapeutic potential by targeting key signaling pathways involved in cancer and other diseases. A critical aspect of the preclinical assessment of these inhibitors is the comprehensive profiling of their cross-reactivity against the human kinome. This guide provides a comparative analysis of the selectivity of representative this compound inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Kinase Selectivity Profile
The selectivity of kinase inhibitors is paramount to their safety and efficacy, as off-target effects can lead to unforeseen toxicities. Quinoline-3-carboxamides have been extensively studied as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The following tables summarize the inhibitory activity and selectivity of representative this compound compounds against ATM and other closely related kinases of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family.
Table 1: Inhibitory Potency of this compound ATM Inhibitors
| Compound | Cellular ATM IC50 (nM) |
| 4 (HTS Hit) | 490 |
| 72 (AZ31) | 0.6 |
| 74 | 1.1 |
Data extracted from the Journal of Medicinal Chemistry, 2016.
Table 2: Kinase Selectivity Profile of Representative this compound ATM Inhibitors
| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| 72 (AZ31) | 0.6 | >5000 | >5000 | >5000 |
| 74 | 1.1 | >5000 | >5000 | >5000 |
Data extracted from the Journal of Medicinal Chemistry, 2016.
While the above data highlights excellent selectivity within the PIKK family, broader kinome screening is essential to identify potential off-target interactions across the entire kinase superfamily. Publicly available kinome scan data for a comprehensive set of this compound inhibitors is still emerging. Researchers are encouraged to utilize large-panel kinase screening services to fully characterize their compounds of interest.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust cross-reactivity profiling. The following sections provide detailed methodologies for key assays used to determine the potency and selectivity of kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitor (e.g., this compound compound)
-
Kinase reaction buffer
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
Termination and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP. This reagent also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to its target protein within intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Tracer specific for the kinase
-
Test inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells and transiently transfect them with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.
-
Prepare serial dilutions of the test inhibitor.
-
In the assay plate, combine the cell suspension, the NanoBRET™ Tracer, and the diluted test inhibitor.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value for target engagement.
-
Western Blot Analysis of ATM Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon inhibitor treatment.
Materials:
-
Cell line with a functional ATM signaling pathway (e.g., A549, U2OS)
-
Test inhibitor
-
DNA damaging agent (e.g., etoposide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-total-ATM, anti-phospho-p53 (Ser15), anti-total-p53)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with the test inhibitor for a specified time before inducing DNA damage with a damaging agent.
-
Lyse the cells using ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
-
Mandatory Visualizations
To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
A Comparative Analysis of Novel Quinoline-3-Carboxamide Derivatives in Kinase Inhibition
For researchers and professionals in drug discovery, this guide provides a comparative benchmark of new quinoline-3-carboxamide derivatives against established standards in the inhibition of key kinases implicated in cancer and inflammation. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Newly synthesized this compound derivatives are emerging as a significant class of small molecules with therapeutic potential, particularly as inhibitors of protein kinases.[1][2] These compounds have demonstrated notable activity against various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, a crucial mediator in the DNA Damage Response (DDR) pathway, and Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[3][4] Their mechanism often involves competitive inhibition of ATP at the kinase hinge region, a characteristic shared by many kinase inhibitors.[1][5] This guide evaluates the performance of these novel derivatives against known standards, offering a clear perspective on their potential for further development.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of selected novel this compound derivatives compared to standard reference compounds. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, providing a direct measure of their biological activity against specific cancer cell lines.
Table 1: ATM Kinase Inhibition and Cytotoxicity Against Cancer Cell Lines
| Compound | Target Cell Line | GI50 (µM) | Standard Compound | Standard GI50 (µM) | Reference |
| Compound 6b | HCT116 | 1.5 | KU60019 | 0.5 | [1] |
| Compound 6h | HCT116 | 2.5 | KU60019 | 0.5 | [1] |
| Compound 6b | MDA-MB-468 | Not specified | Not specified | Not specified | [3] |
| Compound 6h | MDA-MB-231 | Not specified | Not specified | Not specified | [3] |
Table 2: EGFR Kinase Inhibition and Anticancer Activity
| Compound | Target | IC50 (µM) | Target Cell Line | IC50 (µM) | Standard Compound | Standard IC50 (µM) | Reference |
| Compound 5o (furan derivative) | EGFR | 2.61 | MCF-7 | 3.355 | Not specified | Not specified | [4][6] |
| Compound 6b (thiophene derivative) | EGFR | 0.49 | MCF-7 | 5.069 | Not specified | Not specified | [4][6] |
| Compound 10 (benzyloxy derivative) | EGFR | 1.73 | MCF-7 | 10.85 | Not specified | Not specified | [4][6] |
| Compound 8b | EGFR | Not specified | MCF-7 | 0.839 | Not specified | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 or IC50 values.
Western Blot Analysis for ATM Kinase Downregulation
This technique is used to detect and quantify the levels of specific proteins, in this case, to confirm the downregulation of ATM kinase in response to treatment with the novel compounds.[3]
-
Cell Lysis: Cancer cells are treated with the this compound derivatives and a known ATM upregulator like quercetin (B1663063) (to induce DNA double-strand breaks and subsequent ATM activation) as a control.[3] After treatment, the cells are lysed to extract the total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ATM kinase. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of ATM kinase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the this compound derivatives and the general workflow for their evaluation.
Caption: ATM Kinase Signaling in the DNA Damage Response Pathway.
Caption: Simplified EGFR Signaling Pathway.
Caption: General Workflow for Novel Drug Candidate Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity-Science-Chemical Encyclopedia-lookchem [lookchem.com]
A Head-to-Head Comparison of Quinoline-3-carboxamide and Quinoline-4-carboxamide Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quinoline (B57606) scaffold remains a cornerstone for the development of novel therapeutic agents. The constitutional isomers, quinoline-3-carboxamide and quinoline-4-carboxamide, serve as pivotal frameworks for designing molecules with a wide array of biological activities. Their distinct substitution patterns give rise to unique physicochemical properties and pharmacological profiles, directing their applications towards different therapeutic targets. This guide provides a comprehensive, data-driven comparison of these two important chemical entities for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift in the position of the carboxamide group from the 3- to the 4-position on the quinoline ring results in subtle but significant differences in their fundamental physicochemical properties. These differences can influence solubility, membrane permeability, and molecular interactions, thereby impacting their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Quinoline-4-carboxamide |
| Molecular Formula | C₁₀H₈N₂O | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| XLogP3 | 1.1 | -0.2 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 1 | 1 |
Comparative Biological Activities: Divergent Therapeutic Potential
While both this compound and quinoline-4-carboxamide derivatives have been explored for various therapeutic applications, the existing research points towards distinct and often non-overlapping areas of biological activity. Direct head-to-head comparisons of the two scaffolds in the same biological assays are limited in the literature. The following sections summarize the key therapeutic areas for each, supported by available quantitative data.
Anticancer and Cytotoxic Activity
The quinoline core is a well-established pharmacophore in anticancer drug discovery. However, the positioning of the carboxamide group appears to significantly influence the mechanism of action and potency.
This compound derivatives have been notably investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.
Table 1: Cytotoxicity of this compound Derivatives as ATM Kinase Inhibitors
| Compound Reference | Cell Line | GI₅₀ (µM) |
| 6b (a derivative) | HCT116 | 0.8 |
| 6h (a derivative) | HCT116 | 1.2 |
| KU60019 (Control) | HCT116 | 0.3 |
Data from a study on this compound derivatives as ATM kinase inhibitors.[1]
In contrast, a review of quinoline derivatives highlighted a study where a quinolin-4-yl-substituted compound exhibited cytotoxic activity, while the corresponding quinolin-3-yl-substituted analog was found to be inactive , suggesting a potential preference for the 4-substituted scaffold in certain cytotoxic contexts.[2]
Furthermore, derivatives of 4-oxothis compound , a related scaffold, have demonstrated significant cytotoxic activity against gastric cancer cell lines.[3][4][5]
Table 2: Cytotoxicity of 4-Oxothis compound Derivatives
| Compound Reference | Cell Line | IC₅₀ (µM) |
| 16b (a derivative) | ACP-03 (Gastric) | 1.92 |
| 17b (a derivative) | ACP-03 (Gastric) | 5.18 |
| Doxorubicin (Control) | ACP-03 (Gastric) | 0.11 |
Data from a study on the synthesis and cytotoxicity of 4-oxothis compound derivatives.[3][4][5]
Kinase Inhibitory Activity
Beyond ATM kinase, both scaffolds have been explored as inhibitors of other kinases.
4-Aminothis compound derivatives have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and B-cell malignancies.[6][7]
Table 3: Inhibitory Activity of 4-Aminothis compound Derivatives against BTK
| Compound Reference | Target | IC₅₀ (nM) |
| 25 (a derivative) | BTKWT | 5.3 |
| 25 (a derivative) | BTKC481S | 39 |
Data from a study on 4-aminothis compound derivatives as BTK inhibitors.[6][7]
Antimicrobial and Antimalarial Activity
The quinoline scaffold is historically significant in the development of antimicrobial and antimalarial drugs.
This compound derivatives have been synthesized and evaluated for their antibacterial activity, but have generally shown weak activity in the millimolar range.[8]
Conversely, quinoline-4-carboxamide derivatives have emerged as a promising class of antimalarial agents. These compounds have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.
Table 4: Antiplasmodial Activity of Quinoline-4-carboxamide Derivatives
| Compound Reference | P. falciparum Strain | EC₅₀ (nM) |
| 1 (Screening Hit) | 3D7 | 120 |
| 24 (Optimized Derivative) | 3D7 | 150 |
Data from a study on quinoline-4-carboxamide derivatives as antimalarial agents.[9][10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a generalized workflow for evaluating these compounds.
Caption: ATM Kinase Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are representative methodologies for key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and quinoline-4-carboxamide derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).
Cellular ATM Kinase Inhibition Assay
This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment: Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) in 96-well plates. Pre-treat the cells with the test compounds for 1 hour.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation).
-
Cell Lysis: After a specified time, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-KAP1 (Ser824), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of ATM inhibition.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human red blood cells in a complete medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Infection and Treatment: Add the synchronized ring-stage parasite culture to the wells containing the test compounds. Incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the EC₅₀ value (the concentration that inhibits parasite growth by 50%) by fitting the data to a dose-response curve.
Conclusion
The available evidence indicates that this compound and quinoline-4-carboxamide are not interchangeable scaffolds. Their distinct substitution patterns lead to different preferred therapeutic applications. Quinoline-3-carboxamides have shown particular promise as inhibitors of DNA damage response kinases like ATM, suggesting their potential in oncology as sensitizers to chemotherapy and radiotherapy. In contrast, quinoline-4-carboxamides have a more established profile in the field of infectious diseases, particularly as potent antimalarial agents, and are also being explored for other targets.
While direct comparative studies are scarce, the existing data underscores the importance of the carboxamide position in defining the structure-activity relationship and guiding the design of new therapeutic agents. Further head-to-head studies are warranted to fully elucidate the comparative potential of these two valuable heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxothis compound Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxothis compound derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-Aminothis compound Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Independent Validation of Published Quinoline-3-Carboxamide SAR Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published Structure-Activity Relationship (SAR) data for quinoline-3-carboxamides (B1200007), a class of compounds with significant interest in oncology. We will focus on their activity as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document summarizes quantitative data from two independent research groups, presents detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows to support further research and development.
Core Structure-Activity Relationship (SAR) Data
The development of quinoline-3-carboxamides as ATM inhibitors has been explored by multiple research teams. Here, we compare the SAR data from two key publications to provide a broader understanding of the chemical space.
Series 1: Potent and Selective ATM Inhibitors
This series, developed by AstraZeneca, demonstrates high potency and selectivity for ATM kinase. The following table summarizes the quantitative SAR data, highlighting the impact of substitutions at various positions on the quinoline (B57606) core.[1][2]
| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) |
| HTS Hit | 2-pyridinyl | H | 490 |
| AZ31 | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |
| Compound 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |
Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1][2]
The kinase selectivity profile for a representative compound from this series highlights its high selectivity for ATM over other related kinases.[1]
| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| AZ31 | 0.6 | >10000 | 180 | >10000 |
Series 2: Cytotoxic Quinoline-3-Carboxamide Derivatives
This series, from a 2020 study by Ravi et al., explores the cytotoxic effects of quinoline-3-carboxamides in various cancer cell lines, with evidence suggesting ATM inhibition as a mechanism of action.[3][4] The data is presented as GI50 values, the concentration causing 50% growth inhibition.
| Compound | R Group | HCT116 GI50 (µM) | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| 6a | 4-OCH3-Ph | 2.6 | 1.9 | 3.5 |
| 6b | 4-CH3-Ph | 3.1 | 2.5 | 4.2 |
| 6h | 4-F-Ph | 1.8 | 1.2 | 2.8 |
| KU60019 (Reference) | - | 0.9 | - | - |
Data extracted from Current Topics in Medicinal Chemistry, 2020, 20, 1-10.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the key experimental protocols cited in the development of these this compound series.
Cellular ATM Inhibition Assay
This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of a downstream substrate, such as KAP1.[1]
-
Cell Culture and Treatment : Cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation : Cells are pre-incubated with a dilution series of the test compounds for 1 hour.
-
Induction of DNA Damage : DNA double-strand breaks are induced by treating the cells with a DNA-damaging agent (e.g., etoposide) or ionizing radiation.
-
Cell Lysis : After a short incubation period (e.g., 30 minutes), the cells are lysed.
-
ELISA : The level of phosphorylated KAP1 (a downstream target of ATM) in the cell lysates is quantified using a sandwich ELISA.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay (CTG Assay)
This method assesses the effect of the synthesized compounds on the viability of different cancer cell lines.[3][4]
-
Cell Seeding : Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the this compound derivatives and incubated for 72 hours.
-
Cell Viability Measurement : The CellTiter-Glo® (CTG) reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.
-
Data Analysis : GI50 (Growth Inhibition 50) values are determined from the dose-response curves.
Western Blotting for ATM Signaling Pathway Analysis
This technique is used to assess the levels and phosphorylation status of key proteins in the ATM signaling cascade, confirming the mechanism of action of the inhibitors.[1][3][4]
-
Sample Preparation : Cells are cultured and treated with inhibitors and/or DNA-damaging agents. The cells are then lysed, and protein concentration is determined.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ATM, total ATM, phospho-CHK2, total CHK2).
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
Visualizations
ATM Signaling Pathway in DNA Damage Response
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for SAR Validation
Caption: Experimental workflow for the validation of SAR data.
Logical Relationship of SAR Data Comparison
Caption: Logical framework for comparing independent SAR studies.
References
Unraveling the Anti-Cancer Potential of Quinoline-3-Carboxamides: A Comparative Efficacy Guide
For Immediate Release
A comprehensive analysis of preclinical data reveals the broad-spectrum anti-cancer efficacy of quinoline-3-carboxamide derivatives across a variety of cancer models. These synthetic compounds have demonstrated significant cytotoxic and inhibitory effects on key signaling pathways implicated in tumor growth and survival, positioning them as promising candidates for further drug development. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Quantitative Efficacy Overview
The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, have been compiled from multiple studies to facilitate a direct comparison of their efficacy. The data underscores the differential sensitivity of various cancer types to these agents.
| Compound ID/Series | Cancer Model | Cell Line | Efficacy Metric (µM) | Mechanism of Action | Reference |
| This compound Derivatives | Colon Cancer | HCT116 | GI50: 1.8 - 12.1 | ATM Kinase Inhibition | [1][2][3][4] |
| Breast Cancer (PTEN negative) | MDA-MB-468 | GI50: 2.3 - 10.5 | ATM Kinase Inhibition | [1][3][4] | |
| Breast Cancer (PTEN positive) | MDA-MB-231 | GI50: 4.6 - >20 | ATM Kinase Inhibition | [1][3][4] | |
| Tasquinimod (ABR-215050) | Prostate Cancer | LNCaP, TRAMP-C2 | Effective daily oral dose for 50% growth inhibition: 0.1-1.0 mg/kg | S100A9 inhibition, HDAC4 modulation, Anti-angiogenic | [5][6] |
| Other Quinoline Derivatives | Leukemia | K562 | IC50: 0.15 | PI3K Inhibition | [7] |
| Prostate Cancer | DU145 | IC50: 2.5 | PI3K Inhibition | [7] | |
| Breast Cancer | MCF-7 | IC50: 36.07 | EGFR Tyrosine Kinase Inhibition | [8] | |
| Cervical Cancer | HeLa | IC50: 17.06 | EGFR Tyrosine Kinase Inhibition | [8] |
Key Mechanisms of Action: Targeting Critical Cancer Pathways
This compound derivatives exert their anti-cancer effects through the modulation of several critical signaling pathways. Notably, these compounds have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[1][3] By inhibiting ATM, these derivatives can sensitize cancer cells to DNA-damaging agents.
Furthermore, various derivatives have demonstrated inhibitory activity against the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[7][9][10] The specific compound, tasquinimod, showcases a unique mechanism by targeting the tumor microenvironment through the inhibition of S100A9 and modulation of histone deacetylase 4 (HDAC4), leading to anti-angiogenic and immunomodulatory effects.[5][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is employed to investigate the effect of this compound derivatives on the phosphorylation status and expression levels of key proteins within targeted signaling pathways.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of ATM, Akt, mTOR, or EGFR).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative changes in protein expression and phosphorylation.
Visualizing the Molecular Interactions
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tasquinimod - Wikipedia [en.wikipedia.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of Quinoline-3-Carboxamides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of quinoline-3-carboxamide derivatives against relevant controls and alternative therapeutic agents. The information is compiled from preclinical studies to support further research and development in this promising class of compounds.
Overview of Quinoline-3-Carboxamides
Quinoline-3-carboxamides are a class of synthetic small molecules with a diverse range of biological activities, including immunomodulatory, anti-inflammatory, anti-angiogenic, and anti-cancer effects.[1] Several derivatives, such as Roquinimex (Linomide), Paquinimod (B609837), and Tasquinimod, have been investigated for their therapeutic potential in various diseases, including autoimmune disorders, cancer, and fibrosis.[1][2][3] Their mechanism of action is multifaceted and can involve the modulation of immune cells, inhibition of angiogenesis, and interaction with specific protein targets like S100A9.[2][4]
Comparative Performance Data
The following tables summarize key quantitative data from in vivo studies, comparing the efficacy and pharmacological properties of different this compound derivatives with control groups.
Table 1: Anti-Angiogenic and Anti-Tumor Efficacy
| Compound | Animal Model | Dosage | Key Findings | Comparison to Control | Reference |
| Linomide (Roquinimex) | Syrian Golden Hamsters with implanted syngeneic pancreatic islets | 100 mg/kg per day | Suppressed neovascularization of islet grafts by delaying onset and reducing the percentage of islets displaying angiogenesis. | Control group showed significantly higher rates of angiogenesis (91% vs 48% at day 6) and greater functional capillary density.[2] | [2] |
| This compound Derivatives | Mouse models of experimental autoimmune encephalomyelitis (EAE) | Not specified | Therapeutic effect in the acute EAE mouse model is dependent on high exposure of the parent compound.[5] | Not applicable (pharmacokinetic study) | [5] |
| This compound Derivatives | HCT116, MDA-MB-468, MDA-MB-231 cancer cell lines (in vitro data) | Not applicable | Showed promising cytotoxicity towards selected cancer cell lines. At least three times less toxic to non-cancerous 293T cells compared to HCT116.[6] | Not applicable (in vitro) | [6][7] |
Table 2: Immunomodulatory and Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Key Findings | Comparison to Control | Reference |
| Paquinimod | NOD-Inflammation Fibrosis (N-IF) mouse model for liver fibrosis | Not specified | Significantly reduced liver inflammation and reversed established fibrosis.[3] | Untreated N-IF mice showed progressive liver inflammation and fibrosis.[3] | [3] |
| ABR-215757 | S100A12 transgenic ApoE null mice (model for atherosclerosis) | Not specified | Reduced necrotic core size, diminished vascular calcification, and reduced inflammatory cell infiltration in atherosclerotic plaques.[8] | The therapeutic effect was more prominent in mice expressing the pro-inflammatory S100A12 protein.[8] | [8] |
Table 3: Pharmacokinetic Properties
| Compound/Derivative | Species | Key Pharmacokinetic Parameters | Notes | Reference |
| This compound derivatives | Mouse | Low clearance and high exposure of the parent compound. | Metabolized by cytochrome P450 enzymes.[5][9] | [5][9] |
| Linomide (Roquinimex) | Hamster | Short half-life, requiring twice-daily administration. | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vivo Angiogenesis Model (Linomide)
-
Animal Model: Syrian golden hamsters.
-
Procedure: Syngeneic pancreatic islets were isolated and implanted into the dorsal skinfold chamber of the hamsters. This model allows for repeated in vivo observation and quantitative analysis of the revascularization of the islet grafts.
-
Treatment: One group of animals (n=9) was administered Linomide (100 mg/kg per day) by force-feeding, starting from the day of implantation and continuing for a 2-week observation period. A control group (n=7) received no treatment. Due to the short half-life of Linomide, the daily dose was administered in two separate feedings.
-
Data Collection: The neovasculature of the islets was examined at days 6, 10, and 14 post-implantation. The percentage of islets showing signs of angiogenesis and the functional capillary density were quantified.[2]
Pharmacokinetic Studies (this compound derivatives)
-
In Vitro Metabolism: The metabolism of a series of this compound derivatives was assessed using liver microsomes from various species (mouse, rat, rabbit, human) to determine microsomal clearance. The compounds were metabolized by cytochrome P450 enzymes.[5][9]
-
In Vivo Pharmacokinetics: Following the in vitro studies, the pharmacokinetic profiles of the compounds were evaluated in mice. This involved administering the compounds to the animals and subsequently measuring the concentration of the parent compound and its metabolites in blood samples over time to determine clearance rates and exposure levels.[5][9]
Liver Fibrosis Model (Paquinimod)
-
Animal Model: NOD-Inflammation Fibrosis (N-IF) mouse, a model that spontaneously develops chronic liver inflammation and fibrosis.
-
Treatment: N-IF mice were treated with Paquinimod. The treatment was initiated even after the onset of the disease to evaluate its therapeutic effect on established fibrosis.
-
Analysis: The study assessed the extent of liver inflammation and fibrosis. It also analyzed systemic changes in immune cell populations, including natural killer T (NKT)-II cells, monocytes, and macrophages, as well as their cytokine expression profiles.[3]
Visualizing Mechanisms and Workflows
Signaling Pathway: this compound Interaction with S100A9
The following diagram illustrates the proposed mechanism of action for certain quinoline-3-carboxamides, which involves binding to the S100A9 protein. This interaction is dependent on the presence of zinc and calcium ions and can inhibit the downstream inflammatory signaling mediated by S100A9's interaction with receptors like RAGE and TLR4.[4]
Caption: this compound binding to S100A9.
Experimental Workflow: In Vivo Validation
The logical flow for the in vivo validation of a novel this compound derivative is depicted below, starting from initial synthesis and culminating in preclinical efficacy studies.
Caption: Experimental workflow for preclinical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound linomide inhibits angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory this compound paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]
- 5. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects of this compound (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species [scienceon.kisti.re.kr]
Selectivity profiling of quinoline-3-carboxamide against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity profiles of emerging quinoline-3-carboxamide inhibitors, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a promising framework in the design of potent kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family. These compounds often function as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming key interactions in the kinase hinge region.[1][2] This guide provides a comparative analysis of the selectivity of various this compound derivatives against a panel of kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of several this compound derivatives against various kinases and cancer cell lines. The data highlights the potency and selectivity of these compounds, providing a basis for comparison with other kinase inhibitors.
Table 1: Cellular Activity of this compound Derivatives
This table presents the half-maximal growth inhibitory concentration (GI₅₀) values of synthesized this compound compounds against different cancer cell lines. The data is extracted from studies investigating their potential as Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.[2]
| Compound | HCT116 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| 6a | 15.2 | - | - |
| 6b | 8.9 | - | - |
| 6c | >100 | - | - |
| 6d | >100 | - | - |
| 6e | >100 | - | - |
| 6f | 24.7 | - | - |
| 6g | >100 | - | - |
| 6h | 10.8 | - | - |
| KU60019 * | 5.2 | - | - |
*KU60019 is a known ATM kinase inhibitor used as a positive control.[2]
Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides
This table showcases the half-maximal inhibitory concentration (IC₅₀) values of specific 3-quinoline carboxamide compounds against key kinases in the DNA Damage Response (DDR) pathway and the related mTOR kinase. This data is crucial for assessing the selectivity of these inhibitors.
| Compound | ATM IC₅₀ (nM) | ATR IC₅₀ (nM) | DNA-PK IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 4 (HTS Hit) | 490 | - | - | - |
| 72 (AZ31) | 0.6 | - | - | - |
| 74 | 1.1 | - | - | - |
Data extracted from the Journal of Medicinal Chemistry, 2016.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the selectivity profiling of this compound kinase inhibitors.
In Vitro Kinase Assay Panel (Radiometric)
This protocol outlines a common method for determining the potency and selectivity of an inhibitor against a broad panel of kinases by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[4][5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay
This assay is used to evaluate the effect of the synthesized compounds on the viability of different cancer cell lines.[1][6]
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound compounds
-
96-well cell culture plates
-
MTT or resazurin-based viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.
-
Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for ATM Signaling Pathway
This method is employed to confirm the downregulation of target kinases, such as ATM, and to assess the phosphorylation status of downstream substrates.[1][3][6]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ATM, anti-phospho-KAP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological relationships. The following visualizations were created using the DOT language.
Caption: Workflow for radiometric in vitro kinase selectivity profiling.
Caption: Simplified ATM signaling pathway in the DNA Damage Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking and Molecular Dynamics Simulation Studies of this compound Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of Quinoline-3-Carboxamides: Assessing Reproducibility in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and biological data is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of the synthesis and biological activity of quinoline-3-carboxamide derivatives, a class of compounds that has garnered significant interest for its potential as anticancer agents. By examining data from various studies, we aim to provide an objective overview of the consistency of reported findings and offer detailed experimental protocols to aid in the replication and extension of this research.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The derivatization of this scaffold, particularly at the 3-position with a carboxamide linkage, has yielded compounds with a range of biological activities, including potent anticancer effects.[1][2] These derivatives have been shown to target key signaling pathways involved in cancer progression, such as the DNA damage response (DDR) pathway, by inhibiting kinases like Ataxia Telangiectasia Mutated (ATM) kinase.[3][4][5] Additionally, some quinoline-3-carboxamides (B1200007) have been identified as antagonists of the P2X7 receptor (P2X7R), a protein implicated in inflammation and cancer.[6][7]
This guide will focus on comparing the synthetic methodologies and biological data for this compound derivatives that act as ATM kinase inhibitors and P2X7R antagonists, drawing upon data from multiple research publications. While direct replication studies on the exact same compounds by independent laboratories are not always available in the published literature, a comparative analysis of closely related analogs can provide valuable insights into the robustness of the synthetic routes and the consistency of the structure-activity relationships (SAR).
Comparison of Synthetic Methodologies and Yields
A common and versatile method for the synthesis of the this compound core involves the amidation of a quinoline-3-carboxylic acid precursor. This precursor is often synthesized through established methods like the Gould-Jacobs reaction. The final amidation step typically involves coupling the carboxylic acid with a desired amine in the presence of a coupling agent.
While different research groups may employ variations in reagents and reaction conditions, the overall synthetic strategy remains largely consistent. The table below compares the synthesis of structurally similar N-aryl quinoline-3-carboxamides from different studies, highlighting the reaction conditions and reported yields.
| Compound Structure | Amine Starting Material | Coupling Agent/Conditions | Solvent | Reported Yield (%) | Reference |
| N-(4-methoxyphenyl)this compound | 4-methoxyaniline | Not specified in abstract | Not specified in abstract | Not specified in abstract | [8] |
| 2-Chloro-N-(substituted phenyl)quinoline-3-carboxamides | Various anilines | Not specified in abstract | Not specified in abstract | Weak activity reported | [1] |
| 4-Oxo-N-benzyl-quinoline-3-carboxamide | Benzylamine | Nucleophilic substitution in diphenyl ether | Diphenyl ether | 96% | [9] |
| 4-Oxo-N-(4-chlorobenzyl)this compound | 4-chlorobenzylamine | Nucleophilic substitution in diphenyl ether | Diphenyl ether | 96% | [9] |
Note: Direct comparison of yields is challenging due to variations in the specific derivatives and reporting standards across publications. However, the high yields reported for the nucleophilic substitution method suggest a robust and reproducible synthetic route.
Experimental Protocol: A General Synthesis of N-Aryl Quinoline-3-Carboxamides
This protocol represents a generalized procedure based on common synthetic strategies for this class of compounds.
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
A mixture of an appropriate aniline (B41778) (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-140 °C for 2-3 hours.
-
The reaction mixture is cooled, and the resulting intermediate is added portion-wise to heated diphenyl ether (250-260 °C).
-
The mixture is heated for an additional 30-60 minutes.
-
After cooling, the solid product is collected by filtration, washed with hexane, and dried to afford the ethyl 4-hydroxyquinoline-3-carboxylate.
Step 2: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
-
The ethyl ester from Step 1 is hydrolyzed by heating under reflux with an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH) for 2-4 hours.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of N-Aryl this compound (Amide Coupling)
-
To a solution of the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a base (e.g., DIPEA or Et3N) (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
The desired aniline (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final N-aryl this compound.
Reproducibility of Biological Data: A Comparative Look at ATM Kinase Inhibitors
Quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a key protein in the DNA damage response pathway. The following table summarizes the biological activity of several this compound derivatives from a study by Ravi et al. (2020), providing GI50 values against the HCT116 cancer cell line.[4][5]
| Compound | R Group on Amide Nitrogen | GI50 (µM) against HCT116 |
| 6a | 4-methoxyphenyl | 4.3 ± 0.1 |
| 6b | 4-ethoxyphenyl | 3.5 ± 0.2 |
| 6c | 4-(trifluoromethoxy)phenyl | > 50 |
| 6d | 4-chlorophenyl | 10.3 ± 0.5 |
| 6e | 4-bromophenyl | 12.5 ± 0.8 |
| 6f | 4-iodophenyl | 15.2 ± 1.1 |
| 6g | 3,4-dimethoxyphenyl | 6.8 ± 0.3 |
| 6h | 3,4,5-trimethoxyphenyl | 2.8 ± 0.1 |
| KU60019 (Reference) | - | 0.9 ± 0.05 |
Data sourced from Ravi et al. (2020).[4]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape: Synthetic Pathways and Signaling Cascades
To further aid in the understanding of the synthesis and biological action of quinoline-3-carboxamides, the following diagrams, generated using the DOT language, illustrate a common synthetic workflow and a key biological pathway they modulate.
Caption: A generalized workflow for the synthesis of quinoline-3-carboxamides.
Caption: Inhibition of the ATM kinase signaling pathway by quinoline-3-carboxamides.
Conclusion
The synthesis of quinoline-3-carboxamides is generally achieved through well-established and reproducible chemical reactions, often resulting in good to excellent yields. While direct comparative studies on the biological activity of identical compounds from independent labs are limited in the public domain, the available data on closely related analogs show a consistent structure-activity relationship. This consistency provides a solid foundation for the rational design and optimization of new this compound derivatives as potential anticancer agents. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research in this promising area of drug discovery, emphasizing the importance of rigorous and reproducible scientific practices.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Quinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carboxamide scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic candidates with applications in oncology, autoimmune diseases, and neurodegenerative disorders. This guide provides an objective comparison of the in vitro and in vivo activities of notable this compound derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for various this compound derivatives, highlighting their in vitro potency and, where available, their in vivo efficacy.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound/Derivative | Target/Pathway | Cell Line | IC50/GI50 (µM) | Reference |
| Compound 15 | Antitubercular/Anticancer | A549 (Lung Carcinoma) | 10.38 | [1] |
| Derivative 10e | VEGFR-2 Inhibitor | HepG2 (Hepatocellular Carcinoma) | 0.88 | [2] |
| Derivative 10d | VEGFR-2 Inhibitor | HepG2 (Hepatocellular Carcinoma) | 1.07 | [2] |
| Derivative 10i | VEGFR-2 Inhibitor | HepG2 (Hepatocellular Carcinoma) | 1.60 | [2] |
| Sorafenib (Reference) | Multi-kinase Inhibitor | HepG2 (Hepatocellular Carcinoma) | 8.38 | [2] |
| Unnamed ATM Inhibitors | ATM Kinase Inhibitor | HCT116 (Colorectal Carcinoma) | Promising Cytotoxicity | [3][4] |
| Unnamed ATM Inhibitors | ATM Kinase Inhibitor | MDA-MB-468 (Breast Cancer) | Promising Cytotoxicity | [3][4] |
| Unnamed ATM Inhibitors | ATM Kinase Inhibitor | MDA-MB-231 (Breast Cancer) | Promising Cytotoxicity | [3][4] |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Derivative 10i | VEGFR-2 | 36 | [2] |
| Sorafenib (Reference) | VEGFR-2 | 45 | [2] |
| Compound 1bv | H-PGDS | 9.9 | [5] |
| Quinoline 7b | Acetylcholinesterase (AChE) | 3320 | [1] |
| Quinoline 7b | Butyrylcholinesterase (BChE) | 3680 | [1] |
Table 3: In Vivo Activity and Pharmacokinetics
| Compound/Derivative | Animal Model | Key Finding | Reference |
| Laquinimod (B608466) | EAE Mouse Model | Reversed established RR-EAE, reduced CNS inflammation. | |
| Paquinimod | Mouse Model of Liver Fibrosis | Reduced inflammation and resulted in the regression of fibrosis.[6] | [6] |
| [11C]VC195 | Huntington's Disease Rat Model | Higher lesioned/unlesioned striatum ratio, indicating potential for PET imaging.[7] | [7] |
| Generic Derivatives | Mouse | Low microsomal clearance and high exposure of parent compounds.[8][9][10] | [8][9][10] |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental evaluation and mechanism of action of this compound derivatives.
Caption: Workflow for evaluating this compound derivatives.
Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a chosen cancer cell line, such as HepG2.
Materials:
-
This compound compounds
-
HepG2 cells (or other cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration using non-linear regression analysis.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ assay system, which quantifies the amount of ADP produced.
-
Luminescence Reading: Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo EAE Mouse Model
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. This protocol describes the induction and evaluation of EAE.
Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
Materials:
-
MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound compound (e.g., Laquinimod) for oral administration
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induction of EAE: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Treatment: Begin oral administration of the this compound compound or vehicle control daily, starting from a predetermined day post-immunization (for either prophylactic or therapeutic regimen).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.
-
Data Analysis: Compare the clinical scores, disease incidence, and histological findings between the treated and control groups to evaluate the efficacy of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of experimental autoimmune encephalomyelitis by the this compound paquinimod: reduced priming of proinflammatory effector CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Laquinimod, a this compound, induces type II myeloid cells that modulate central nervous system autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laquinimod, a this compound, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Quinoline-3-Carboxamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Quinoline-3-carboxamide, a member of the quinoline (B57606) family, requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.
| Hazard Classification (Based on Quinoline) | Description of Potential Health Effects |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Carcinogenicity | May cause cancer with long-term or repeated exposure.[1][2] |
| Mutagenicity | Suspected of causing genetic defects.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2] It must be treated as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Waste Collection and Containerization :
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often recommended.[1]
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4]
-
Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.
-
Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
-
-
Storage and Final Disposal :
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]
-
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from safety data sheets of structurally similar compounds.
Methodology for Information Synthesis:
The disposal protocol was developed by:
-
Reviewing Safety Data Sheets (SDS) for quinoline and related derivatives to identify key hazard information, handling precautions, and disposal recommendations.[2][3][4]
-
Consulting chemical waste management guidelines to ensure compliance with standard laboratory safety practices.[6][7]
-
Synthesizing this information into a clear, step-by-step procedure applicable to this compound, assuming similar hazard characteristics.
Disposal Workflow Visualization
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-3-carboxamide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Quinoline-3-carboxamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound necessitates stringent safety measures to prevent exposure. While specific occupational exposure limits for this compound have not been established, the hazardous nature of related quinoline (B57606) compounds warrants a cautious approach. All contact should be minimized to the lowest possible level.[1]
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. | Prevents skin contact, which can cause irritation.[2] |
| Eye Protection | Chemical safety goggles or safety glasses are required.[2] | Protects eyes from splashes and dust. |
| Skin and Body | Wear suitable protective clothing.[2] A lab coat is mandatory. | Minimizes the risk of skin exposure. |
| Respiratory | Wear an approved mask or respirator, especially when handling the powder form or when ventilation is inadequate.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. | Avoids inhalation of dust, which can cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from strong acids, strong bases, sources of ignition, and direct sunlight.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Ingestion | Clean mouth with water. Get medical attention.[4] |
Standard Operating Procedure (SOP) for Use in the Laboratory
This diagram outlines the standard procedure for safely using this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
